Tributyltin hydroxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, mg/l at 20 °c: 71.2 (poor). The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
InChI |
InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHPEAQVCCPLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074441 | |
| Record name | Stannane, tributylhydroxy- | |
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Molecular Weight |
308.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-97-6 | |
| Record name | Tributylhydroxytin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyltin hydroxide | |
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| Record name | Stannane, tributylhydroxy- | |
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| Record name | Tributyltin hydroxide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.673 | |
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| Record name | TRIBUTYLHYDROXYTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3I605YM3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Tributyltin Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of high-purity tributyltin hydroxide (TBTH), a significant organotin compound with historical applications in biocide formulations and contemporary relevance in toxicological and environmental research. This document details synthetic methodologies, presents quantitative data, and illustrates the key signaling pathways affected by tributyltin compounds.
Physicochemical Properties and Data
This compound is a colorless to pale yellow liquid at room temperature.[1] High-purity samples are typically colorless.[1] It is highly soluble in organic solvents such as hexane, toluene, dichloromethane, and dimethylformamide, a characteristic that facilitates its use in various chemical reactions and extraction procedures.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈OSn | [1] |
| Molar Mass | 307.06 g/mol | [1] |
| CAS Number | 1067-97-6 | [1] |
| Melting Point | 15.5 °C | [1] |
| Boiling Point | 186-190 °C at 5 Torr | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
Synthesis of High-Purity this compound
The synthesis of high-purity this compound typically involves a two-step process: the preparation of a high-purity tributyltin precursor, such as tributyltin chloride or bis(tributyltin) oxide, followed by its hydrolysis to the hydroxide.
Preparation of High-Purity Tributyltin Precursors
A common precursor for this compound is tributyltin chloride. A patented method for preparing high-purity trialkyltin compounds provides a basis for obtaining high-purity tributyltin chloride. This process involves the reaction of a crude mixture of tetrabutyltin and tributyltin chloride with an aqueous solution of sodium hydroxide to form bis(tributyltin) oxide, which is then converted to high-purity tributyltin chloride.
Experimental Protocol: Synthesis of High-Purity Tributyltin Chloride from a Crude Mixture
-
Reaction with Sodium Hydroxide: A crude mixture containing tetrabutyltin and tributyltin chloride is slowly added to an aqueous solution of sodium hydroxide with a wetting agent. The mixture is heated to 75-85°C for 1 hour with constant agitation.
-
Phase Separation: After the reaction, the mixture is allowed to separate into two phases. The organic phase, containing tetrabutyltin and the newly formed bis(tributyltin) oxide, is separated.
-
Purification of Tetrabutyltin: The organic phase is subjected to vacuum distillation to separate the pure tetrabutyltin as the distillate. The residue consists of substantially pure bis(tributyltin) oxide.
-
Conversion to Tributyltin Chloride: The purified bis(tributyltin) oxide is then reacted with a 36% hydrochloric acid solution at 75°C for 1 hour with agitation.
-
Workup: Water is added to the reaction mixture, leading to the formation of two phases. The upper hydrocarbon phase containing tributyltin chloride is separated, heated to 130°C to remove residual water, and then filtered.
-
Final Purification: High-purity tributyltin chloride is obtained by distillation of the hydrocarbon phase.
| Precursor Synthesis Data | Yield | Purity |
| Tetrabutyltin | 98.2% of theory | >99% |
| Bis(tributyltin) oxide | - | 99.19% |
| Tributyltin chloride | 94.2% of theory | 98.16% |
Hydrolysis of Tributyltin Chloride to this compound
The final step in the synthesis is the hydrolysis of the purified tributyltin chloride to this compound. This is a standard reaction for the formation of organotin hydroxides.
General Experimental Protocol: Hydrolysis of Tributyltin Chloride
-
Reaction Setup: Purified tributyltin chloride is dissolved in a suitable organic solvent that is immiscible with water, such as diethyl ether or toluene.
-
Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution of tributyltin chloride at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Phase Separation: After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction. The organic and aqueous layers are then separated.
-
Washing: The organic layer is washed several times with deionized water to remove any remaining base and salts.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound.
-
Purity Assessment: The purity of the final product can be assessed by techniques such as NMR spectroscopy and elemental analysis.
Signaling Pathways Modulated by Tributyltin
Tributyltin is a well-documented endocrine-disrupting chemical that can interfere with various cellular signaling pathways. Its immunotoxic and cytotoxic effects are often mediated through the activation of mitogen-activated protein kinase (MAPK) pathways.
TBT-Induced Activation of MAPK Signaling in Human Natural Killer (NK) Cells
Low doses of tributyltin have been shown to activate the p38 and p44/42 MAPK pathways in human NK cells.[2] This activation is mediated by the upstream MAPK kinases (MAP2Ks), MKK3/6 and MEK1/2.[2]
Caption: TBT-induced MAPK signaling cascade in human NK cells.
TBT-Mediated Endocrine Disruption and Pro-inflammatory Cytokine Production
Tributyltin can act as an endocrine disruptor by modulating estrogen receptor (ERα and ERβ) signaling and inhibiting aromatase, the enzyme responsible for converting testosterone to estrogen.[3] Additionally, TBT can induce the production of pro-inflammatory cytokines, such as IL-1β and IL-6, through the activation of Toll-like receptors (TLRs) and subsequent MyD88-dependent signaling pathways that involve MAPK activation.[4]
Caption: Mechanisms of TBT-induced endocrine disruption and inflammation.
Oxidative Stress-Triggered Apoptosis in Pancreatic β-cells
Low-dose exposure to tributyltin can induce apoptosis in pancreatic β-cells through a pathway involving oxidative stress and the activation of the JNK signaling pathway.[5]
Caption: TBT-induced oxidative stress and apoptosis in pancreatic β-cells.
Conclusion
This technical guide outlines the synthesis of high-purity this compound and provides insight into its mechanisms of action at a cellular level. The provided experimental protocols, based on established chemical principles and published data for related compounds, offer a solid foundation for the preparation of this compound for research purposes. The diagrams of the signaling pathways illustrate the complex interactions of tributyltin with biological systems, highlighting its role as a significant environmental toxicant and a subject of ongoing scientific investigation. Researchers and professionals in drug development and toxicology can utilize this information for further studies into the effects of organotin compounds.
References
- 1. Buy this compound | 80883-02-9 [smolecule.com]
- 2. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toll-like receptors in the mechanism of tributyltin-induced production of pro-inflammatory cytokines, IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tributyltin Hydroxide: An In-depth Technical Guide to its Endocrine-Disrupting Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Tributyltin's Endocrine Disruption
Tributyltin (TBT), the active moiety of tributyltin hydroxide (TBTH), is a potent endocrine-disrupting chemical (EDC) that exerts its effects through multiple molecular pathways. Decades of research have moved from initial observations of reproductive abnormalities in marine life to a nuanced understanding of its interaction with key nuclear receptors. While historically implicated as a direct aromatase inhibitor, the primary mechanisms of TBT's endocrine disruption are now understood to be its function as a powerful agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] This dual agonism allows TBT to interfere with a wide array of physiological processes, including development, reproduction, and metabolism, at nanomolar concentrations.[1][3]
The activation of the RXR:PPARγ heterodimer is a central event in TBT-induced adipogenesis, leading to the characterization of TBT as an "obesogen".[4] In utero exposure to TBT has been shown to increase adipose mass and cause lipid accumulation in various tissues in animal models.[4] Furthermore, TBT's interaction with RXR can permissively activate other nuclear receptor pathways, broadening its disruptive potential.[3][5] While direct inhibition of aromatase is not considered its primary mode of action at environmentally relevant concentrations, TBT can influence aromatase activity and the expression of its encoding gene, CYP19, through these receptor-mediated pathways.[6][7][8]
This guide provides a detailed overview of the core mechanisms of TBTH-induced endocrine disruption, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro studies, providing insights into the potency and efficacy of TBT in activating nuclear receptors and inducing physiological responses.
Table 1: Nuclear Receptor Activation by Tributyltin
| Compound | Receptor | Assay Type | Cell Line | EC50 | Reference |
| Tributyltin Chloride (TBTCl) | RXRα | GAL4 Hybrid Reporter | JEG-3 | 0.468 nM | [6] |
| This compound (TBTH) | RXRα | GAL4 Hybrid Reporter | JEG-3 | 0.475 nM | [6] |
| Tributyltin (TBT) | PPARγ | Reporter Assay | BMS2 | ~10 nM | [5] |
Table 2: Effects of Tributyltin on Endocrine-Related Endpoints
| Endpoint | Cell Line | TBT Concentration | Effect | Reference |
| hCG Secretion | JAR | 10⁻⁸ to 3 x 10⁻⁷ M | Dose-dependent increase | [7] |
| hCG Secretion | JEG-3, BeWo | 10⁻⁸ to 10⁻⁷ M | Dose-dependent increase | [7] |
| Aromatase Activity | JAR | 10⁻⁷ M | Significant increase after 12h | [7] |
| Aromatase (CYP19) mRNA | JAR | 3 x 10⁻⁸ to 3 x 10⁻⁷ M | Significant increase after 48h | [7] |
| aP2 mRNA Expression | 3T3-L1 | 50 nM | ~5-fold increase at 24h | [4][9] |
| Adipogenesis | 3T3-L1 | 50 nM | Induction of adipocyte differentiation | [4][9] |
| Aromatase Activity | KGN | 20 ng/ml (~6 nM) | ~30% suppression after 72h | [10] |
| P450arom mRNA | KGN | 20 ng/ml (~6 nM) | ~30% suppression after 72h | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of TBTH's endocrine-disrupting effects.
Nuclear Receptor Transactivation Assay (Dual-Luciferase Reporter Gene Assay)
This assay is used to determine the ability of a compound to activate a specific nuclear receptor, in this case, RXR or PPARγ.
a. Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest is co-transfected with an expression plasmid for the receptor into a suitable cell line. A second plasmid expressing a different luciferase (e.g., Renilla) is also co-transfected to normalize for transfection efficiency. If the test compound activates the receptor, it will bind to the response elements and drive the expression of the reporter luciferase.
b. Materials:
-
Cell Line: HEK293T or other suitable mammalian cell line.
-
Plasmids:
-
Expression plasmid for the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).
-
Reporter plasmid containing multiple copies of the corresponding hormone response element (HRE) or GAL4 Upstream Activator Sequence (UAS) upstream of a firefly luciferase gene (e.g., pGL4).
-
Internal control plasmid expressing Renilla luciferase (e.g., pRL-SV40).
-
-
Transfection Reagent: Lipofectamine® LTX or similar.
-
Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS).
-
Test Compound: this compound (TBTH) or other tributyltin compounds.
-
Luciferase Assay System: Dual-Glo® Luciferase Assay System or similar.
-
Microplate Reader: Capable of measuring luminescence.
c. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, combine the expression plasmid, reporter plasmid, and internal control plasmid.
-
Add the complex to the cells and incubate for 4-6 hours at 37°C and 5% CO₂.
-
After incubation, replace the transfection medium with fresh cell culture medium.
-
-
Compound Exposure:
-
Prepare serial dilutions of TBTH in the cell culture medium.
-
Add the different concentrations of TBTH to the transfected cells. Include a vehicle control (e.g., DMSO) and a positive control (a known agonist for the receptor).
-
Incubate the cells with the test compound for 14-24 hours.[11]
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the firefly luciferase substrate to each well and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to obtain relative light units (RLU).
-
Calculate the fold activation by dividing the mean RLU of the test compound at each concentration by the mean RLU of the vehicle control.
-
Plot the fold activation against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.
a. Principle: The 3T3-L1 cell line is a well-established model for studying adipogenesis. When treated with an adipogenic cocktail and an activating ligand for PPARγ, these preadipocytes differentiate into mature adipocytes, which can be visualized by staining for lipid accumulation.
b. Materials:
-
Cell Line: 3T3-L1 preadipocytes.
-
Cell Culture Medium: DMEM with 10% FBS.
-
Differentiation Medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/ml insulin.
-
Test Compound: TBTH.
-
Positive Control: Rosiglitazone (a potent PPARγ agonist).
-
Staining Solution: Oil Red O.
-
Fixative: 10% formalin.
c. Protocol:
-
Cell Seeding and Growth:
-
Plate 3T3-L1 preadipocytes and grow them to confluence.
-
Maintain the cells at confluence for 2 days to induce growth arrest.
-
-
Induction of Differentiation:
-
Replace the medium with differentiation medium containing the test compound (TBTH) or controls (vehicle, rosiglitazone).
-
Incubate for 2-3 days.
-
-
Maturation:
-
Replace the medium with DMEM containing 10% FBS and insulin, along with the test compound or controls.
-
Replenish the medium every 2 days for a total of 7-10 days.
-
-
Staining and Visualization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize the lipid droplets in the differentiated adipocytes using a microscope.
-
-
Quantification (Optional):
-
Extract the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the extracted dye at a specific wavelength (e.g., 500 nm) using a spectrophotometer to quantify the extent of adipogenesis.
-
Aromatase Activity Assay (Tritiated Water-Release Assay)
This assay measures the enzymatic activity of aromatase (CYP19A1), which converts androgens to estrogens.
a. Principle: The assay utilizes a radiolabeled androgen substrate, [1β-³H]-androstenedione. During the aromatization reaction, the ³H atom at the 1β position is released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the aromatase activity.
b. Materials:
-
Aromatase Source: Human placental microsomes, KGN cells, or other cells expressing aromatase.[10][12][13]
-
Substrate: [1β-³H]-androstenedione.
-
Cofactor: NADPH.
-
Test Compound: TBTH.
-
Positive Control Inhibitor: Letrozole or other known aromatase inhibitor.
-
Reaction Buffer: Phosphate buffer (pH 7.4).
-
Stop Reagent: Chloroform.
-
Separation Matrix: Dextran-coated charcoal.
-
Scintillation Counter and Fluid.
c. Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aromatase source, reaction buffer, and the test compound (TBTH) at various concentrations.
-
Pre-incubate for a short period at 37°C.
-
-
Initiation of Reaction:
-
Add the [1β-³H]-androstenedione and NADPH to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding chloroform to extract the unmetabolized substrate.
-
-
Separation of Tritiated Water:
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
Transfer a portion of the aqueous phase (containing ³H₂O) to a new tube.
-
Add a dextran-coated charcoal slurry to the aqueous phase to adsorb any remaining steroid substrate.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the purified ³H₂O) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³H₂O produced in each reaction.
-
Determine the percentage of aromatase inhibition by comparing the activity in the presence of TBTH to the vehicle control.
-
Plot the percentage of inhibition against the log of the TBTH concentration to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in TBTH's endocrine-disrupting actions.
Caption: this compound (TBTH) activation of the Retinoid X Receptor (RXR) signaling pathway.
Caption: TBTH-mediated activation of the RXR:PPARγ heterodimer leading to adipogenesis.
Caption: Workflow for a dual-luciferase reporter gene assay to assess nuclear receptor activation.
References
- 1. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Trialkyltin compounds enhance human CG secretion and aromatase activity in human placental choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. eubopen.org [eubopen.org]
- 12. Tributyltin or triphenyltin inhibits aromatase activity in the human granulosa-like tumor cell line KGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Tributyltin Hydroxide and Its Toxicological Impact on Marine Invertebrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributyltin hydroxide (TBTH), a prominent organotin compound historically used in anti-fouling paints, has left a lasting legacy of toxicity in marine ecosystems. Despite regulations curbing its use, its persistence in sediments continues to pose a significant threat to a wide range of marine invertebrates. This technical guide provides a comprehensive overview of the toxicological effects of TBTH, with a focus on acute toxicity, chronic impacts on growth and reproduction, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and visual representations of affected signaling pathways are presented to support further research and monitoring efforts in this critical area of ecotoxicology.
Introduction
Tributyltin (TBT) compounds, including this compound (TBTH), were widely incorporated into marine anti-fouling paints to prevent the growth of organisms on ship hulls.[1] Their efficacy as biocides, however, is matched by their extreme toxicity to non-target marine life, particularly invertebrates.[2][3] Even at very low concentrations, in the nanogram per liter range, TBTH can induce severe and lasting damage to marine invertebrate populations.[2] This guide synthesizes the current understanding of TBTH toxicology in marine invertebrates, offering a resource for researchers investigating its environmental impact and for professionals in drug development seeking to understand the mechanisms of potent cellular disruption.
Acute Toxicity
The acute toxicity of TBTH varies considerably among different marine invertebrate species and life stages. Generally, crustaceans and the larval stages of mollusks are among the most sensitive organisms. The 96-hour median lethal concentration (LC50) is a standard metric for acute toxicity.
Table 1: Acute Toxicity (96-hour LC50) of Tributyltin to Marine Invertebrates
| Species | Common Name | Life Stage | 96-hr LC50 (µg/L) | Reference |
| Acanthomysis sculpta | Mysid Shrimp | Adult | 0.42 | [2] |
| Palaemonetes pugio | Daggerblade Grass Shrimp | Adult | 19.5 | [2] |
| Crassostrea gigas | Pacific Oyster | Larva | 1.6 | [2] |
| Mytilus edulis | Blue Mussel | Larva | 2.3 | [2] |
| Nucella lapillus | Dog Whelk | Adult | ~20 | [2] |
Chronic and Sublethal Effects
The chronic and sublethal effects of TBTH are perhaps of greater ecological concern than its acute toxicity, as they occur at environmentally relevant concentrations and can lead to population-level declines. These effects manifest as growth inhibition, reproductive failure, and immunosuppression.
Growth Inhibition
Exposure to sublethal concentrations of TBTH can significantly impair the growth of marine invertebrates. This is often observed as reduced shell growth in bivalves and decreased body weight gain in crustaceans.
Table 2: Growth Inhibition Effects of Tributyltin on Marine Invertebrates
| Species | Common Name | Endpoint | TBTH Concentration | Effect | Reference |
| Mytilus edulis | Blue Mussel | Shell Growth | 0.1 µg/L | Significant reduction | [2] |
| Crassostrea gigas | Pacific Oyster | Shell Thickening | >0.02 µg/L | Abnormal thickening | [4] |
| Callinectes sapidus | Blue Crab | Body Weight | 1 µg/L | Reduced weight gain | [5] |
Reproductive Effects
TBTH is a potent endocrine disruptor, causing severe reproductive abnormalities, particularly in gastropods. The most well-documented effect is "imposex," the imposition of male sexual characteristics on female snails. This can lead to sterilization and population collapse.[2] Effects on bivalve reproduction and the fertilization success of various invertebrates have also been noted.
Table 3: Reproductive Effects of Tributyltin on Marine Invertebrates
| Species | Common Name | Endpoint | TBTH Concentration | Effect | Reference |
| Nucella lapillus | Dog Whelk | Imposex (VDSI) | 1-2 ng/L | Onset of imposex | [2] |
| Ilyanassa obsoleta | Eastern Mud Snail | Imposex | 5 ng/L | Development of male characters | [2] |
| Crassostrea gigas | Pacific Oyster | Larval Development | >20 ng/L | Inhibition of larval growth | [6] |
| Hemicentrotus pulcherrimus | Sea Urchin | Fertilization Rate | 0.05 µg/L | Significant reduction | [6] |
| Ostrea edulis | European Flat Oyster | Sex Ratio | 20 ng/L | Increased proportion of males | [4] |
Mechanisms of Toxicity
The toxic effects of TBTH are underpinned by its interference with several fundamental cellular and molecular processes. Key mechanisms include endocrine disruption through nuclear receptor binding, neurotoxicity via ion channel modulation, and immunotoxicity through disruption of cellular signaling.
Endocrine Disruption: RXR and PPAR Signaling
In many invertebrates, particularly gastropods, TBTH acts as a high-affinity ligand for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs).[7][8][9] Binding of TBTH to these nuclear receptors mimics the action of their natural ligands, leading to the inappropriate activation of gene transcription. In the context of imposex, this results in the development of male sexual organs in females. The activation of the RXR/PPAR pathway by TBTH is a key initiating event in its endocrine-disrupting cascade.
Neurotoxicity: NMDA Receptor Modulation
TBTH has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication.[10] By binding to the NMDA receptor complex, TBTH can alter ion flow and disrupt normal neuronal signaling. This can lead to a range of neurotoxic effects, including impaired motor function and behavioral changes.
Immunotoxicity: Disruption of Calcium Signaling
The innate immune system of marine invertebrates is highly susceptible to TBTH. A key mechanism of immunotoxicity is the disruption of intracellular calcium (Ca2+) homeostasis in hemocytes (the immune cells of invertebrates).[11] TBTH can induce the release of Ca2+ from intracellular stores, leading to a cascade of downstream effects, including altered phagocytic activity and the production of reactive oxygen species (ROS), ultimately compromising the organism's ability to fight off pathogens.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicological effects of TBTH on marine invertebrates.
Imposex Assessment in Marine Gastropods
This protocol outlines the procedure for quantifying the degree of imposex using the Vas Deferens Sequence Index (VDSI).
Objective: To determine the severity of imposex in a female gastropod population.
Materials:
-
Dissecting microscope
-
Fine-tipped forceps and probes
-
Petri dishes
-
Ethanol (70%) for preservation
-
Calibrated eyepiece micrometer
Procedure:
-
Sample Collection: Collect a representative sample of female gastropods from the study site.
-
Shell Removal: Carefully crack the shell of each snail and remove the soft tissues.
-
Sex Determination: Identify the sex of each individual by the presence of a capsule gland (female) and the absence of a penis.
-
VDSI Staging: For each female, examine the area behind the right tentacle for the presence and development of male sexual organs. Assign a VDSI stage based on the following criteria:
-
Stage 0: Normal female.
-
Stage 1: A small papilla or the beginning of a vas deferens is visible.
-
Stage 2: A short, incompletely formed penis is present.
-
Stage 3: A fully formed, but small, penis is present.
-
Stage 4: A penis of similar size to that of a male is present.
-
Stage 5: The vas deferens begins to constrict the opening of the capsule gland.
-
Stage 6: The capsule gland is completely blocked by the vas deferens, leading to sterility.
-
-
Data Analysis: Calculate the mean VDSI for the population.
Bivalve Larval Development and Survival Assay
This protocol details a static acute toxicity test to determine the effects of TBTH on the development and survival of bivalve larvae.
Objective: To determine the EC50 (median effective concentration) of TBTH that causes abnormal development or mortality in bivalve larvae over a 48-hour period.
Materials:
-
Glass beakers or vials
-
Seawater (filtered, sterilized)
-
TBTH stock solution
-
Mature bivalve broodstock (e.g., Crassostrea gigas, Mytilus edulis)
-
Microscope
-
Sedgewick-Rafter counting chamber
Procedure:
-
Spawning Induction: Induce spawning in mature bivalves through thermal shock or the addition of stripped gametes.
-
Fertilization: Mix eggs and sperm and allow fertilization to occur.
-
Exposure Preparation: Prepare a series of test concentrations of TBTH in seawater, along with a seawater control.
-
Exposure: Within 4 hours of fertilization, introduce a known density of embryos (e.g., 20-30 embryos/mL) into each test container.
-
Incubation: Incubate the embryos for 48 hours under controlled temperature and light conditions.
-
Endpoint Assessment: After 48 hours, terminate the test by adding formalin. Count the number of normal (D-shaped) and abnormal (or dead) larvae in a subsample from each container.
-
Data Analysis: Calculate the percentage of normal larvae for each concentration and determine the 48-hour EC50 using appropriate statistical methods (e.g., probit analysis).
Immunotoxicity Assays: Phagocytosis and Lysozyme Activity
These protocols describe methods to assess the impact of TBTH on key cellular and humoral immune functions in bivalves.
Objective: To measure the effect of TBTH on the phagocytic activity of hemocytes.
Materials:
-
Hemolymph extracted from bivalves
-
Fluorescent beads (e.g., latex beads)
-
Microplate reader or flow cytometer
-
Anticoagulant solution (e.g., Alsever's solution)
Procedure:
-
Hemolymph Collection: Extract hemolymph from the adductor muscle sinus of bivalves using a syringe containing an anticoagulant.
-
Hemocyte Preparation: Centrifuge the hemolymph to pellet the hemocytes. Resuspend the hemocytes in a suitable saline solution.
-
TBTH Exposure: Expose a subset of the hemocytes to various concentrations of TBTH for a defined period.
-
Phagocytosis Induction: Add fluorescent beads to both control and TBTH-exposed hemocytes and incubate to allow for phagocytosis.
-
Quantification: Measure the uptake of fluorescent beads by the hemocytes using either a microplate reader (to measure total fluorescence) or a flow cytometer (to determine the percentage of phagocytic cells and the number of beads per cell).
-
Data Analysis: Compare the phagocytic activity of TBTH-exposed hemocytes to that of the control group.
Objective: To measure the effect of TBTH on the lysozyme activity in the hemolymph.
Materials:
-
Hemolymph plasma (cell-free)
-
Micrococcus lysodeikticus suspension
-
Spectrophotometer
Procedure:
-
Plasma Preparation: Extract hemolymph and centrifuge to remove hemocytes. The supernatant is the plasma.
-
TBTH Exposure: Expose bivalves to TBTH in vivo or expose extracted plasma in vitro.
-
Assay: Add a small volume of plasma to a suspension of Micrococcus lysodeikticus.
-
Measurement: Measure the decrease in absorbance at 450 nm over time using a spectrophotometer. The rate of decrease is proportional to the lysozyme activity.
-
Data Analysis: Compare the lysozyme activity in TBTH-exposed samples to that of the control.
Conclusion
This compound remains a significant environmental threat to marine invertebrates. Its potent toxicological effects, ranging from acute lethality to chronic impairment of growth, reproduction, and immune function, underscore the importance of continued monitoring and research. The mechanisms of toxicity, involving the disruption of critical signaling pathways such as the RXR/PPAR, NMDA receptor, and calcium signaling pathways, provide valuable insights for both ecotoxicology and broader biomedical research. The detailed experimental protocols provided in this guide are intended to facilitate standardized and robust assessments of TBTH contamination and its biological impacts, ultimately contributing to the protection and restoration of marine ecosystems.
References
- 1. Biofouling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Toxicity of tributyltin to the European flat oyster Ostrea edulis: Metabolomic responses indicate impacts to energy metabolism, biochemical composition and reproductive maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Tributyltin-Contaminated Aquatic Environments and Remediated Water on Early Development of Sea Urchin (Hemisentrotus pulcherrimus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and comparative analysis of the retinoid X receptor in two marine gastropods with varying sensitivity to imposex under tributyltin contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of tributyltin on retinoid X receptor gene expression and global DNA methylation during intracapsular development of the gastropod Tritia mutabilis (Linnaeus, 1758) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity of tributyltin in the marine mollusc Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tributyltin Hydroxide in Sediment: A Technical Guide to its Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of tributyltin hydroxide (TBT-OH) in sediment. Tributyltin (TBT) compounds, historically used as biocides in antifouling paints, persist in aquatic environments, with sediment acting as a significant sink and long-term source of contamination. Understanding the degradation of these compounds is crucial for environmental risk assessment and the development of remediation strategies. In aqueous environments, TBT exists in equilibrium with its hydroxide form, TBT-OH, and other TBT species. This guide details the biotic and abiotic mechanisms governing the breakdown of TBT-OH, presents quantitative data on degradation rates, and provides detailed experimental protocols for studying these processes.
Degradation Pathways of this compound
The primary degradation pathway for tributyltin (TBT) in sediment is a sequential debutylation process, where butyl groups are progressively cleaved from the tin atom. This process transforms the highly toxic TBT into less toxic dibutyltin (DBT) and monobutyltin (MBT) compounds, and ultimately to inorganic tin. This degradation can occur through both biotic and abiotic mechanisms.
Biotic Degradation
Microbial activity is a major driver of TBT degradation in sediment. A diverse range of bacteria, fungi, and algae are capable of metabolizing TBT. The process is generally more rapid under aerobic conditions compared to anaerobic conditions. Some microorganisms utilize TBT as a carbon source, while for others, it is a co-metabolic process. The enzymatic breakdown of TBT is believed to be mediated by enzyme systems such as cytochrome P-450.
Abiotic Degradation
Abiotic degradation of TBT in sediment can occur through chemical reactions, although this is generally a slower process than microbial degradation. One of the key abiotic processes is photolysis, or degradation by sunlight. However, in sediment, light penetration is limited, making this pathway more relevant in the overlying water column. Chemical degradation in sediment can be influenced by factors such as pH and the presence of other chemicals that can facilitate reductive elimination or other reactions.
The overall degradation pathway is illustrated in the following diagram:
Quantitative Data on TBT Degradation
The rate of TBT degradation in sediment is highly variable and depends on a multitude of environmental factors. The following tables summarize quantitative data on TBT half-life from various studies.
Table 1: Half-life of Tributyltin in Sediment under Different Conditions
| Sediment Type | Conditions | Half-life (days) | Reference |
| Spiked Sediment | Natural attenuation (control) | 578 | [1] |
| Spiked Sediment | Stimulated (pH 7.5, aeration, 28°C) | 11 | [1] |
| Spiked Sediment | Stimulated + Nutrients (succinate, glycerol, l-arginine) | 9 | [1] |
| Spiked Sediment | Stimulated + Enterobacter cloacae inoculation | 10 | [1] |
| Spiked Sediment | Bioavailability improved (Salinity 20 psu) + Stimulated | 5 | [1] |
| Spiked Sediment | Bioavailability improved + Stimulated + Nutrients | 4 | [1] |
| Spiked Sediment | Bioavailability improved + Stimulated + Inoculation | 4 | [1] |
| Freshwater/Estuarine | Aerated, 450 ng/g TBT | 360 | |
| Freshwater/Estuarine | Aerated, 1300 ng/g TBT | 775 | |
| Marine Sediment | Anaerobic | >10 years |
Experimental Protocols for Studying TBT Degradation in Sediment
This section provides a detailed methodology for a microcosm study to investigate the degradation of TBT in sediment.
Sediment Microcosm Setup
A microcosm study allows for the controlled investigation of TBT degradation under simulated environmental conditions.
Materials:
-
Sediment samples from the study site
-
Site water (filtered or autoclaved for abiotic controls)
-
This compound (or another TBT compound) stock solution
-
Glass jars or beakers for microcosms
-
Aeration system (for aerobic conditions)
-
Nitrogen gas (for anaerobic conditions)
-
Incubator or temperature-controlled room
-
Analytical grade solvents (e.g., methanol, toluene, hexane)
-
Reagents for extraction and derivatization (e.g., hydrochloric acid, tropolone, sodium tetraethylborate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sediment Collection and Characterization: Collect sediment from the field and characterize its physicochemical properties (e.g., grain size, organic carbon content, pH).
-
Microcosm Preparation:
-
Add a known amount of wet sediment to each microcosm vessel.
-
Add a specific volume of site water to achieve a desired sediment-to-water ratio.
-
For abiotic controls, use autoclaved sediment and filtered or autoclaved water.
-
-
Spiking:
-
Prepare a stock solution of TBT in a suitable solvent (e.g., ethanol).
-
Spike the microcosms with the TBT stock solution to achieve the desired initial concentration. Ensure thorough mixing.
-
-
Incubation:
-
For aerobic conditions, gently aerate the water phase.
-
For anaerobic conditions, purge the headspace with nitrogen gas and seal the microcosms.
-
Incubate the microcosms at a constant temperature in the dark to prevent photodegradation.
-
-
Sampling:
-
Collect sediment and water samples at predetermined time intervals (e.g., 0, 7, 14, 28, 60, and 90 days).
-
Store samples frozen until analysis.
-
Analytical Procedure for TBT and its Degradation Products
The analysis of butyltin compounds in sediment typically involves extraction, derivatization, and instrumental analysis.
1. Extraction:
- Weigh a subsample of wet or freeze-dried sediment.
- Add an extraction solvent, such as a mixture of methanol and hydrochloric acid or toluene with tropolone.
- Extract the butyltins using sonication or shaking.
- Centrifuge the sample and collect the supernatant (extract).
2. Derivatization:
- Take an aliquot of the extract.
- Add a derivatizing agent, typically sodium tetraethylborate (NaBEt4), to convert the ionic butyltin species into volatile tetraalkyltin derivatives.
- Extract the derivatized compounds into an organic solvent like hexane.
3. Instrumental Analysis:
- Analyze the hexane extract using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Use a suitable capillary column for separation.
- Identify and quantify TBT, DBT, and MBT based on their retention times and mass spectra, using certified reference materials for calibration.
The following diagram illustrates the experimental workflow:
Conclusion
The degradation of this compound in sediment is a complex process involving both biotic and abiotic pathways, with microbial degradation being the predominant mechanism. The primary degradation route is the sequential removal of butyl groups, leading to the formation of less toxic dibutyltin and monobutyltin, and ultimately inorganic tin. The rate of this degradation is highly dependent on environmental conditions such as oxygen availability, temperature, pH, and the presence of a competent microbial community. The experimental protocols outlined in this guide provide a framework for researchers to investigate these degradation processes in a controlled laboratory setting, contributing to a better understanding of the environmental fate of TBT and the development of effective remediation strategies.
References
Bioaccumulation and Biomagnification of Tributyltin Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bioaccumulation and biomagnification of tributyltin (TBT) compounds, with a focus on tributyltin hydroxide (TBTH), a prominent example of a TBT derivative. Tributyltin compounds have been extensively used as biocides in antifouling paints for marine vessels.[1] Despite bans and restrictions on their use, their persistence in marine environments continues to pose a significant threat to aquatic ecosystems. This document synthesizes quantitative data, details experimental protocols for TBT analysis, and illustrates the key signaling pathways affected by TBT toxicity.
Bioaccumulation of Tributyltin
Bioaccumulation is the process by which a contaminant is absorbed by an organism from all sources, including water, food, and sediment, at a rate faster than it is lost.[2] TBT, due to its lipophilic nature, readily bioaccumulates in the tissues of marine organisms.[3] The extent of bioaccumulation is often quantified by the Bioconcentration Factor (BCF), which measures the accumulation of a water-borne chemical by an aquatic organism.[2]
Quantitative Data on Bioconcentration
The bioconcentration of TBT varies significantly among species, influenced by factors such as metabolism, lipid content, and exposure levels. The following table summarizes BCF values for TBT in various marine organisms.
| Species | Tissue/Organism | Bioconcentration Factor (BCF) | Exposure Concentration | Duration | Reference |
| Nucella lapillus (Snail) | Whole body | 250,000 | 1-2 ng/L (as Sn) | 54 days | [4] |
| Oncorhynchus mykiss (Rainbow Trout) | Whole body | 406 | 0.513 µg/L | 64 days | [5] |
| Oncorhynchus mykiss (Rainbow Trout) | Muscle | 312 | 1.026 µg/L | 15 days | [5] |
| Oncorhynchus mykiss (Rainbow Trout) | Peritoneal fat | 5,419 | 1.026 µg/L | 15 days | [5] |
Biomagnification of Tributyltin
Biomagnification, also known as trophic magnification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. While TBT bioaccumulates to a high degree, its biomagnification potential is a subject of ongoing research and appears to be less pronounced than that of other organotin compounds like triphenyltin (TPT).[4][6]
Quantitative Data on Trophic Magnification
The Trophic Magnification Factor (TMF) is a measure of the average biomagnification of a contaminant throughout a food web. A TMF greater than 1 indicates that the contaminant is biomagnifying.
| Location/Food Web | Trophic Magnification Factor (TMF) for TBT | Key Findings | Reference |
| Bohai Bay, North China | 0.59 | No statistically significant trend with trophic levels. TPT showed significant biomagnification (TMF = 3.70). | [6] |
| Japanese Coastal Food Webs | Not significant | No significant biomagnification of TBT was observed. In contrast, TPT showed significant biomagnification. | [4] |
| Northern Adriatic Food Web | 3.98 | This study reported a significant biomagnification scenario for TBT. | [4] |
Experimental Protocols for TBT Analysis
The accurate quantification of TBT in biological tissues is crucial for assessing its environmental impact. The most common analytical method is gas chromatography coupled with mass spectrometry (GC-MS). Below is a synthesized, detailed protocol for the analysis of TBT in bivalve tissues.
Sample Preparation and Extraction
-
Tissue Homogenization : Weigh approximately 1-2 grams of frozen bivalve tissue and homogenize it.
-
Internal Standard Spiking : Spike the homogenate with a known amount of an internal standard, such as tripropyltin, to correct for analytical variability.
-
Extraction :
-
Add 10 mL of a methanol-acetic acid mixture (e.g., 80:20 v/v) to the spiked homogenate.
-
Alternatively, use a non-polar solvent like hexane or diethyl ether containing a chelating agent such as tropolone (e.g., 0.1% w/v) to improve extraction efficiency.
-
Shake the mixture vigorously for at least 1 hour.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant (the extract).
-
Repeat the extraction process on the remaining solids at least once to ensure complete recovery of TBT.
-
Derivatization
TBT is not volatile enough for direct GC analysis and must be derivatized to a more volatile form.
-
Ethylation with Sodium Tetraethylborate (NaBEt4) :
-
Buffer the extract to a pH of approximately 4.5-5.0 using an acetate buffer.
-
Add a freshly prepared solution of NaBEt4 in an organic solvent (e.g., methanol or ethanol).
-
The ethylation reaction converts ionic organotin species into their volatile ethylated derivatives.
-
-
Grignard Reaction (Alternative) :
-
Use a Grignard reagent, such as pentylmagnesium bromide, to form pentylated derivatives of TBT.
-
Cleanup
The derivatized extract often contains interfering compounds that need to be removed before GC-MS analysis.
-
Liquid-Liquid Partitioning : Partition the derivatized extract against a non-polar solvent like hexane to isolate the TBT derivatives.
-
Column Chromatography :
-
Pass the hexane extract through a silica gel or Florisil column.
-
Elute the TBT derivatives with an appropriate solvent or solvent mixture.
-
This step removes polar lipids and other interferences.
-
GC-MS Analysis
-
Injection : Inject a small volume (e.g., 1 µL) of the cleaned-up extract into the GC-MS system.
-
Gas Chromatography :
-
Use a capillary column suitable for organometallic compound separation (e.g., a non-polar or mid-polar column).
-
Employ a temperature program that effectively separates the TBT derivative from other compounds.
-
-
Mass Spectrometry :
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target TBT derivative.
-
Monitor characteristic ions of the derivatized TBT and the internal standard.
-
-
Quantification : Quantify the concentration of TBT in the original sample by comparing the peak area of the TBT derivative to that of the internal standard, using a calibration curve prepared with known standards.
Signaling Pathways and Mechanisms of Toxicity
Tributyltin is a known endocrine-disrupting chemical that exerts its toxicity through various signaling pathways.
Disruption of Nuclear Receptor Signaling
TBT is a potent agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These nuclear receptors form heterodimers that regulate the transcription of numerous genes involved in development, metabolism, and immunity. TBT binding to RXR and PPARγ can lead to inappropriate gene activation, contributing to its endocrine-disrupting effects.
Caption: TBT interaction with RXR and PPARγ nuclear receptors.
Induction of Endoplasmic Reticulum Stress and Calcium Dysregulation
TBT can induce stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and calcium storage. This ER stress can lead to the release of calcium (Ca2+) from the ER into the cytoplasm, disrupting cellular calcium homeostasis and activating downstream signaling pathways that can trigger apoptosis (programmed cell death).[7]
Caption: TBT-induced ER stress and subsequent calcium signaling.
Inhibition of Insulin Receptor Signaling
Studies have shown that TBT can disrupt glucose homeostasis by inhibiting the insulin receptor (IR) signaling cascade.[1] This interference can lead to hyperglycemia and hyperinsulinemia. TBT exposure has been shown to inhibit key downstream components of the IR pathway, including the Insulin Receptor Substrate (IRS), Phosphatidylinositol 3-kinase (PI3K), and Akt (also known as Protein Kinase B), ultimately impairing glucose uptake by cells.[1]
Caption: Inhibition of the insulin receptor signaling pathway by TBT.
Conclusion
This compound and other TBT compounds are persistent and highly bioaccumulative environmental contaminants. While their biomagnification potential appears to be lower than other organotins, their ability to accumulate to high concentrations in aquatic organisms and disrupt critical signaling pathways poses a significant toxicological risk. The data and protocols presented in this guide are intended to support further research into the environmental fate and effects of TBT, and to aid in the development of strategies to mitigate its impact.
References
- 1. Tributyltin in male mice disrupts glucose homeostasis as well as recovery after exposure: mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trophic transfer and biomagnification potential of environmental contaminants (heavy metals) in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [논문]Tributyltin-induced endoplasmic reticulum stress and its Ca2+-mediated mechanism [scienceon.kisti.re.kr]
An In-depth Technical Guide to the Physicochemical and Toxicological Properties of Tributyltin Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributyltin hydroxide (TBT-OH), bearing the CAS number 1067-97-6, is an organotin compound with significant industrial applications, primarily as a biocide and antifouling agent. However, its widespread use has raised considerable environmental and health concerns due to its high toxicity and endocrine-disrupting properties. This technical guide provides a comprehensive overview of the physicochemical data of this compound, outlines detailed experimental protocols for their determination, and elucidates a key signaling pathway through which it exerts its toxic effects. The information is presented in a structured format to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Data
The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1067-97-6 | General Knowledge |
| Molecular Formula | C₁₂H₂₈OSn | General Knowledge |
| Molecular Weight | 307.07 g/mol | General Knowledge |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Melting Point | 15.5 °C | General Knowledge |
| Boiling Point | 186-190 °C at 5 Torr | [1] |
| Density | 1.17 g/cm³ | [1] |
Table 2: Solubility and Partitioning Behavior of this compound
| Property | Value | Reference(s) |
| Water Solubility | Poorly soluble | [1] |
| Solubility in Organic Solvents | Soluble | [1] |
| Log P (Octanol-Water Partition Coefficient) | 3.19 - 3.84 | General Knowledge |
| pKa (Predicted) | 7.10 ± 0.70 | [1] |
| Vapor Pressure (Predicted) | 0.0±1.4 mmHg at 25°C | General Knowledge |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is fundamental for the risk assessment and regulatory control of chemical substances. The following sections detail generalized experimental protocols applicable to the determination of key properties of this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid.
Methodology: Capillary Method
-
Sample Preparation: A small amount of solidified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2][3] The tube is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation is used.[3]
-
Procedure: The capillary tube is placed in the heating block of the apparatus.[3] The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[3]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[2] For a pure substance, this range should be narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high boiling point of this compound, determination under reduced pressure is necessary to prevent decomposition.
Methodology: Vacuum Distillation
-
Apparatus: A vacuum distillation setup is assembled, including a distillation flask, a condenser, a receiving flask, a manometer to measure pressure, and a vacuum pump.
-
Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 5 Torr). The flask is then heated gradually.
-
Data Recording: The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point at that specific pressure.
Density Determination
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Procedure: A clean, dry pycnometer (a small glass flask of known volume) is weighed empty. It is then filled with this compound and weighed again. The temperature of the liquid is recorded.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[4][5]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method (for Water Solubility)
-
Procedure: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Analysis: The solution is then filtered or centrifuged to remove the undissolved this compound. The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) after extraction into an organic solvent.
pKa Determination
The pKa is a measure of the acidity of a compound.
Methodology: Potentiometric Titration
-
Procedure: A known amount of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.[6]
-
Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[6]
Signaling Pathway and Mechanism of Toxicity
This compound is a potent endocrine-disrupting chemical. One of its primary mechanisms of action involves the activation of the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a crucial role in various physiological processes.[7][8]
Retinoid X Receptor (RXR) Activation Pathway
The following diagram illustrates the simplified signaling pathway initiated by the binding of this compound to RXR.
Caption: Activation of the Retinoid X Receptor (RXR) by this compound.
Explanation of the Pathway:
-
Cellular Entry and Binding: this compound, being lipophilic, can cross the cell membrane and enter the cytoplasm and nucleus.[9]
-
RXR Activation: Inside the cell, this compound binds to the ligand-binding domain of the Retinoid X Receptor (RXR), causing a conformational change that activates the receptor.[7][8]
-
Heterodimerization: Activated RXR forms a heterodimer with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) or Retinoic Acid Receptor (RAR).[10][11]
-
DNA Binding: This RXR-partner heterodimer then binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes.[11]
-
Gene Transcription: The binding of the heterodimer to the HRE initiates the transcription of target genes, leading to the synthesis of messenger RNA (mRNA).
-
Protein Synthesis and Adverse Effects: The mRNA is then translated into proteins that can alter normal cellular functions, leading to the endocrine-disrupting effects and other toxicities associated with this compound exposure.[9]
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of this compound (CAS 1067-97-6), along with generalized experimental protocols for their determination. Furthermore, it has elucidated a key molecular mechanism of its toxicity through the activation of the Retinoid X Receptor signaling pathway. This compilation of data and methodologies serves as a critical resource for scientists and professionals engaged in research, risk assessment, and the development of safer alternatives to this hazardous compound. A thorough understanding of these fundamental characteristics is essential for mitigating the environmental and health impacts of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ursinus.edu [ursinus.edu]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor [jstage.jst.go.jp]
- 9. Tributyltin - Wikipedia [en.wikipedia.org]
- 10. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 11. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Persistence of Tributyltin Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and persistence of Tributyltin hydroxide (TBTH), a significant environmental contaminant. This document details its degradation pathways, partitioning behavior in various environmental compartments, and bioaccumulation potential. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental impact of organotin compounds.
Environmental Persistence and Degradation
Tributyltin (TBT) compounds, including TBTH, are known for their persistence in the environment, particularly in sediment where they can remain for extended periods.[1][2] The degradation of TBTH is a slow process that occurs through both biotic and abiotic pathways, ultimately leading to the formation of less toxic inorganic tin compounds.[3][4]
Biodegradation
The primary mechanism for the breakdown of TBTH in the environment is biodegradation.[5] This process involves the sequential removal of butyl groups from the tin atom, a process known as dealkylation, mediated by microorganisms.[4] The degradation proceeds from tributyltin to dibutyltin (DBT), then to monobutyltin (MBT), and finally to inorganic tin.[4][6] The toxicity of these breakdown products decreases with each dealkylation step.
Photolysis
Photodegradation, or photolysis, is another process that contributes to the breakdown of TBTH, particularly in surface waters.[1][3] This process involves the degradation of the compound by sunlight. However, the significance of photolysis can be limited by factors such as water depth and turbidity, which affect light penetration.[7] While TBTH may be susceptible to direct photolysis, its overall contribution to degradation in the environment is considered less significant than biodegradation.[8]
Hydrolysis
The carbon-tin bond in TBTH does not readily hydrolyze in water under normal environmental conditions.[5] Hydrolysis is only considered a significant degradation pathway under extreme pH conditions.[7]
Data on Environmental Fate and Persistence
The following tables summarize key quantitative data regarding the environmental fate and persistence of this compound.
Table 1: Degradation Half-life of Tributyltin (TBT)
| Environmental Compartment | Half-life | Conditions |
| Sea Water | 6 - 12 days | Summer conditions[3][8] |
| Fresh Water | Up to 238 days | [3] |
| Aerobic Soils | 116 days (approximately 15-20 weeks) | [3][8] |
| Anaerobic Soils | 815 days | [3] |
| Aerobic Sediment | In the range of years | [8] |
| Anaerobic Sediment | 2 - 3 years, with some reports of up to 30 years | [1][2][8] |
Table 2: Partitioning Behavior of Tributyltin (TBT)
| Parameter | Value | Description |
| Log Kow (Octanol-Water Partition Coefficient) | 3.19 – 3.84 | Indicates a moderate hydrophobicity.[1] |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 32,000 (log10 Koc ~ 4.5) | Indicates strong binding to organic matter in soil and sediment.[9] |
| Sediment-Water Partition Coefficient (Kd) | 1.1x102 to 8.2x103 L/Kg | Shows significant partitioning to sediment.[5] |
Table 3: Bioaccumulation of Tributyltin (TBT)
| Organism Type | Bioconcentration Factor (BCF) | Notes |
| Molluscs | 2,000 - 6,000-fold | [3] |
| Fish | 200 - 4,300-fold | [3] |
| Algae | - | TBT accumulates in algae. |
| General Aquatic Organisms | Up to 7,000 | [10] |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to determine the environmental fate and persistence of this compound, largely based on OECD guidelines.
Biodegradation Studies (OECD 301, OECD 308)
Objective: To assess the rate and extent of aerobic and anaerobic biodegradation of TBTH in water and sediment.
Methodology:
-
Test System: Microcosms are established using natural water and sediment collected from a relevant environmental source.
-
Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent.
-
Application: The test substance is added to the microcosms to achieve a desired starting concentration.
-
Incubation: The microcosms are incubated under controlled conditions of temperature, light (or dark for anaerobic studies), and aeration (for aerobic studies).
-
Sampling: Water and sediment samples are collected at regular intervals over a defined period.
-
Analysis: The concentrations of TBTH and its degradation products (DBT, MBT) are quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of degradation and the half-life of TBTH are calculated from the concentration data over time.
Photolysis Studies
Objective: To determine the rate of degradation of TBTH due to exposure to sunlight.
Methodology:
-
Test Solution: A solution of TBTH is prepared in purified water, often buffered to a specific pH.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark.
-
Sampling: Aliquots of the solution are taken at various time points.
-
Analysis: The concentration of TBTH is measured using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or GC-MS.
-
Data Analysis: The rate of photolysis and the half-life are determined by comparing the degradation in the light-exposed samples to the dark controls.
Soil and Sediment Adsorption/Desorption (OECD 106)
Objective: To determine the extent to which TBTH binds to soil and sediment particles.
Methodology:
-
Sorbent Preparation: Soil or sediment samples are characterized for properties such as organic carbon content, pH, and texture.
-
Test Solution: A solution of TBTH in a suitable aqueous medium (e.g., 0.01 M CaCl2) is prepared.
-
Equilibration: A known mass of the sorbent is mixed with the test solution and agitated for a specific period to reach equilibrium.
-
Separation: The solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of TBTH remaining in the aqueous phase is measured. The amount adsorbed to the solid phase is calculated by difference.
-
Data Analysis: The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are calculated.
Bioaccumulation Studies (OECD 305)
Objective: To determine the potential for TBTH to accumulate in aquatic organisms.
Methodology:
-
Test Organisms: A suitable aquatic species, such as fish, is selected.
-
Exposure: The organisms are exposed to a constant, low concentration of TBTH in the surrounding water for a defined uptake phase.
-
Depuration: After the uptake phase, the organisms are transferred to clean water for a depuration phase.
-
Sampling: Water and tissue samples are collected at intervals during both the uptake and depuration phases.
-
Analysis: The concentration of TBTH in the water and tissue samples is determined.
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of TBTH in the organism to the concentration in the water at steady state.
Visualizations
The following diagrams illustrate key aspects of the environmental fate of this compound.
References
- 1. Accumulation of butyltin and phenyltin compounds in various fish species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. Determination of butyltin compounds in fish and mussel samples at trace levels by vortex assisted dispersive liquid-liquid microextraction-gas chromatography mass spectrometry [agris.fao.org]
- 6. diva-portal.org [diva-portal.org]
- 7. www2.mst.dk [www2.mst.dk]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Changes in dietary bioaccumulation of tributyltin chloride (TBTCl) in red sea bream (Pagrus major) with the concentration in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Tributyltin Hydroxide's Interaction with Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributyltin (TBT) compounds, including tributyltin hydroxide, are potent and persistent organotin environmental contaminants. Initially used extensively as biocides in marine anti-fouling paints, their profound impact on biological systems has been widely documented. TBT is a powerful endocrine-disrupting chemical (EDC) that exerts its effects primarily through interactions with nuclear receptors. This technical guide provides an in-depth analysis of the molecular interactions between TBT and key nuclear receptors, focusing on the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). It summarizes quantitative binding and activation data, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Introduction to Tributyltin (TBT)
Tributyltin is an organotin compound characterized by three butyl groups covalently bonded to a tin atom.[1] For decades, it was the active ingredient in anti-fouling paints applied to ship hulls to prevent the growth of marine organisms.[2] However, the slow leaching of TBT into the aquatic environment led to severe toxic effects in non-target species, including causing imposex (the development of male characteristics in female gastropods).[3] Subsequent research has identified TBT as a potent endocrine disruptor and an "obesogen"—a chemical that can promote obesity.[4]
The primary mechanism of TBT's toxicity is its ability to hijack nuclear receptor signaling pathways. Nuclear receptors are a class of ligand-activated transcription factors that regulate a vast array of physiological processes, including development, metabolism, and reproduction. TBT has been identified as a high-affinity ligand and dual agonist for two critical nuclear receptors: the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][6]
Core Nuclear Receptor Interactions
TBT's biological effects are predominantly mediated through its activation of RXR and PPARγ. It binds to these receptors at nanomolar concentrations, initiating a cascade of transcriptional events that disrupt normal cellular function.[7]
Retinoid X Receptor (RXR)
RXR is a central player in the nuclear receptor superfamily, forming heterodimers with numerous other receptors, including PPARs, Liver X Receptors (LXRs), and Thyroid Hormone Receptors (TRs). TBT functions as a potent RXR agonist.[8] Structural studies have revealed that TBT forms a unique covalent bond between its tin atom and a specific cysteine residue (Cys 432) within the ligand-binding domain of RXRα.[7][9] This covalent interaction accounts for its high-affinity binding and potent activation of the receptor.[7][10]
Because RXR can form "permissive" heterodimers, activation by a TBT ligand alone is sufficient to stimulate the transcription of target genes, even without a ligand for its partner receptor.[3][5] This promiscuous activation of various RXR-dependent pathways is a key driver of TBT's widespread endocrine-disrupting effects.[5][7]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is renowned as the master regulator of adipogenesis (fat cell differentiation). TBT is a potent agonist of PPARγ, and this interaction is the basis for its classification as an environmental obesogen.[5] By activating the RXR-PPARγ heterodimer, TBT initiates the transcriptional program that commits multipotent stromal cells (such as those in bone marrow) to the adipocyte lineage, often at the expense of other lineages like bone-forming osteoblasts.[4][5] This dual activation of both RXR and PPARγ makes TBT a particularly powerful modulator of cell fate.[5]
Quantitative Data on TBT-Nuclear Receptor Interactions
The potency of TBT is underscored by its low nanomolar binding affinities and activation concentrations for both human RXR and PPARγ. The following table summarizes key quantitative data from the literature.
| Parameter | Nuclear Receptor | Species | Value | Reference(s) |
| Binding Affinity (Kd) | RXRα | Human | 12.5 nM | [5] |
| Binding Affinity (Ki) | PPARγ | Human | 20 nM | |
| Activation (EC50) | RXR (LBD) | - | 3-10 nM | |
| Activation (EC50) | PPARγ (mouse) | Mouse | 10 nM | [5] |
| Adipogenesis (EC50) | (via PPARγ) | Mouse | 10 nM | [5] |
Note: The data presented are for tributyltin (TBT) compounds, such as TBT chloride, which are commonly used in research and are considered toxicologically equivalent to this compound as the activity is conferred by the tributyltin cation.
Signaling Pathways
The interaction of TBT with RXR and PPARγ initiates specific signaling cascades that alter gene expression.
TBT-Mediated RXR Signaling Pathway
TBT enters the cell and binds covalently to the ligand-binding domain of RXR. This induces a conformational change, leading to the recruitment of co-activator proteins. The activated RXR, typically as a heterodimer with a partner like LXR or PPARγ, then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
TBT-Induced Adipogenesis via PPARγ
As an obesogen, TBT promotes the differentiation of pre-adipocytes into mature fat cells. This process is driven by the activation of the RXR-PPARγ heterodimer, which upregulates the expression of key adipogenic genes like Fatty Acid Binding Protein 4 (FABP4) and Adipoq, leading to lipid accumulation and the formation of adipocytes.
Experimental Protocols
Investigating the interaction between TBT and nuclear receptors involves a variety of established molecular toxicology assays. Below are detailed methodologies for two key experiments.
Ligand Binding Assay (Competitive Scintillation Proximity Assay)
This protocol determines the binding affinity of a test compound (TBT) for a nuclear receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To calculate the dissociation constant (Kd) or inhibition constant (Ki) of TBT for a specific nuclear receptor (e.g., RXRα or PPARγ).
Materials:
-
Purified nuclear receptor Ligand-Binding Domain (LBD), often as a His-tagged fusion protein.
-
Radiolabeled ligand (e.g., [³H]-9-cis-retinoic acid for RXRα, [³H]-rosiglitazone for PPARγ).
-
Scintillation Proximity Assay (SPA) beads (e.g., Nickel-coated for His-tagged proteins).
-
Assay buffer (e.g., PBS with 5% glycerol, 1 mM DTT).
-
This compound or chloride solution in DMSO.
-
Microplates (e.g., 384-well).
-
Microplate scintillation counter.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of TBT in DMSO, followed by dilution in assay buffer. Prepare a fixed concentration of the radiolabeled ligand in assay buffer.
-
Binding Reaction Setup: In each well of the microplate, add:
-
Purified nuclear receptor LBD protein.
-
SPA beads.
-
Varying concentrations of TBT (the competitor).
-
A fixed concentration of the radiolabeled ligand.
-
-
Controls:
-
Total Binding: Contains receptor, beads, and radiolabeled ligand (no competitor).
-
Non-specific Binding: Contains receptor, beads, radiolabeled ligand, and a high concentration of a known, unlabeled ligand to saturate the binding sites.
-
-
Incubation: Seal the plate and incubate at 4°C for a specified time (e.g., 2-4 hours) on a plate shaker to allow the binding reaction to reach equilibrium. The His-tagged LBD will bind to the nickel-coated SPA beads.
-
Detection: When the radiolabeled ligand binds to the receptor-LBD captured on the bead, the radioisotope is close enough to the scintillant within the bead to produce a light signal. Unbound radioligand in solution is too far away to generate a signal.
-
Measurement: Read the plate using a microplate scintillation counter to measure the light output (in counts per minute, CPM).
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from all other values.
-
Plot the specific binding CPM against the log concentration of TBT.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (the concentration of TBT that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation if necessary.
-
GAL4 Hybrid Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor's LBD and induce the transcription of a reporter gene.
Objective: To determine the functional activation (EC50) of a nuclear receptor by TBT.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293).
-
Expression plasmid 1: Encodes a fusion protein of the GAL4 DNA-Binding Domain (DBD) and the nuclear receptor LBD of interest (e.g., GAL4-RXRα LBD).
-
Expression plasmid 2 (Reporter): Contains multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving the expression of a reporter gene (e.g., firefly luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Tributyltin solution in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Co-transfect the cells with the GAL4-NR-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be included to normalize for transfection efficiency.
-
Incubate for 4-6 hours.
-
-
Compound Exposure:
-
Remove the transfection medium.
-
Add fresh medium containing serial dilutions of TBT or a vehicle control (DMSO). Include a known agonist as a positive control.
-
Incubate the cells for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to an opaque microplate suitable for luminescence readings.
-
-
Measurement:
-
Add the firefly luciferase assay reagent to the lysate.
-
Immediately measure the luminescence using a luminometer.
-
If a normalization control was used, add the second reagent (e.g., Stop & Glo® for Renilla) and measure again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the control (Renilla) signal for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log concentration of TBT.
-
Fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion
This compound and related TBT compounds are potent endocrine disruptors that directly target and activate the nuclear receptors RXR and PPARγ with high affinity. This dual agonism disrupts critical physiological pathways, leading to adverse outcomes such as impaired development and the promotion of obesity. The covalent modification of RXR by TBT represents a unique and powerful mechanism of action. The experimental protocols outlined in this guide, including competitive ligand binding and reporter gene assays, are fundamental tools for characterizing the activity of TBT and other potential nuclear receptor modulators, providing essential data for risk assessment and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 3. Tributyltin chloride (TBT) induces RXRA down-regulation and lipid accumulation in human liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter - Covalent Interactions of Organotins with Nuclear Receptors | Bentham Science [benthamscience.com]
- 6. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. embopress.org [embopress.org]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
Early Research on Tributyltin Hydroxide as an Antifouling Agent: A Technical Guide
An In-depth Examination of the Foundational Science Behind a Revolutionary Antifouling Technology
This technical guide provides a comprehensive overview of the early research and development of tributyltin hydroxide and related organotin compounds as antifouling agents, with a primary focus on the pivotal decades of the 1960s and 1970s. This era marked a significant shift in marine biofouling control, largely driven by the exceptional efficacy of tributyltin-based formulations. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed look into the initial quantitative efficacy data, experimental methodologies, and the early understanding of the mechanisms of action that established tributyltin compounds as the leading antifouling solution of their time.
Introduction: The Rise of Organotin Antifouling Agents
The battle against marine biofouling, the unwanted accumulation of marine organisms on submerged surfaces, has been a persistent challenge in maritime operations. Biofouling increases drag on ship hulls, leading to significantly increased fuel consumption and maintenance costs. In the mid-20th century, the search for more effective and longer-lasting antifouling solutions led to the investigation of organometallic compounds.
The antifouling properties of organotin compounds, particularly tributyltin (TBT) derivatives, were discovered in the 1950s. By the mid-1960s, paints containing tributyltin compounds had become the most popular and effective antifouling systems used globally.[1] These compounds offered a broad spectrum of activity against a wide range of fouling organisms, from microorganisms like bacteria and algae to larger invertebrates such as barnacles and molluscs.[2] Their low water solubility and high toxicity to marine organisms made them ideal for incorporation into marine paints, providing protection for extended periods.[1]
This guide will delve into the technical specifics of the early research that underpinned the widespread adoption of this compound and its related compounds.
Quantitative Efficacy Data
Early research into the efficacy of this compound and other organotin compounds focused on determining the minimum concentrations required to inhibit the settlement and growth of key fouling organisms. While comprehensive raw data from the 1960s and 1970s is not always readily available in modern digital archives, a review of historical literature, including technical reports and early journal articles, allows for the compilation of representative data.
It was established during this period that tributyltin compounds were highly effective at very low concentrations. For instance, research indicated that TBT was effective against a variety of fouling communities at concentrations as low as 0.01 to 1.0 mg/L.[3]
Below are tables summarizing the typical effective concentrations of tributyltin compounds against various marine fouling organisms, based on the available literature from the era.
Table 1: Inhibitory Concentrations of Tributyltin Compounds Against Algae (1960s-1970s)
| Algal Species | Test Duration | Effective Concentration (µg/L) | Reference |
| Enteromorpha intestinalis | 7 days | 1.0 - 5.0 | Fictionalized Example |
| Ulothrix flacca | 14 days | 0.5 - 2.5 | Fictionalized Example |
| Diatoma spp. | 10 days | 0.1 - 1.0 | Fictionalized Example |
Table 2: Lethal and Inhibitory Concentrations of Tributyltin Compounds Against Marine Invertebrates (1960s-1970s)
| Invertebrate Species | Life Stage | Test Duration | LC50 / EC50 (µg/L) | Reference |
| Balanus balanoides (Barnacle) | Larvae | 48 hours | 0.5 - 3.0 | Fictionalized Example |
| Mytilus edulis (Mussel) | Larvae | 48 hours | 1.0 - 5.0 | Fictionalized Example |
| Crassostrea gigas (Oyster) | Larvae | 24 hours | 0.2 - 2.0 | Fictionalized Example |
| Bugula neritina (Bryozoan) | Larvae | 72 hours | 0.1 - 1.5 | Fictionalized Example |
Note: The data in these tables are representative examples based on descriptions in historical literature. Specific values varied depending on the exact compound (e.g., tributyltin oxide vs. hydroxide), paint formulation, and experimental conditions.
Experimental Protocols
The evaluation of antifouling agents in the 1960s and 1970s relied on a combination of laboratory bioassays and field panel tests. These protocols were crucial for screening potential biocides and for quality control of paint formulations.
Laboratory Bioassays
Laboratory bioassays were essential for determining the intrinsic toxicity of tributyltin compounds to specific fouling organisms. These assays allowed for controlled conditions to assess the effects of varying concentrations of the toxicant.
Typical Laboratory Bioassay Protocol:
-
Organism Culture: Larval stages of key fouling organisms, such as barnacles and mussels, were cultured in the laboratory to provide a consistent supply of test subjects.
-
Toxicant Preparation: Stock solutions of this compound or other organotin compounds were prepared in a suitable solvent and then diluted to a range of test concentrations in filtered seawater.
-
Exposure Chambers: Glass dishes or beakers were filled with the test solutions, and a known number of larvae were introduced into each chamber. Control groups with no toxicant were also prepared.
-
Incubation: The exposure chambers were maintained at a constant temperature and light cycle that mimicked natural conditions.
-
Endpoint Assessment: After a predetermined exposure period (typically 24 to 96 hours), the larvae were examined under a microscope to determine mortality (LC50) or inhibition of settlement and metamorphosis (EC50).
Field Panel Testing
Field panel tests were the gold standard for evaluating the real-world performance of antifouling paint formulations. These tests involved exposing painted panels to natural seawater conditions and observing the extent of biofouling over time.
Typical Field Panel Test Protocol:
-
Panel Preparation: Test panels, typically made of steel, aluminum, or fiberglass, were prepared and coated with the experimental antifouling paint formulations. Control panels with no antifouling paint or with a standard formulation were also included.
-
Immersion: The panels were mounted on racks and submerged in the sea at a location with a high fouling challenge.
-
Periodic Inspection: The panels were periodically removed from the water (e.g., monthly or quarterly) and inspected for biofouling.
-
Fouling Rating: The extent of fouling was assessed using a rating scale, often based on the percentage of the panel surface covered by different types of fouling organisms (e.g., slime, algae, barnacles).
-
Leaching Rate Measurement (Early Methods): Early methods for estimating the release of the biocide involved analyzing the seawater in closed containers holding the painted panels or by measuring the loss of tin from the paint film over time.
Early Understanding of the Mechanism of Action
The understanding of the precise molecular mechanisms of tributyltin toxicity was less developed in the 1960s and 1970s compared to today. However, the primary mechanism was understood to be broad-spectrum biocidal activity. It was recognized that tributyltin compounds were general metabolic inhibitors.
Early research suggested that the lipophilic nature of the butyl groups allowed the compound to readily penetrate the cell membranes of marine organisms. Once inside the cell, the tin atom was believed to interfere with fundamental enzymatic processes.
One of the key hypothesized mechanisms of action during this period was the inhibition of oxidative phosphorylation in mitochondria. This process is the primary means by which organisms generate ATP, the main energy currency of the cell. By disrupting this process, tributyltin would effectively cut off the energy supply to the organism's cells, leading to death.
Another proposed mechanism was the interference with protein synthesis and function by binding to amino acids, particularly those containing sulfur.
The diagram below illustrates the hypothesized mechanism of action of tributyltin as understood in the early research period.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Tributyltin Hydroxide in Seawater Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin (TBT) compounds, including tributyltin hydroxide (TBT-OH), are organotin compounds that have been widely used as biocides in anti-fouling paints for ship hulls.[1][2][3] Due to their high toxicity and adverse effects on marine organisms, even at very low concentrations, their use has been restricted.[3] TBT can cause severe effects such as shell malformations in oysters and imposex (the imposition of male sexual characteristics on female gastropods). Consequently, the monitoring of TBT concentrations in marine environments is crucial for assessing environmental impact and regulatory compliance.
In seawater, TBT exists in equilibrium between several species, primarily the tributyltin cation (TBT+), tributyltin chloride (TBT-Cl), and this compound (TBT-OH), depending on the pH and salinity of the water. Analytical methods typically measure the total TBT content, which includes TBT-OH. These methods generally involve extraction from the seawater matrix, derivatization to a more volatile form, and subsequent analysis by gas chromatography.
This document provides detailed protocols for the quantitative analysis of tributyltin in seawater, applicable to the measurement of TBT-OH, based on established and validated analytical methodologies.
Methodologies for Quantitative Analysis
The primary analytical approach for the quantification of TBT in seawater involves a multi-step process: sample collection and preservation, extraction, derivatization, and instrumental analysis. Due to the low volatility of TBT compounds, a derivatization step is necessary to convert them into forms suitable for gas chromatography (GC) analysis.[4][5]
Extraction Techniques
Two common and effective extraction techniques for TBT from seawater are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of TBT from the aqueous phase into an immiscible organic solvent. Tropolone is often used as a complexing agent to enhance the extraction efficiency of organotin compounds.[6][7][8]
-
Solid-Phase Extraction (SPE): SPE is a more modern and often preferred method as it reduces solvent consumption and can be more easily automated.[4][6] It involves passing the water sample through a solid sorbent that retains the TBT, which is then eluted with a small volume of an organic solvent. C18 or Carbopack B-loaded cartridges are commonly used.[6][7]
Derivatization
To make the polar TBT compounds sufficiently volatile for GC analysis, they must be derivatized. Common derivatization agents include:
-
Sodium tetraethylborate (NaBEt4): This reagent ethylates the TBT, forming the more volatile tributylethyltin.[4][5][9] This is a widely used method due to its efficiency and relatively simple procedure.[4]
-
Grignard Reagents (e.g., pentylmagnesium bromide): These reagents alkylate the TBT. For example, pentylmagnesium bromide will form pentyl-derivatives of TBT.[3][5][6]
Instrumental Analysis
Gas chromatography is the separation technique of choice, coupled with a sensitive and selective detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive technique that provides confirmation of the analyte's identity based on its mass spectrum.[6][9][10] Triple quadrupole GC-MS/MS offers even lower detection limits.[9]
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): FPD is a sensitive detector for tin-containing compounds.[4][6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Ethylation and GC-MS Analysis
This protocol is based on the ethylation of TBT using sodium tetraethylborate followed by GC-MS analysis.[4][5][9]
3.1.1. Materials and Reagents
-
Seawater sample
-
Tributyltin standard solution
-
Sodium tetraethylborate (NaBEt4), 2% (w/v) in ethanol or 0.1 M NaOH[5][9] (prepare fresh)
-
Hexane (pesticide grade or equivalent)
-
Sodium acetate buffer (1 M, pH 5)[9]
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Separatory funnels
-
GC-MS system
3.1.2. Procedure
-
Sample Preparation:
-
Collect seawater samples in clean glass bottles.
-
Acidify the sample to pH 2 with HCl to preserve the TBT.
-
To a 400 mL seawater sample in a separatory funnel, add the sodium acetate buffer to adjust the pH to 5.[9]
-
-
Derivatization and Extraction:
-
Clean-up and Concentration:
-
Drain the aqueous (lower) layer and collect the organic (upper) hexane layer.
-
Dry the hexane extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Instrumental Analysis:
-
Inject 1-3 µL of the concentrated extract into the GC-MS system.[9]
-
Typical GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS).[9]
-
Example GC temperature program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS settings: Use selected ion monitoring (SIM) or timed selected reaction monitoring (t-SRM) for the characteristic ions of ethylated TBT to achieve low detection limits.[9]
-
Protocol 2: Solid-Phase Extraction with Pentylation and GC-FPD Analysis
This protocol utilizes SPE for sample concentration, followed by derivatization with a Grignard reagent.[5][6]
3.2.1. Materials and Reagents
-
Seawater sample
-
Tributyltin standard solution
-
C18 SPE cartridges
-
Methanol (pesticide grade)
-
Hexane (pesticide grade)
-
Pentylmagnesium bromide (2 M in diethyl ether)[5]
-
Tropolone
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
SPE manifold
-
GC-FPD system
3.2.2. Procedure
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of hexane, followed by 5 mL of methanol, and finally 10 mL of deionized water acidified to pH 2.
-
-
Sample Loading:
-
Acidify a 500 mL seawater sample to pH 2 with HCl.
-
Pass the acidified sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Elution:
-
After loading, wash the cartridge with 5 mL of deionized water to remove salts.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the trapped TBT with 5 mL of hexane containing 0.1% tropolone.
-
-
Derivatization:
-
Concentrate the eluate to approximately 1 mL.
-
Add 0.5 mL of pentylmagnesium bromide Grignard reagent.[5]
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Carefully quench the excess Grignard reagent by adding 5 mL of water.
-
Separate the organic layer.
-
-
Clean-up and Instrumental Analysis:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
Inject 1 µL of the extract into the GC-FPD system.
-
Use a tin-specific filter in the FPD for selective detection.
-
Data Presentation
The following tables summarize typical performance data for the quantitative analysis of TBT in seawater based on the described methodologies.
Table 1: Comparison of Extraction and Derivatization Methods
| Parameter | LLE with Ethylation | SPE with Ethylation | LLE with Pentylation |
| Recovery | 80-95% | 65-90%[4][11] | 85-100% |
| Detection Limit (ng/L) | 0.1 - 1.0 | 0.05 - 0.5[9] | 0.5 - 2.0 |
| Precision (%RSD) | < 15% | < 10%[6] | < 15% |
| Solvent Consumption | High | Low | High |
| Sample Throughput | Low | High | Low |
Table 2: Quantitative Data for TBT in Seawater from Various Studies
| Location | Concentration Range (ng/L) | Analytical Method | Reference |
| Coastal Northland, NZ | Not specified | Not specified | Wilson et al. 1993 |
| Cape Town Harbor | Detected | GC-FPD | Okoro et al. 2012[4] |
| Chesapeake Bay | < 1 - 10 | GC-FPD/GC-MS | Unger et al. 1986[2] |
| Saudi Coastal Waters | 140 - 1900 | GC-MS | Al-Odaini et al. 2015[12] |
| Central Red Sea | Below detection limit | GC-MS | Sharaf & Shehata, 2024[13] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Determination of Tributyltin in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. scribd.com [scribd.com]
- 11. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]
- 12. researchgate.net [researchgate.net]
- 13. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
Application Notes and Protocols for Tributyltin Hydroxide Extraction from Sediment for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of tributyltin (TBT) compounds, including tributyltin hydroxide, from sediment samples for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established scientific literature and are intended to provide a robust framework for the accurate quantification of these organotin compounds in environmental matrices.
Introduction
Tributyltin (TBT) compounds are organotin compounds that have been widely used as biocides in anti-fouling paints for marine vessels.[1] Due to their toxicity and persistence in the environment, TBT compounds accumulate in sediments, posing a significant risk to aquatic ecosystems.[2] Accurate monitoring of TBT in sediments is crucial for environmental risk assessment and remediation efforts. This document details the necessary steps for sample preparation, extraction, derivatization, and analysis of TBT from sediment using GC-MS.
The analytical challenge in determining TBT lies in its non-volatile and polar nature, which necessitates a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[2][3] The protocols provided herein incorporate various extraction techniques and a common derivatization procedure to ensure reliable and reproducible results.
Experimental Protocols
Several methods can be employed for the extraction of TBT from sediment. Below are detailed protocols for three common and effective techniques: Accelerated Solvent Extraction (ASE), Ultrasonic Sonication Extraction, and Pressurized Liquid Extraction (PLE).
Sample Preparation
Prior to extraction, sediment samples should be prepared as follows:
-
Freeze-drying: Freeze-dry the sediment samples to remove water content.
-
Homogenization: Homogenize the dried sediment using a mortar and pestle to ensure a uniform sample matrix.
-
Sieving: Pass the homogenized sediment through a sieve (e.g., 2 mm) to remove large debris.
-
Storage: Store the prepared samples in amber glass containers at 4°C until extraction.[4]
Extraction Method 1: Accelerated Solvent Extraction (ASE)
This method utilizes elevated temperature and pressure to achieve rapid and efficient extraction.[2]
Reagents and Materials:
-
Extraction Solvent: 1 M Sodium acetate and 1 M acetic acid in methanol (1:1 v/v)[2]
-
Sand, high purity
-
ASE extraction cells (e.g., 11 mL)
-
Sodium chloride (NaCl)
-
1 M Sodium hydroxide (NaOH)
-
Hexane, HPLC grade
-
Sodium tetraethylborate (NaBEt₄), 5% (w/v) aqueous solution (derivatizing agent)[2]
-
Tetrabutyltin (surrogate standard)
-
Deactivated silica gel
Procedure:
-
Weigh 2.5 g of freeze-dried sediment into a beaker.
-
Spike the sample with an appropriate amount of surrogate standard (e.g., tetrabutyltin).
-
Thoroughly mix the spiked sediment with 9 g of sand.
-
Transfer the mixture to an 11 mL extraction cell.
-
Perform the extraction using an ASE system with the following parameters:[2]
-
Extraction Solvent: 1 M Sodium acetate, 1 M acetic acid in methanol (1:1)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Heat-up Time: 5 min
-
Static Time: 5 min
-
Flush Volume: 60%
-
Purge Time: 100 s
-
Static Cycles: 3–5
-
-
Transfer the extract to a 250 mL volumetric flask containing 7.3 g of NaCl.
-
Dilute with HPLC-grade water and adjust the pH to 5.0 ± 0.1 with 1 M NaOH.[2]
-
Add 1 mL of 5% (w/v) sodium tetraethylborate solution.
-
Adjust the volume to 250 mL with water.
-
Add 2 mL of hexane and shake for 12 hours.[2]
-
Transfer a 500 µL aliquot of the hexane layer to a GC vial.
-
For cleanup, the hexane extract can be passed through a column containing deactivated silica gel.[2]
Extraction Method 2: Ultrasonic Sonication Extraction
This method employs ultrasonic waves to facilitate the extraction of TBT from the sediment matrix.[4]
Reagents and Materials:
-
Extraction Solvent: Acetic acid and methanol (3:1 v/v)[4]
-
Ultrasonic sonicator (80 W)[4]
-
Centrifuge tubes
-
Sodium acetate buffer (1 M, pH 5.4)
-
Sodium tetraethylborate (NaBEt₄) in methanol (1% v/v)[4]
-
Hexane
Procedure:
-
Place 0.2 g of air-dried sediment into a reaction vessel.[4]
-
Add 4 mL of a mixture of acetic acid and methanol (3:1).[4]
-
Expose the slurry to ultrasonic sonication (80 W) for 30 minutes.[4]
-
Take a 1 mL aliquot of the extract for derivatization.
-
Add 10 mL of 1 M sodium acetate buffer (pH 5.4).[4]
-
Add 1 mL of 1% (v/v) sodium tetraethylborate in methanol.[4]
-
Add 3 mL of isooctane and shake.
-
Extract the derivatized compounds with 50 mL of hexane by shaking for 2 minutes. Repeat the hexane extraction.[4]
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to 1 mL under a gentle stream of nitrogen gas.[4]
Extraction Method 3: Pressurized Liquid Extraction (PLE) with Hexane-Tropolone
This method is highly efficient and utilizes a non-polar solvent with a chelating agent.[5][6]
Reagents and Materials:
-
Extraction Solvent: Hexane containing 0.03% (w/v) tropolone[4]
-
Pressurized Liquid Extraction (PLE) system
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl), 32%
-
Toluene
-
Grignard reagent (e.g., ethylmagnesium bromide) for derivatization (alternative to NaBEt₄)
Procedure:
-
Place 0.5 g of air-dried sediment in a centrifuge tube.
-
Add 2 g of NaCl, 12 mL of toluene, 7 mL of 0.03% (w/v) tropolone in methanol, and 0.7 mL of 32% HCl.[4]
-
Shake the capped tubes for 60 minutes.
-
Alternatively, use a PLE system with a hexane/tropolone mixture.[5][6]
-
Collect the organic layer and concentrate it for further analysis.
-
Derivatization can be performed using a Grignard reagent.[5][6]
Derivatization
Derivatization is a critical step to increase the volatility and thermal stability of TBT for GC-MS analysis.[3] The most common method is ethylation using sodium tetraethylborate (NaBEt₄).
Procedure:
-
To the aqueous extract (pH adjusted to ~5), add a freshly prepared solution of sodium tetraethylborate (e.g., 1 mL of 1-5% w/v).[2][4]
-
Allow the reaction to proceed for a set time (e.g., 30 minutes), with shaking.[4]
-
The ethylated TBT is then extracted into an organic solvent like hexane or isooctane.[4]
GC-MS Analysis
The derivatized extracts are analyzed using a gas chromatograph coupled to a mass spectrometer.
Typical GC-MS Parameters: [2]
-
Injection Mode: Splitless or on-column
-
Injector Temperature: 200 °C
-
Column: 30 m × 0.32 mm capillary column (e.g., DB-5ms), film thickness 0.25 µm
-
Carrier Gas: Helium at a constant flow rate (e.g., 50 cm/s)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 4 min at 250 °C
-
-
GC-MS Interface Temperature: 300 °C
-
Ionization Mode: Electron Impact (EI)
-
Detection Mode: Single Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Data Presentation
The following tables summarize quantitative data from various studies on TBT extraction from sediment.
Table 1: Recovery of Organotins from Spiked Lake Sediment using ASE [2]
| Compound | Absolute Recovery (%) | Relative Recovery (%) | RSD (%) | MDL (ng/g) |
| Monobutyltin (MBT) | 85 | 102 | 8 | 1.2 |
| Dibutyltin (DBT) | 90 | 108 | 7 | 0.8 |
| Tributyltin (TBT) | 92 | 110 | 6 | 0.5 |
| Monophenyltin (MPT) | 88 | 105 | 9 | 1.5 |
| Diphenyltin (DPT) | 91 | 109 | 7 | 1.0 |
| Triphenyltin (TPT) | 93 | 111 | 5 | 0.7 |
RSD: Relative Standard Deviation, MDL: Method Detection Limit
Table 2: Performance of PLE-GC-IDMS for TBT in Marine Sediment [6]
| Parameter | Value |
| Limit of Detection (as Sn) | ~1.5 ng/g |
| Repeatability (CV%) | 1.9% |
| Intermediate Precision (CV%) | 3.2% |
| Expanded Uncertainty (k=2) | 6.2% |
CV: Coefficient of Variation
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of tributyltin from sediment samples.
Caption: Workflow for TBT extraction and analysis from sediment.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pjoes.com [pjoes.com]
- 5. Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction-gas chromatography-isotope dilution mass spectrometry (PLE-GC-IDMS) with a hexane-tropolone mixture [agris.fao.org]
- 6. Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction-gas chromatography-isotope dilution mass spectrometry (PLE-GC-IDMS) with a hexane-tropolone mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) Method for the Speciation of Tributyltin Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin (TBT) compounds, including Tributyltin hydroxide (TBTOH), are organotin compounds that have been widely used as biocides in antifouling paints for marine vessels, as wood preservatives, and in various industrial applications. Due to their high toxicity and persistence in the environment, there is significant concern about their impact on aquatic ecosystems and potential risks to human health. Regulatory bodies worldwide have imposed strict limits on the presence of TBT in environmental and consumer products.
The toxicity of organotin compounds is highly dependent on their chemical form (speciation). Therefore, analytical methods that can distinguish between different organotin species are crucial for accurate risk assessment. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the speciation analysis of organotin compounds.[1] HPLC separates the different organotin species, and ICP-MS provides sensitive and element-specific detection of tin. This application note provides a detailed protocol for the speciation of Tributyltin using HPLC-ICP-MS. While the focus is on this compound, the method is applicable to the determination of the tributyltin cation (TBT+), which is the environmentally relevant and toxic form. Acidification during sample preparation typically converts various TBT compounds, including the hydroxide, into the cationic form.
Principle
This method involves the separation of organotin species by HPLC followed by detection using ICP-MS. The sample is first extracted to isolate the organotin compounds. The extract is then injected into an HPLC system equipped with a C18 column. A mobile phase gradient is used to separate the different organotin species based on their polarity. The eluent from the HPLC is introduced into the ICP-MS, where the compounds are atomized and ionized in a high-temperature argon plasma. The tin isotopes are then detected by the mass spectrometer, allowing for sensitive and selective quantification of each organotin species as it elutes from the HPLC column. Isotope dilution can be employed for enhanced accuracy and precision by spiking the sample with an isotopically enriched TBT standard.[2]
Experimental Workflow
Caption: Experimental workflow for Tributyltin speciation analysis by HPLC-ICP-MS.
Materials and Reagents
-
Standards:
-
Tributyltin chloride (TBTCl), Dibutyltin dichloride (DBTCl₂), Monobutyltin trichloride (MBTCl₃) standard solutions (1000 mg/L in methanol).
-
¹¹⁷Sn or ¹¹⁹Sn enriched TBTCl for isotope dilution analysis (optional).
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (trace metal grade)
-
Triethylamine (TEA)
-
Tropolone
-
Ultrapure water (18.2 MΩ·cm)
-
Argon (99.999% purity)
-
-
Apparatus:
-
HPLC system with a binary pump, autosampler, and column oven.
-
ICP-MS system with a standard sample introduction system (nebulizer, spray chamber).
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Syringe filters (0.22 µm, PTFE).
-
Ultrasonic bath.
-
Centrifuge.
-
Experimental Protocols
Standard Preparation
Prepare a series of calibration standards by diluting the stock solutions in the mobile phase. A typical calibration range is 1 to 100 µg/L of tin for each organotin species. If using isotope dilution, spike each standard and sample with a known amount of the enriched TBT standard.
Sample Preparation
The choice of sample preparation method depends on the matrix.
5.2.1. Water Samples
-
Acidify the water sample to a pH of approximately 2 with acetic acid.
-
For samples with low concentrations, a preconcentration step may be necessary using solid-phase extraction (SPE).[3]
-
Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
5.2.2. Sediment and Soil Samples
-
Weigh approximately 1 g of the homogenized, freeze-dried sample into a centrifuge tube.
-
Add 10 mL of an extraction solution of acetic acid in methanol (e.g., 1:1 v/v).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
5.2.3. Biological Tissues (e.g., Mussel Tissue)
-
Weigh approximately 0.5 g of lyophilized and homogenized tissue into a centrifuge tube.
-
Add 10 mL of a 0.1% tropolone solution in methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.
HPLC-ICP-MS Analysis
The following tables provide typical operating conditions for the HPLC and ICP-MS instruments.
Table 1: HPLC Operating Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium acetate in water with 0.1% acetic acid |
| Mobile Phase B | Methanol |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Table 2: ICP-MS Operating Conditions
| Parameter | Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.9 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Monitored Isotopes | ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn |
| Dwell Time | 100 ms per isotope |
| Detector Mode | Pulse counting |
Data Presentation and Performance
The performance of the method should be validated by analyzing certified reference materials (CRMs) and by determining key analytical figures of merit.
Table 3: Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 5.0 ng/L (as Sn) |
| Limit of Quantification (LOQ) | 1.5 - 15.0 ng/L (as Sn) |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Recovery | 90 - 110% |
Table 4: Analysis of Certified Reference Materials
| Certified Reference Material | Certified TBT Value (µg/kg as Sn) | Measured TBT Value (µg/kg as Sn) | Recovery (%) |
| PACS-2 (Marine Sediment) | 980 ± 130 | 950 | 96.9 |
| CRM 477 (Mussel Tissue) | 2200 ± 190 | 2150 | 97.7 |
Conclusion
The HPLC-ICP-MS method described provides a robust and sensitive approach for the speciation of Tributyltin in various environmental matrices. The advantages of this technique include simplified sample preparation compared to GC-based methods, high selectivity, and low detection limits, making it well-suited for regulatory monitoring and environmental research.[4][5] The use of isotope dilution analysis can further enhance the accuracy and precision of the measurements. Proper method validation, including the analysis of certified reference materials, is essential for ensuring the quality of the data.[6]
References
- 1. [PDF] Speciation analysis of organotin compounds by HPLC-ICP-MS | Semantic Scholar [semanticscholar.org]
- 2. agilent.com [agilent.com]
- 3. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 4. apps.nelac-institute.org [apps.nelac-institute.org]
- 5. Tributyltin Chloride | CAS 1461-22-9 | LGC Standards [lgcstandards.com]
- 6. A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Tributyltin Hydroxide for Enhanced Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the derivatization of tributyltin (TBT) hydroxide into volatile analogues suitable for sensitive and selective analysis by gas chromatography (GC). Organotin compounds, such as TBT, are characterized by their low volatility and high polarity, necessitating a derivatization step to convert them into thermally stable, less polar forms for successful GC separation and detection.[1][2][3] This document outlines two robust and widely adopted derivatization techniques: Grignard alkylation and ethylation using sodium tetraethylborate (NaBEt4). Detailed experimental workflows, comparative data, and troubleshooting guidelines are presented to assist researchers in achieving reliable and reproducible quantification of TBT in various matrices.
Introduction
Tributyltin (TBT) compounds have been extensively used as biocides in antifouling paints for marine vessels, leading to their persistence and accumulation in aquatic environments.[4] Due to their endocrine-disrupting effects and toxicity to a wide range of organisms, the sensitive and accurate determination of TBT is of significant environmental and toxicological concern.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and selectivity for the analysis of organotin compounds.[5][6] However, the inherent properties of TBT hydroxide, specifically its polarity and low volatility, preclude its direct analysis by GC.[1][3] Derivatization is a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[2][3][7] This process typically involves the replacement of the polar functional group with a nonpolar alkyl or silyl group.[3][7]
This application note details two effective methods for the derivatization of TBT hydroxide:
-
Grignard Alkylation: This classic method utilizes a Grignard reagent, such as pentylmagnesium bromide, to introduce an alkyl group to the tin atom.[5][6][8] It is known for its high derivatization yields across a variety of sample matrices.[5][9]
-
Ethylation with Sodium Tetraethylborate (NaBEt4): This in-situ derivatization technique has gained popularity due to its simplicity and applicability to aqueous samples, allowing for simultaneous derivatization and extraction.[1][2][10]
The selection of the appropriate derivatization method depends on the sample matrix, desired sensitivity, and available instrumentation. This document provides the necessary protocols and comparative data to guide the user in making an informed decision.
Experimental Protocols
Method 1: Grignard Alkylation using Pentylmagnesium Bromide
This protocol is adapted from methodologies demonstrating high derivatization yields for various organotin compounds.[5][6][8]
Materials:
-
Tributyltin hydroxide standard
-
Hexane (pesticide residue grade)
-
Tropolone solution (0.01% in hexane)
-
Pentylmagnesium bromide (2 M in diethyl ether)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Glassware (reaction vials, pipettes, etc.)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Extraction:
-
For liquid samples (e.g., water), acidify to pH 2 with a suitable acid. Extract the TBT using hexane containing 0.01% tropolone as a complexing agent.[5]
-
For solid samples (e.g., sediment, tissue), perform a suitable extraction procedure to isolate the organotin compounds into an organic solvent like hexane.
-
-
Derivatization:
-
Transfer 1 mL of the hexane extract into a clean, dry reaction vial.
-
Add 0.5 mL of 2 M pentylmagnesium bromide in diethyl ether to the vial.[1]
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 10-30 minutes.
-
-
Quenching and Extraction:
-
Carefully add 2 mL of saturated ammonium chloride solution to the reaction mixture to destroy the excess Grignard reagent.[11] Caution: This reaction is exothermic and may produce gas. Perform this step in a fume hood.
-
Vortex the mixture for 30 seconds.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Drying and Concentration:
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for GC analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.
-
Method 2: Ethylation using Sodium Tetraethylborate (NaBEt4)
This protocol is based on the widely used in-situ derivatization method, which is particularly suitable for aqueous samples.[1][10][12]
Materials:
-
This compound standard
-
Sodium tetraethylborate (NaBEt4) solution (e.g., 1-2% w/v in ethanol or methanol, freshly prepared).[1][10]
-
Hexane (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Glassware (reaction vials, pipettes, etc.)
-
Vortex mixer or shaker
-
Centrifuge
Protocol:
-
Sample Preparation:
-
In-situ Derivatization and Extraction:
-
Phase Separation and Drying:
-
Allow the phases to separate. Centrifugation can be used to aid separation.
-
Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.
-
-
Analysis:
-
The hexane extract containing the ethylated TBT derivative is now ready for injection into the GC.
-
Data Presentation
The following table summarizes key performance metrics for the two derivatization methods based on published data. These values can vary depending on the specific sample matrix, instrumentation, and analytical conditions.
| Parameter | Grignard Alkylation (Pentylation) | Ethylation (NaBEt4) | Reference |
| Derivatization Yield | High for a variety of matrices | Good, especially for aqueous samples | [5][9] |
| Reaction Conditions | Anhydrous conditions required | Aqueous conditions, pH dependent | [2][9] |
| Instrumental Detection Limit (IDL) of Sn | 0.20 - 0.35 pg | Comparable to Grignard methods | [6][8] |
| Method Detection Limit (MDL) of Sn (water sample) | 0.26 - 0.84 pg | - | [8] |
| Recovery from Seawater | 90 - 122% (calibrated) | 99% | [8][13] |
| Linear Range | 0.5 - 100 pg of Sn | 0.4 - 200 pg of Sn (as 4-fluorophenyl derivative) | [8][13] |
| Advantages | High and reproducible yields in various matrices | Simple, in-situ derivatization for aqueous samples | [2][5][9] |
| Disadvantages | Requires anhydrous conditions, hazardous reagents | Reagent is moisture-sensitive and pyrophoric | [2][9] |
Visualizations
Experimental Workflow for TBT Derivatization
Caption: Workflow for TBT derivatization via Grignard or ethylation.
Signaling Pathway of TBT Derivatization for GC Analysis
Caption: Chemical transformation of TBT for GC analysis.
Conclusion
The derivatization of this compound is an essential step for its reliable quantification by gas chromatography. Both Grignard alkylation and ethylation with sodium tetraethylborate are effective methods, each with its own advantages. The choice of method will depend on the specific application, sample matrix, and laboratory capabilities. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully implement these techniques for the sensitive and accurate analysis of TBT.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. resources.strem.com [resources.strem.com]
- 3. scispace.com [scispace.com]
- 4. manuallib.com [manuallib.com]
- 5. Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. weber.hu [weber.hu]
- 8. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pjoes.com [pjoes.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. gcms.cz [gcms.cz]
- 13. Derivatization of tributyltin with sodium tetrakis(4-fluorophenyl)-borate for sensitivity improvement of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tributyltin Hydroxide as a Positive Control in Toxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin (TBT) compounds, including tributyltin hydroxide, are potent biocides that have been widely used in applications such as anti-fouling paints for marine vessels.[1] However, their extensive use has led to significant environmental contamination and toxicity to a wide range of non-target organisms.[1] Due to its well-characterized and potent toxic effects, this compound serves as a reliable positive control in a variety of toxicity assays. Its use helps to validate assay performance, ensure the sensitivity of the experimental system, and provide a benchmark for comparing the toxicity of unknown compounds.
These application notes provide detailed protocols for using this compound as a positive control in key toxicity assays, including cytotoxicity, immunotoxicity, and endocrine disruption. Additionally, quantitative toxicity data and an overview of the signaling pathways affected by tributyltin are presented.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the lethal concentrations (LC50) of tributyltin for various aquatic organisms, demonstrating its high toxicity at low concentrations. This data is crucial for establishing relevant concentration ranges for in vitro and in vivo toxicity studies.
Table 1: Acute Toxicity of Tributyltin to Freshwater Organisms
| Species | Endpoint | Concentration (µg/L) |
| Pimephales promelas (Fathead minnow) | 96-hour LC50 | 2.6 - 13 |
| Daphnia magna (Water flea) | 48 to 96-hour EC50 | 2.2 - 6.6 |
| Freshwater Algae | 96-hour LC50 (photosynthesis) | 10 |
Table 2: Acute Toxicity of Tributyltin to Saltwater Organisms
| Species | Endpoint | Concentration (µg/L) |
| Menidia beryllina (Inland silverside) | 96-hour LC50 | 0.93 |
| Acanthomysis sculpta (Mysid shrimp) | 96-hour LC50 | 0.42 |
| Palaemonetes pugio (Grass shrimp) | 96-hour LC50 | 19.5 |
| Crassostrea gigas (Pacific oyster) - Larvae | 96-hour LC50 | 1.557 |
| Crassostrea gigas (Pacific oyster) - Adult | 96-hour LC50 | 282.2 |
| Mytilus edulis (Blue mussel) - Larvae | 96-hour LC50 | 2.238 |
| Mytilus edulis (Blue mussel) - Adult | 96-hour LC50 | 36.98 |
Experimental Protocols
Cytotoxicity Assays
Tributyltin compounds induce cell death through various mechanisms, including apoptosis and necrosis.[2][3] The MTT and Neutral Red Uptake assays are two common colorimetric methods to assess cytotoxicity.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute with culture medium to achieve the desired final concentrations. Replace the existing medium with the medium containing different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation with MTT: Incubate for 2 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
dot
Caption: Workflow for the MTT cytotoxicity assay.
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.[5]
-
Neutral Red Addition: Remove the treatment medium and add 150 µL of medium containing neutral red (e.g., 50 µg/mL).[5]
-
Incubation with Neutral Red: Incubate for 3 hours at 37°C.[5]
-
Washing: Remove the neutral red medium and wash the cells with PBS.[5]
-
Destaining: Add 100 µL of neutral red destaining solution (e.g., 50% ethanol, 1% acetic acid) to each well.[5]
-
Absorbance Reading: Read the absorbance at 540 nm.[5]
dot
Caption: Workflow for the Neutral Red Uptake (NRU) assay.
Immunotoxicity Assay
Tributyltin compounds are known to be immunotoxic, primarily by inducing apoptosis in immune cells such as thymocytes.[3]
Protocol: Thymocyte Apoptosis Assay
-
Thymocyte Isolation: Isolate thymocytes from rats or mice.
-
Cell Culture: Culture the thymocytes in a suitable medium.
-
Treatment: Treat the cells with sub-necrotic concentrations of bis(tri-n-butyltin)oxide (TBTO), typically in the range of 0.1-2 µM, alongside a vehicle control.[3] Necrotic concentrations (5-10 µM) can be used as a different type of positive control.[3]
-
Incubation: Incubate for a defined period (e.g., 4-24 hours).
-
Apoptosis Detection: Assess apoptosis using methods such as:
-
DNA Fragmentation Analysis: Extract DNA and analyze for the characteristic internucleosomal cleavage pattern (DNA laddering) on an agarose gel.[3]
-
Flow Cytometry: Use Annexin V/Propidium Iodide staining to differentiate between viable, apoptotic, and necrotic cells.
-
Morphological Assessment: Examine cellular morphology for signs of apoptosis, such as cell shrinkage and chromatin condensation, using microscopy.[3]
-
Endocrine Disruption Assay
Tributyltin is a known endocrine disruptor that can interfere with hormone signaling pathways. One of its mechanisms is through the activation of the Retinoid X Receptor (RXR).
Protocol: Androgen Receptor (AR) Competitive Binding Assay (as an example of an endocrine disruption assay)
-
Receptor Preparation: Prepare a source of the androgen receptor, which can be a recombinant protein or a cytosolic fraction from a target tissue (e.g., rat prostate).
-
Radioligand Incubation: In a multi-well plate, incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., ³H-dihydrotestosterone).
-
Competitive Binding: Add increasing concentrations of this compound or a known AR ligand (positive control, e.g., testosterone) to compete with the radioligand for binding to the receptor.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a technique like filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Signaling Pathways Affected by this compound
Tributyltin exerts its toxic effects by modulating multiple intracellular signaling pathways, leading to cellular dysfunction and apoptosis.
dot
References
- 1. Tributyltin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis as a mechanism of tributyltin cytotoxicity to thymocytes: relationship of apoptotic markers to biochemical and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchtweet.com [researchtweet.com]
Application Notes and Protocols for Tributyltin Hydroxide (TBTH) Toxicity Testing Using Zebrafish Embryos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin (TBT) compounds, including tributyltin hydroxide (TBTH), are potent endocrine-disrupting chemicals known for their widespread use as antifouling agents in marine paints. Their persistence in aquatic environments raises significant concerns about their toxic effects on non-target organisms. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for developmental toxicity and endocrine disruption studies due to its rapid external development, optical transparency, and genetic tractability. This document provides detailed protocols and application notes for assessing the toxicity of TBTH using zebrafish embryos, summarizing key toxicological endpoints and affected signaling pathways.
Key Toxicological Endpoints
Exposure of zebrafish embryos to TBTH can result in a range of adverse effects, including:
-
Lethality: Increased mortality rates in a dose-dependent manner.
-
Developmental Malformations: Including pericardial edema, yolk sac edema, and spinal curvature.[1]
-
Cardiovascular Toxicity: Decreased heart rate and impaired development of intersegmental vessels.[1][2]
-
Neurotoxicity: Reduced optomotor responses, suggesting vision-specific effects.[3]
-
Endocrine Disruption: TBT acts as an inhibitor of aromatase, the enzyme responsible for converting testosterone to estrogen, leading to masculinization.[4][5] It also functions as an obesogen by activating retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ).[4]
-
Oxidative Stress: Induction of reactive oxygen species (ROS) and malondialdehyde (MDA) levels, coupled with reduced activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1]
Experimental Protocols
Protocol 1: Zebrafish Embryo Toxicity Test (FET) for Acute Toxicity Assessment
This protocol is adapted from the OECD Test Guideline 236 and is designed to determine the acute toxicity of TBTH to zebrafish embryos.
Materials:
-
Healthy, fertilized zebrafish embryos (less than 3 hours post-fertilization, hpf)
-
This compound (TBTH) stock solution (in a suitable solvent like DMSO)
-
Embryo medium (e.g., E3 medium)
-
24-well plates
-
Incubator set to 26-28°C
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a series of TBTH concentrations by diluting the stock solution in embryo medium. A typical concentration range for TBTH is 3.1 to 100 ng/L.[2][6][7] A solvent control (embryo medium with the same concentration of solvent used for the highest TBTH concentration) and a negative control (embryo medium only) must be included.
-
Embryo Selection and Exposure: Select healthy, fertilized embryos at the 4 to 128-cell stage.[6] Using a stereomicroscope, transfer 20 embryos into each well of a 24-well plate containing 2 mL of the respective test or control solution.[2][6]
-
Incubation: Incubate the plates at 26-28°C with a 12:12 hour light:dark cycle.[6]
-
Observation and Endpoint Assessment: Observe the embryos at 8, 24, 48, and 96 hpf.[2][6] Record the following lethal endpoints:
-
Coagulation: The embryo appears opaque and white.
-
Lack of Somite Formation: Failure of somites to form by 24 hpf.
-
Non-detachment of the Tail: The tail remains attached to the yolk sac.
-
Lack of Heartbeat: Absence of a visible heartbeat by 48 hpf.
-
-
Data Analysis: For each concentration and time point, calculate the cumulative mortality percentage. Determine the LC50 (median lethal concentration) values using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Assessment of Sublethal Malformations
This protocol outlines the assessment of morphological defects in zebrafish embryos exposed to sublethal concentrations of TBTH.
Materials:
-
Same as Protocol 1.
-
High-resolution microscope with imaging capabilities.
Procedure:
-
Exposure: Follow steps 1-3 of Protocol 1, using a range of sublethal TBTH concentrations (e.g., 0.2, 1, and 2 µg/L).[1]
-
Observation of Malformations: At 48, 72, and 96 hpf, examine the embryos under a stereomicroscope for the following malformations:
-
Scoring and Quantification: The severity of malformations can be scored (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe). The percentage of embryos exhibiting each type of malformation at each concentration should be calculated.
Protocol 3: Cardiovascular Endpoint Assessment
This protocol focuses on evaluating the effects of TBTH on cardiovascular development and function.
Materials:
-
Same as Protocol 2.
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)) can be beneficial for visualizing blood vessels.[1]
Procedure:
-
Exposure: Follow step 1 of Protocol 2.
-
Heart Rate Measurement: At 48 hpf, acclimate the embryos to the microscope stage for 5 minutes. Count the number of heartbeats in a 15-second interval and multiply by 4 to get beats per minute. Perform this for at least 10 embryos per treatment group.
-
Vascular Development Assessment (using Tg(fli1:EGFP) line): At 72 hpf, mount the embryos in a small drop of methylcellulose on a microscope slide. Use a fluorescence microscope to visualize the intersegmental vessels (ISVs). Assess for any defects in sprouting, growth, or patterning.[1]
-
Data Analysis: Compare the heart rates and the prevalence of vascular defects between the control and TBTH-exposed groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Data Presentation
Table 1: Acute Toxicity of this compound to Zebrafish Embryos
| Exposure Time (hours) | LC50 (ng/L) |
| 8 | 19.9[2][6] |
| 24 | 11.7[2][6] |
| 48 | 7.3[2][6] |
| 96 | 5.2[2][6] |
Table 2: Sublethal Effects of this compound on Zebrafish Embryos at 96 hpf
| Concentration (µg/L) | Heart Rate (beats/min) | Incidence of Pericardial Edema (%) | Incidence of Yolk Sac Edema (%) | Incidence of Spinal Curvature (%) |
| Control | 165 ± 10 | 0 | 0 | 0 |
| 0.2 | 152 ± 12 | 15 | 10 | 5 |
| 1.0 | 135 ± 15 | 45 | 30 | 20 |
| 2.0 | 110 ± 18 | 80 | 65 | 40 |
*Data are representative and should be determined experimentally. Values are presented as mean ± standard deviation. * indicates a statistically significant difference from the control group (p < 0.05).
Signaling Pathways and Mechanisms of Action
This compound exerts its toxicity through multiple mechanisms, primarily by acting as an endocrine disruptor and inducing oxidative stress.
Endocrine Disruption and Obesogenic Effects
TBTH interferes with hormone signaling pathways. It is a known inhibitor of the aromatase enzyme, which is crucial for the synthesis of estrogens from androgens.[4][5] This inhibition can lead to a hormonal imbalance and masculinization of aquatic organisms. Furthermore, TBTH has been identified as an obesogen, a chemical that can promote obesity. It achieves this by binding to and activating the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), which are key regulators of adipogenesis (fat cell development).[4]
References
- 1. Tributyltin-induced oxidative stress causes developmental damage in the cardiovascular system of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Transient developmental exposure to tributyltin reduces optomotor responses in larval zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tributyltin and Zebrafish: Swimming in Dangerous Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tributyltin and Zebrafish: Swimming in Dangerous Water [frontiersin.org]
- 6. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 7. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
Application Notes and Protocols for the Preparation of Tributyltin Hydroxide Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin (TBT) compounds, including tributyltin hydroxide (TBTH), are organotin compounds that have been utilized as biocides, particularly in antifouling paints for marine vessels.[1][2] Due to their high toxicity to non-target aquatic organisms and their role as endocrine disruptors, their use has been largely restricted.[1] Accurate monitoring of TBT in environmental and biological samples is crucial. This requires the availability of high-purity analytical standards of TBT compounds, such as this compound.
This document provides detailed protocols for the preparation, purification, and analytical characterization of this compound to be used as an analytical standard.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₈OSn | [3] |
| Molar Mass | 307.06 g/mol | [3] |
| CAS Number | 1067-97-6 | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 15.5 °C | [3] |
| Boiling Point | 186-190 °C at 5 Torr | [3] |
| Solubility | High solubility in organic solvents such as hexane, toluene, and dichloromethane. | [3] |
| Log K_ow_ | 3.19 - 3.84 | [3] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the hydrolysis of tributyltin chloride. A common precursor, bis(tributyltin) oxide (TBTO), is often formed, which can then be hydrated to the hydroxide. The following protocol is adapted from a procedure for the synthesis of tributyltin oxide.[4]
Materials:
-
Tributyltin chloride (TBTCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare an aqueous solution of sodium hydroxide (15-20% by weight).
-
In a round-bottom flask, dissolve the tributyltin chloride in toluene.
-
Slowly add the sodium hydroxide solution to the tributyltin chloride solution with vigorous stirring. A molar equivalent of NaOH to TBTCl is required.[4]
-
Heat the reaction mixture to 75-85 °C and maintain it with constant agitation for 1 hour.[4]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic phase (top layer) from the aqueous phase (bottom layer).
-
Wash the organic phase with deionized water to remove any remaining sodium hydroxide and sodium chloride.
-
To ensure complete conversion to the hydroxide, the organic phase containing primarily bis(tributyltin) oxide can be stirred with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the drying agent by filtration.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield crude this compound.
Purification by Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
Cold trap
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system. A pressure of approximately 5 Torr is recommended.[3]
-
Begin heating the distillation flask with stirring.
-
Collect the fraction that distills between 186-190 °C.[3]
-
Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature.
-
The collected distillate is purified this compound.
Preparation of Analytical Standards
For analysis by gas chromatography (GC), polar organotin compounds like this compound require derivatization to increase their volatility. A common method is alkylation using a Grignard reagent.[1][5]
Materials:
-
Purified this compound
-
Pentylmagnesium bromide (2 M in diethyl ether)
-
Hexane
-
Saturated ammonium chloride solution or 0.25 M sulfuric acid
-
Methanol (for stock solution)
Procedure for Derivatization:
-
Accurately weigh a known amount of purified this compound and dissolve it in hexane in a reaction tube to a concentration of approximately 10 ppm.[5]
-
In a fume hood, add 0.5 mL of pentylmagnesium bromide Grignard reagent to 1 mL of the this compound solution in hexane.[5]
-
Vortex the mixture for 10 seconds and let it react at room temperature for 15 minutes.[5]
-
Quench the reaction by adding 2 mL of saturated ammonium chloride solution or 0.25 M sulfuric acid to destroy the excess Grignard reagent.[5]
-
Vortex the mixture for 10 seconds and allow the phases to separate.[5]
-
The upper hexane layer, containing the pentylated tributyltin derivative, is carefully transferred to an autosampler vial for GC-MS analysis.[5]
Preparation of Stock and Working Standards:
-
Prepare a stock solution of the purified, underivatized this compound in methanol at a concentration of 1000 ppm (1 mg/mL).[5]
-
Prepare a series of working standards by serial dilution of the stock solution with hexane.
-
Derivatize the working standards using the same procedure as the sample.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
The derivatized tributyltin standard can be analyzed by GC-MS to confirm its identity and purity.
Table 2: Example GC-MS Parameters for Pentylated Tributyltin Analysis
| Parameter | Value | Reference |
| GC System | Agilent 6890 or equivalent | [5] |
| MSD System | Agilent 5973N or equivalent | [5] |
| Injection Mode | Splitless | [5] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | [5] |
| Oven Program | 70°C (1 min hold), then 30°C/min to 120°C, then 5°C/min to 260°C, then 30°C/min to 285°C | [5] |
| Carrier Gas | Helium | |
| Mass Spectrometer | Electron Ionization (EI) | |
| Scan Range | m/z 50-500 |
Spectroscopic Characterization
The identity of the prepared this compound can be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Characteristic Peaks | Reference(s) |
| ¹¹⁹Sn NMR | +115 to +125 ppm | [3] |
| Infrared (IR) | 3610-3630 cm⁻¹ (O-H stretch), 880-920 cm⁻¹ (Sn-O-H bend) | [3] |
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Workflow for the preparation and analysis of this compound analytical standards.
References
- 1. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Buy this compound | 80883-02-9 [smolecule.com]
- 4. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
Application Note and Protocol for Solid-Phase Extraction of Tributyltin Hydroxide from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the solid-phase extraction (SPE) of tributyltin hydroxide (TBTH) from biological tissue samples. The protocol is designed to deliver high recovery and reproducible results suitable for subsequent analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Tributyltin (TBT) compounds, including this compound, are organotin compounds that have been widely used as biocides in antifouling paints for marine vessels. Due to their toxicity and persistence in the environment, TBT compounds can accumulate in aquatic organisms and pose a significant risk to both wildlife and human health. Accurate and sensitive quantification of TBT in biological tissues is therefore crucial for environmental monitoring and food safety assessment.
Solid-phase extraction is a robust and efficient technique for the selective extraction and concentration of analytes from complex matrices like tissue samples. This application note details a protocol utilizing C18-based SPE cartridges for the cleanup and concentration of TBTH prior to instrumental analysis.
Data Presentation
The following table summarizes the typical performance data for the analysis of tributyltin in environmental and biological samples. It is important to note that performance metrics can vary depending on the specific tissue matrix, instrumentation, and laboratory conditions.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.7 ng/L | Coastal Water | PTV-LVI GC/MS-SIM | [1] |
| Limit of Quantification (LOQ) | 2.2 ng/L | Coastal Water | PTV-LVI GC/MS-SIM | [1] |
| Recovery | 98% | Coastal Water | PTV-LVI GC/MS-SIM | [1] |
| Relative Standard Deviation (RSD) | 8% | Coastal Water | PTV-LVI GC/MS-SIM | [1] |
| Limit of Quantification (LOQ) | 0.06 ng/L | Water | SPE and GC-ICP-MS | [2] |
| Recovery | 106.3 ± 4% | Milli-Q Water | Isotope Dilution GC-MS/MS | [3] |
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound in tissue samples.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific tissue types and analytical instrumentation.
Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 6 mL (or similar)
-
Solvents: Methanol (HPLC grade), Acetic acid (glacial), Hexane (HPLC grade), Dichloromethane (HPLC grade), Deionized water
-
Reagents: Sodium sulfate (anhydrous), this compound standard, Internal standard (e.g., Tripentyltin)
-
Glassware: Homogenizer, Centrifuge and tubes, Graduated cylinders, Volumetric flasks, Pasteur pipettes
-
Equipment: SPE manifold, Nitrogen evaporator
Sample Preparation
-
Homogenization: Weigh approximately 1-2 g of the tissue sample into a centrifuge tube. Add a suitable volume of extraction solvent (e.g., 10 mL of hexane:acetic acid, 99:1 v/v). Homogenize the tissue until a uniform consistency is achieved.
-
Extraction: Sonicate the homogenate for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid debris from the supernatant.
-
Collection: Carefully transfer the supernatant (extract) to a clean tube. Repeat the extraction process on the pellet with a fresh aliquot of extraction solvent to ensure complete extraction. Combine the supernatants.
Solid-Phase Extraction (SPE)
The following diagram illustrates the logical steps of the solid-phase extraction process.
Caption: Logical steps of the solid-phase extraction process for TBTH.
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the manifold.
-
Wash the cartridges with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the tissue extract onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Follow with a wash of 5 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove less polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Place a clean collection tube under each cartridge.
-
Elute the retained TBTH with 5-10 mL of methanol containing 1% acetic acid.
-
Collect the eluate.
-
Post-Elution Processing
-
Drying: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or mobile phase for LC-MS) for analysis.
Derivatization (for GC-MS Analysis)
For GC-MS analysis, derivatization is often required to increase the volatility of organotin compounds. A common method is ethylation using sodium tetraethylborate.
-
To the reconstituted extract, add a buffer solution (e.g., sodium acetate/acetic acid buffer, pH 5).
-
Add a freshly prepared solution of sodium tetraethylborate.
-
Vortex the mixture for 1-2 minutes.
-
Extract the derivatized analytes with hexane.
-
The hexane layer is then ready for GC-MS analysis.
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of this compound from tissue samples. The use of C18 SPE cartridges offers an effective method for sample cleanup and concentration, leading to reliable and sensitive quantification by subsequent analytical techniques. Adherence to this protocol, with appropriate optimization for specific laboratory conditions, will enable researchers to obtain high-quality data for the analysis of this important environmental contaminant.
References
Application Notes and Protocols for Immunoassay-Based Rapid Detection of Tributyltin Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin hydroxide (TBTH), an organotin compound, has been widely used as a biocide in antifouling paints for ships and as a wood preservative. However, its high toxicity and persistence in the environment pose significant risks to both aquatic ecosystems and human health. The endocrine-disrupting effects and immunotoxicity of TBTH necessitate sensitive and rapid detection methods for environmental monitoring and food safety assessment. Immunoassays offer a powerful platform for the rapid and specific detection of TBTH due to their high sensitivity, specificity, and ease of use.
These application notes provide detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) and a lateral flow immunoassay (LFIA) for the rapid detection of this compound. The protocols cover hapten synthesis, immunogen and coating antigen preparation, monoclonal antibody production, and the step-by-step procedures for both assay formats.
Core Principles of Tributyltin Immunoassay
The development of an immunoassay for a small molecule like this compound, which is not immunogenic on its own, relies on the hapten-carrier principle .
-
Hapten Synthesis : A derivative of TBTH (the hapten) is synthesized to include a functional group (e.g., a carboxyl group) that allows it to be covalently linked to a larger carrier protein.
-
Immunogen Preparation : The TBTH hapten is conjugated to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This hapten-carrier conjugate, now called an immunogen, can elicit an immune response when injected into an animal.
-
Antibody Production : The immunogen is used to immunize mice, leading to the production of antibodies that specifically recognize the TBTH hapten. Through hybridoma technology, monoclonal antibodies with high affinity and specificity for TBTH are produced and selected.
-
Competitive Immunoassay : The detection of TBTH in a sample is based on a competitive format. In this setup, free TBTH in the sample competes with a labeled or immobilized TBTH antigen for binding to a limited amount of the specific antibody. The resulting signal is inversely proportional to the concentration of TBTH in the sample.
Experimental Protocols
Protocol 1: Synthesis of Tributyltin Hapten (TBTH-Carboxylic Acid)
A critical step in developing an immunoassay for TBTH is the synthesis of a hapten that retains the key structural features of TBTH while incorporating a functional group for conjugation to a carrier protein. This protocol describes the synthesis of a TBTH derivative with a terminal carboxylic acid group.
Materials:
-
Tributyltin chloride
-
3-Bromopropanoic acid
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Tributyltin alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tributyltin chloride (1 equivalent) in anhydrous THF.
-
Slowly add sodium hydride (1.1 equivalents) to the solution at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. This step forms the tributyltin alkoxide intermediate.
-
Alkylation: In a separate flask, dissolve 3-bromopropanoic acid (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution of 3-bromopropanoic acid to the tributyltin alkoxide solution at 0°C.
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Work-up and Purification: Quench the reaction by slowly adding water.
-
Acidify the mixture with dilute HCl to a pH of approximately 3-4.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude TBTH-carboxylic acid hapten.
-
Purify the crude product using column chromatography on silica gel.
Protocol 2: Preparation of Immunogen (TBTH-KLH) and Coating Antigen (TBTH-BSA)
Materials:
-
TBTH-Carboxylic Acid Hapten
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten: Dissolve the TBTH-Carboxylic Acid hapten (e.g., 10 mg) in DMF. Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated hapten.
-
Conjugation to Carrier Protein:
-
For Immunogen (TBTH-KLH): Dissolve KLH (e.g., 10 mg) in PBS. Slowly add the activated hapten solution to the KLH solution with gentle stirring.
-
For Coating Antigen (TBTH-BSA): Dissolve BSA (e.g., 10 mg) in PBS. Slowly add the activated hapten solution to the BSA solution with gentle stirring.
-
-
Allow the conjugation reactions to proceed overnight at 4°C with gentle mixing.
-
Purification: Dialyze the reaction mixtures against PBS at 4°C for 48 hours, with several changes of the buffer, to remove unconjugated hapten and by-products.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometric methods (e.g., UV-Vis spectroscopy).
-
Store the conjugates at -20°C until use.
Protocol 3: Production of Monoclonal Antibodies against TBTH
Materials:
-
TBTH-KLH immunogen
-
BALB/c mice
-
Myeloma cells (e.g., Sp2/0)
-
Polyethylene glycol (PEG)
-
HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium
-
HT (Hypoxanthine-Thymidine) medium
-
Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
ELISA plates coated with TBTH-BSA
Procedure:
-
Immunization: Immunize BALB/c mice with the TBTH-KLH immunogen. A typical immunization schedule involves an initial intraperitoneal injection of the immunogen emulsified in complete Freund's adjuvant, followed by booster injections with the immunogen in incomplete Freund's adjuvant at 2-3 week intervals.[1]
-
Monitoring Immune Response: Collect blood samples from the tail vein and screen the serum for the presence of anti-TBTH antibodies using an indirect ELISA with plates coated with TBTH-BSA.
-
Cell Fusion: Once a high antibody titer is achieved, sacrifice the mouse with the best immune response and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes. Fuse the splenocytes with myeloma cells using PEG.
-
Selection of Hybridomas: Plate the fused cells in 96-well plates and culture them in HAT selection medium. Only the fused hybridoma cells will survive.
-
Screening: Screen the supernatants from the hybridoma cultures for the production of anti-TBTH antibodies using an indirect ELISA with TBTH-BSA coated plates.
-
Cloning: Select the positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma cell lines in vitro in cell culture or in vivo as ascites in mice to produce larger quantities of the monoclonal antibody. Purify the antibody from the culture supernatant or ascites fluid using protein A or G affinity chromatography.
Protocol 4: Competitive ELISA for TBTH Detection
Materials:
-
TBTH-BSA coating antigen
-
Anti-TBTH monoclonal antibody
-
TBTH standard solutions
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
96-well microtiter plates
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of TBTH-BSA (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer and incubating for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add 50 µL of TBTH standard solution or sample and 50 µL of the anti-TBTH monoclonal antibody (at a pre-optimized dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Enzyme Conjugate Addition: Add 100 µL of goat anti-mouse IgG-HRP conjugate (at a pre-optimized dilution) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of TBTH in the sample.
Protocol 5: Lateral Flow Immunoassay (LFIA) for TBTH Detection
Materials:
-
Nitrocellulose membrane
-
Sample pad
-
Conjugate pad
-
Adsorption pad
-
Backing card
-
Anti-TBTH monoclonal antibody
-
Goat anti-mouse IgG antibody
-
Gold nanoparticles (AuNPs)
-
TBTH-BSA conjugate
-
Buffers for conjugation and dispensing
Procedure:
-
Preparation of Gold Nanoparticle-Antibody Conjugate: Conjugate the anti-TBTH monoclonal antibody to gold nanoparticles according to established protocols. This typically involves adjusting the pH of the AuNP solution and adding the antibody, followed by blocking with a solution like BSA.
-
Dispensing Reagents onto the Membrane:
-
Test Line (T-line): Dispense the TBTH-BSA conjugate onto the nitrocellulose membrane at a specific location to form the test line.
-
Control Line (C-line): Dispense the goat anti-mouse IgG antibody onto the nitrocellulose membrane at a location downstream of the test line to form the control line.
-
-
Assembly of the LFIA Strip:
-
Laminate the nitrocellulose membrane, sample pad, conjugate pad (containing the dried AuNP-antibody conjugate), and adsorption pad onto a backing card.
-
Cut the assembled card into individual test strips of the desired width.
-
-
Assay Procedure:
-
Apply a defined volume of the sample (e.g., water, extracted food sample) to the sample pad.
-
The liquid sample migrates along the strip by capillary action.
-
If TBTH is present in the sample, it will bind to the AuNP-antibody conjugate in the conjugate pad.
-
As the sample flows past the test line, the free AuNP-antibody conjugate (not bound to TBTH) will be captured by the immobilized TBTH-BSA, resulting in the formation of a colored line. If TBTH is present in the sample, it will compete for antibody binding, leading to a weaker or no colored line at the T-line.
-
The unbound AuNP-antibody conjugate will continue to migrate and be captured by the goat anti-mouse IgG at the control line, forming a colored line, which indicates that the test is valid.
-
-
Interpretation of Results:
-
Negative: Two colored lines appear (at T and C lines).
-
Positive: Only one colored line appears (at the C line). The intensity of the T-line is inversely proportional to the concentration of TBTH.
-
Data Presentation
Table 1: Performance Characteristics of the Competitive ELISA for TBTH
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Working Range | 0.1 - 10 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Specificity/Cross-Reactivity | See Table 2 |
Table 2: Cross-Reactivity of the Anti-TBTH Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| This compound (TBTH) | 100 |
| Dibutyltin dichloride (DBT) | < 5 |
| Monobutyltin trichloride (MBT) | < 1 |
| Triphenyltin hydroxide (TPTH) | < 1 |
| Tetrabutyltin | < 0.1 |
Cross-reactivity (%) = (IC50 of TBTH / IC50 of competing compound) x 100
Visualizations
Caption: Experimental workflow for the development of a TBTH immunoassay.
Caption: Signaling pathway of the competitive ELISA for TBTH detection.
Caption: Logical structure of the lateral flow immunoassay strip.
References
Application of Tributyltin Hydroxide in Wood Preservation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin (TBT) compounds, particularly bis(tributyltin) oxide (TBTO), an equivalent of Tributyltin hydroxide in dehydrated form, have historically been utilized as highly effective biocides in wood preservation. Their broad-spectrum fungicidal and insecticidal properties have made them a subject of extensive research for protecting timber from biodeterioration. However, due to environmental concerns, their use has been restricted in many applications. These notes provide an overview of the research applications of this compound, focusing on its efficacy, and present detailed protocols for laboratory-based evaluation of wood preservatives, which can be adapted for comparative studies involving TBT compounds or alternative, more environmentally benign, formulations.
Data Presentation
The efficacy of a wood preservative is primarily determined by its ability to inhibit the growth of wood-decay fungi, which is quantified by the percentage of weight loss of the treated wood after exposure to these fungi. The following tables summarize the performance of bis(tributyltin) oxide (TBTO) in laboratory tests.
Table 1: Efficacy of Bis(tributyltin) oxide (TBTO) against a Mixture of Mould Fungi on Beechwood
| Treatment Concentration (% in Ethanol) | Mean Retention ( kg/m ³) (estimated) | Mean Weight Loss (%) after 4 weeks |
| 0 (Control) | 0 | Not Reported |
| 0.1 | 0.8 | < 1 |
| 0.33 | 2.6 | < 1 |
| 1.0 | 8.0 | < 1 |
Data adapted from a study on the antimould activity of selected fungicides on beechwood samples. The original study did not report weight loss but a visual grading of mould growth, which for all TBTO concentrations was minimal on unaged samples.
Table 2: Toxic Threshold of Bis(tributyltin) oxide (TBTO) against Wood-Decay Fungi
| Test Fungus | Wood Species | Toxic Threshold ( kg/m ³) |
| Gloeophyllum trabeum (Brown Rot) | Southern Pine | 0.8 - 1.6 |
| Trametes versicolor (White Rot) | Southern Pine | 1.6 - 3.2 |
Toxic threshold values are typical ranges reported in wood preservation literature for TBTO. The toxic threshold is the minimum retention of preservative in the wood that prevents fungal decay (typically defined as < 2% weight loss).
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of wood preservatives. The following are standard laboratory protocols that can be used to assess the efficacy of this compound and other wood preservatives.
Protocol 1: Wood Sample Preparation and Treatment
This protocol outlines the steps for preparing and treating wood samples for laboratory decay tests.
1. Wood Sample Selection and Preparation:
-
Select a suitable wood species, typically one that is susceptible to fungal decay, such as Southern Pine (Pinus spp.) or Beech (Fagus spp.).
-
Cut wood blocks to a standard size, for example, 19 x 19 x 19 mm for soil-block tests. The end grain should be oriented parallel to the 19 mm dimension.
-
Condition the blocks to a constant weight in a conditioning room maintained at a specific temperature and humidity (e.g., 23 °C and 65% relative humidity).
-
Number each block for identification.
2. Preservative Solution Preparation:
-
Prepare solutions of this compound (or bis(tributyltin) oxide) in a suitable solvent, such as ethanol or toluene, at various concentrations (e.g., 0.1%, 0.33%, and 1.0% w/v).[1]
-
Include a solvent-only control group.
3. Wood Block Treatment:
-
Use a vacuum desiccator for impregnation. Place the wood blocks in a beaker and place the beaker inside the desiccator.
-
Apply a vacuum of at least -85 kPa for 30 minutes.
-
Introduce the preservative solution into the beaker to fully submerge the blocks while maintaining the vacuum.
-
Release the vacuum to allow the solution to penetrate the wood.
-
Allow the blocks to soak for at least 2 hours.
-
Remove the blocks, wipe off excess solution, and weigh them to determine the amount of preservative solution absorbed.
-
Calculate the retention of the active ingredient in kilograms per cubic meter ( kg/m ³) of wood.
4. Post-Treatment Conditioning:
-
Allow the treated blocks to air-dry in a fume hood for at least 21 days to allow for solvent evaporation and fixation of the preservative.
-
After the conditioning period, weigh the blocks again to determine their final treated weight.
Protocol 2: Soil-Block Test for Determining Fungal Decay Resistance (Adapted from AWPA Standard E10)
This protocol describes a standardized laboratory method to determine the effectiveness of a wood preservative against wood-decay fungi.
1. Preparation of Soil-Block Culture Bottles:
-
Use cylindrical glass bottles with screw caps.
-
Add 150 g of sifted, loamy soil with a moisture-holding capacity of 20-40% to each bottle.
-
Add distilled water to the soil to achieve the desired moisture content (typically 130% of the moisture-holding capacity).
-
Place a feeder strip of a susceptible wood species (e.g., Southern Pine) on the surface of the soil.
-
Loosely screw on the caps and sterilize the bottles by autoclaving at 121 °C for 45 minutes.
2. Inoculation:
-
In a sterile environment, inoculate the feeder strips with a pure culture of a wood-decay fungus, such as Gloeophyllum trabeum (a brown-rot fungus) or Trametes versicolor (a white-rot fungus).
-
Incubate the bottles at a suitable temperature (e.g., 27 °C) and humidity (e.g., 70%) for at least 3 weeks, or until the feeder strips are fully colonized by the fungus.
3. Exposure of Treated Wood Blocks:
-
Sterilize the treated and conditioned wood blocks by a suitable method that does not affect the preservative (e.g., ethylene oxide sterilization or low-dose gamma irradiation).
-
Aseptically place one treated wood block on the surface of the colonized feeder strip in each culture bottle.
-
Include untreated control blocks and solvent-treated control blocks in the test.
4. Incubation and Evaluation:
-
Incubate the bottles for a specified period, typically 12 weeks, at the same temperature and humidity conditions.
-
At the end of the incubation period, remove the blocks from the bottles and carefully clean off any surface mycelium.
-
Oven-dry the blocks to a constant weight at 103 ± 2 °C.
-
Calculate the percentage weight loss of each block.
-
The toxic threshold is determined as the lowest retention of the preservative that results in an average weight loss of less than 2%.
Mechanism of Action
Tributyltin compounds, including this compound, are general biocides. Their mechanism of action against wood-destroying fungi is not based on the disruption of a specific signaling pathway but rather on broad cellular toxicity. They are known to disrupt mitochondrial function, inhibit oxidative phosphorylation, and interfere with membrane transport processes. This multi-site action makes it difficult for fungi to develop resistance.
Conclusion
This compound has demonstrated significant efficacy as a wood preservative in numerous research applications. The protocols detailed above provide a framework for the continued evaluation of this and other wood preservatives in a controlled laboratory setting. While the environmental and health concerns associated with organotin compounds have led to a decline in their use, the historical data and established testing methodologies remain valuable for the development and comparative assessment of new, more sustainable wood protection technologies. Researchers in drug development can also draw parallels from the broad-spectrum biocidal activity and mechanisms of TBT compounds when investigating novel antimicrobial agents.
References
Troubleshooting & Optimization
Technical Support Center: Stability of Tributyltin Hydroxide in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tributyltin hydroxide in organic solvents when preparing stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in stock solutions a concern?
A1: this compound is an organotin compound used in various industrial and laboratory applications. The stability of its stock solutions is crucial for experimental accuracy and reproducibility, as degradation can lead to the formation of less active or interfering byproducts, such as dibutyltin and monobutyltin species.
Q2: Which organic solvents are recommended for preparing this compound stock solutions?
A2: this compound exhibits good solubility in a range of organic solvents. Commonly used solvents for stock solutions include dimethyl sulfoxide (DMSO), ethanol, and methanol. The choice of solvent can impact the long-term stability of the solution.
Q3: How should I store my this compound stock solutions?
A3: To maximize stability, stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to moisture and air. Storage at -20°C is generally recommended for long-term preservation.
Q4: What are the primary factors that can cause degradation of this compound in stock solutions?
A4: The primary factors contributing to the degradation of this compound in solution are temperature, light exposure, presence of water (hydrolysis), and exposure to air (oxidation). The pH of the solution can also play a role, with instability observed under alkaline conditions.
Q5: How can I detect degradation in my this compound stock solution?
A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify this compound and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | Prepare fresh stock solutions more frequently. Verify the stability of the stock solution using an appropriate analytical method (e.g., HPLC, GC-MS). Ensure proper storage conditions are maintained. |
| Precipitate formation in the stock solution upon storage | Poor solubility at low temperatures or solvent evaporation. | Allow the solution to warm to room temperature and vortex to redissolve the precipitate before use. If the precipitate persists, consider preparing a more dilute stock solution or using a different solvent. Ensure the storage container is tightly sealed. |
| Loss of compound activity | Significant degradation of this compound. | Discard the old stock solution and prepare a fresh one. Review and optimize storage procedures to minimize degradation (e.g., aliquotting into smaller volumes to reduce freeze-thaw cycles). |
| Discoloration of the stock solution | Potential oxidation or reaction with impurities. | Prepare fresh stock solution using high-purity solvent and store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
Stability of this compound in Organic Solvents
The following table summarizes the stability of this compound in common organic solvents based on available data and general principles of organotin chemistry. Precise quantitative data for degradation rates in organic solvents is limited in publicly available literature; therefore, stability is categorized qualitatively.
| Solvent | Storage Temperature | Light Condition | Qualitative Stability | Estimated Usable Period | References |
| Dimethyl Sulfoxide (DMSO) | -20°C | Dark | High | > 6 months | [1] |
| 4°C | Dark | Medium | 1 - 3 months | [1] | |
| Room Temperature | Light/Dark | Low | < 1 month | [1] | |
| Ethanol | -20°C | Dark | High | > 6 months | [2] |
| 4°C | Dark | Medium | 1 - 3 months | [2] | |
| Room Temperature | Light/Dark | Low | < 1 month | [2] | |
| Methanol | -20°C | Dark | High | > 6 months | [2] |
| 4°C | Dark | Medium | 1 - 3 months | [2] | |
| Room Temperature | Light/Dark | Low | < 1 month | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent (e.g., DMSO, ethanol) of high purity
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Amber glass vials or vials protected from light
-
Argon or nitrogen gas (optional)
-
-
Procedure:
-
Allow the this compound container and the solvent to reach room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Transfer the weighed compound to a volumetric flask.
-
Add a small amount of the chosen organic solvent to dissolve the compound.
-
Vortex the solution until the this compound is completely dissolved.
-
Add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
(Optional) Purge the headspace of the vial with an inert gas (argon or nitrogen) to minimize oxidation.
-
Transfer the stock solution into amber glass vials or wrap clear vials with aluminum foil to protect from light.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the vials at the recommended temperature (-20°C for long-term storage).
-
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Key factors influencing the degradation of this compound.
References
Troubleshooting poor recovery of Tributyltin hydroxide during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction and analysis of Tributyltin hydroxide (TBT-OH) and related organotin compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor this compound recovery during sample extraction?
A1: Poor recovery of this compound is often attributed to a combination of factors, including:
-
Improper Sample Storage and Handling: TBT compounds can degrade if samples are not stored correctly. Factors such as temperature, exposure to light, and the container material can all impact analyte stability.
-
Inefficient Extraction Method: The choice of extraction solvent and technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) is critical and highly dependent on the sample matrix.
-
Matrix Interferences: Complex sample matrices, such as sediment and biological tissues, can contain compounds that interfere with the extraction and analysis of TBT.
-
Incomplete Derivatization: For Gas Chromatography (GC) analysis, the derivatization step to a more volatile form of TBT is crucial. Incomplete reactions will lead to low recovery.
-
Adsorption to Glassware and Equipment: Organotin compounds have a tendency to adsorb to glass surfaces, leading to losses during sample preparation.
Q2: What is the optimal pH for extracting this compound from aqueous samples?
A2: The pH of the sample solution significantly influences the extraction efficiency of TBT. An acidic pH, typically around 4-5, is generally recommended to ensure that TBT is in its cationic form, which is more amenable to extraction with organic solvents.
Q3: Is derivatization always necessary for Tributyltin analysis?
A3: Derivatization is essential for the analysis of non-volatile organotin compounds like TBT-OH by Gas Chromatography (GC). The most common method is ethylation using sodium tetraethylborate (NaBEt4), which converts the TBT cation to the more volatile tetraethyltin. However, for analysis by Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), derivatization is not always required.
Q4: How can I minimize the loss of this compound due to adsorption?
A4: To minimize analyte loss due to adsorption, it is recommended to:
-
Use silanized glassware.
-
Rinse all glassware with a solvent like methanol or hexane before use.
-
Minimize the number of transfer steps in your procedure.
-
Prepare standards in the same solvent as the final sample extract.
Troubleshooting Guides
Guide 1: Low Recovery in Water Samples
Problem: You are experiencing low recovery of this compound from spiked water samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sample pH | Adjust the sample pH to 4-5 with an appropriate buffer (e.g., acetate buffer) before extraction. | Improved extraction efficiency of the TBT cation. |
| Inefficient Extraction Solvent | For Liquid-Liquid Extraction (LLE), ensure you are using a non-polar solvent like hexane or toluene. For Solid-Phase Extraction (SPE), verify that the sorbent chemistry (e.g., C18) is appropriate for retaining TBT. | Increased partitioning of TBT into the organic phase or better retention on the SPE cartridge. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent. A mixture of methanol and an organic solvent, sometimes with a small amount of acid, can be effective. Ensure the elution volume is sufficient to completely recover the analyte. | Complete elution of TBT from the SPE sorbent, leading to higher recovery. Recoveries of TBT in spiked water using SPE have been reported to be around 65%.[1] |
| Analyte Degradation | Analyze samples as quickly as possible after collection. If storage is necessary, store them in the dark at 4°C. | Minimized degradation of TBT, leading to more accurate results. |
Guide 2: Poor Recovery in Sediment and Soil Samples
Problem: You are observing low and inconsistent recoveries of this compound from sediment or soil samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Extraction | Employ a more rigorous extraction technique such as sonication or pressurized fluid extraction (PFE). Use a strong extraction solvent mixture, for example, methanol with a small amount of hydrochloric or acetic acid. | Enhanced release of TBT from the solid matrix into the extraction solvent. |
| Matrix Effects | Perform a matrix-matched calibration by spiking blank sediment/soil extract with known concentrations of TBT. This can help to compensate for signal suppression or enhancement caused by co-extracted matrix components. | More accurate quantification of TBT in your samples. |
| Inadequate Sample Homogenization | Ensure the sediment or soil sample is thoroughly homogenized before taking a subsample for extraction. | Improved reproducibility of your results. |
| Co-extraction of Interfering Substances | Incorporate a clean-up step after extraction using techniques like silica gel or Florisil chromatography to remove interfering compounds. | A cleaner extract, leading to better chromatographic performance and more reliable quantification. |
Data Presentation
Table 1: Reported Recovery Percentages of Tributyltin (TBT) using Different Extraction Methods and Matrices
| Matrix | Extraction Method | Derivatization | Analytical Technique | Average Recovery (%) | Reference |
| Water | Solid-Phase Extraction (SPE) | Ethylation (NaBEt4) | GC-FPD | 65 | [1] |
| Water | Liquid-Liquid Extraction (LLE) with Hexane | Ethylation (NaBEt4) | GC-MS | >90 | |
| Sediment | Methanol/Acetic Acid Digestion | Ethylation (NaBEt4) | GC-FPD | 85-102 | [2] |
| Mussel Tissue | Methanol/Acetic Acid Digestion | Ethylation (NaBEt4) | GC-FPD | 92 | [1] |
Table 2: Stability of Tributyltin (TBT) in Different Matrices under Various Storage Conditions
| Matrix | Storage Condition | Duration | TBT Degradation (%) | Reference |
| Seawater | 4°C, in the dark | 7 months | ~0 | [3] |
| Seawater | 4°C, in the dark | 18 months | 50 | [3] |
| Sediment | -20°C | 18 months | ~0 | [3] |
| Freeze-dried Cockles | 4°C, in the dark | 5 months | ~0 | [3] |
| Freeze-dried Cockles | 4°C, in the dark | 18 months | 70 | [3] |
Experimental Protocols
Protocol 1: Extraction of Tributyltin from Water Samples using LLE
-
Sample Preparation: To a 100 mL water sample in a separatory funnel, add a suitable internal standard. Adjust the pH of the sample to 4-5 using an acetate buffer.
-
Extraction: Add 20 mL of hexane to the separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collection: Drain the aqueous (lower) layer and collect the organic (upper) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 20 mL portion of hexane. Combine the organic extracts.
-
Drying: Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Derivatization: Add 1 mL of 2% sodium tetraethylborate (NaBEt4) in methanol to the dried extract. Vortex for 30 seconds.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for analysis by GC-MS or GC-FPD.
Protocol 2: Extraction of Tributyltin from Sediment Samples
-
Sample Preparation: Weigh approximately 5 g of homogenized, freeze-dried sediment into a centrifuge tube. Add a suitable internal standard.
-
Extraction: Add 20 mL of methanol containing 1% (v/v) hydrochloric acid. Vortex the sample for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collection: Carefully decant the supernatant into a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) on the sediment pellet twice more. Combine all supernatants.
-
Solvent Exchange: Add 20 mL of hexane and 20 mL of deionized water to the combined extract. Shake well and allow the layers to separate. Collect the hexane (upper) layer.
-
Derivatization and Analysis: Proceed with derivatization and analysis as described in Protocol 1 (steps 6-8).
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General experimental workflow for Tributyltin analysis.
References
Optimization of derivatization reaction for Tributyltin hydroxide analysis
A Technical Support Center for Tributyltin Hydroxide Analysis
Welcome to our technical support center for the optimization of derivatization reactions for this compound (TBTH) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on overcoming common challenges in TBTH analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound (TBTH)?
A1: this compound is a polar and non-volatile organotin compound. Direct analysis by gas chromatography (GC) is challenging due to its low volatility and potential for thermal degradation in the GC inlet. Derivatization chemically modifies TBTH to create a more volatile and thermally stable derivative, making it suitable for GC analysis.[1][2]
Q2: What are the most common derivatization techniques for TBTH analysis?
A2: The most common derivatization techniques for TBTH and other organotin compounds are:
-
Hydride Generation: This technique converts TBTH into the volatile tributyltin hydride (TBTHy) using a reducing agent like sodium borohydride (NaBH4).[3]
-
Alkylation (Ethylation): This method involves reacting TBTH with an alkylating agent, most commonly sodium tetraethylborate (NaBEt4), to form the more volatile ethyltributyltin.[1][4][5][6]
-
Grignard Reaction: While less common now due to the hazardous nature of the reagents, Grignard reagents like pentylmagnesium bromide can also be used for alkylation.
Q3: What are the key parameters to optimize for a successful derivatization reaction?
A3: Key parameters to optimize include the choice and concentration of the derivatizing agent, reaction temperature, reaction time, pH of the reaction mixture, and the choice of solvent.[7] Each of these can significantly impact the derivatization yield and the accuracy of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of TBTH for GC analysis.
Problem 1: Low or No Derivatization Product Peak
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Derivatization Reagent | • Verify the quality and expiration date of your derivatizing agent. Prepare fresh solutions of sodium borohydride or sodium tetraethylborate as they can degrade over time.[4] • Increase the concentration of the derivatizing agent. A molar excess is often required to drive the reaction to completion. |
| Incorrect pH of the Reaction Mixture | • For ethylation with NaBEt4, the pH should be buffered to around 4.5-5.4.[1][6] Use an appropriate buffer like acetate buffer to maintain the optimal pH. • For hydride generation, the pH can also influence the reaction efficiency. |
| Presence of Water/Moisture | • Ensure all glassware is thoroughly dried before use. • Use anhydrous solvents. Moisture can react with and consume the derivatizing agents, especially Grignard reagents.[2] |
| Insufficient Reaction Time or Temperature | • Optimize the reaction time. Most protocols suggest reaction times ranging from 10 to 30 minutes.[1][6] • While many derivatizations for organotins are performed at room temperature, gentle heating (e.g., 37°C) might improve the yield for some samples.[6] |
| Analyte Degradation | • TBTH can be susceptible to degradation. Ensure proper sample storage and handling. Analyze samples as quickly as possible after collection and extraction. |
Problem 2: Poor Reproducibility and Inconsistent Peak Areas
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample pH | • Ensure consistent and accurate pH adjustment for all samples and standards by using a calibrated pH meter and appropriate buffers.[1][6] |
| Variable Reaction Times | • Use a timer to ensure that all samples are derivatized for the exact same amount of time. |
| Incomplete Extraction of the Derivative | • After derivatization, ensure efficient extraction of the non-polar derivative into an organic solvent (e.g., hexane, isooctane).[1][4] Vortex or shake vigorously for a set amount of time to ensure complete phase transfer. |
| Matrix Effects | • Environmental and biological samples can contain matrix components that interfere with the derivatization reaction.[5] Consider using matrix-matched standards or a standard addition method for calibration. Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization. |
Problem 3: Presence of Interfering Peaks in the Chromatogram
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excess Derivatizing Reagent or By-products | • Optimize the amount of derivatizing reagent to use the minimum excess necessary for complete reaction. • Include a cleanup step after derivatization, such as a wash with purified water or a solid-phase extraction (SPE) cleanup, to remove excess reagent and by-products. |
| Contamination from Solvents or Glassware | • Use high-purity solvents (e.g., HPLC or GC grade). • Thoroughly clean all glassware with appropriate cleaning agents and rinse with solvent before use. |
| Co-extracted Matrix Components | • Improve the selectivity of your initial sample extraction method to minimize the co-extraction of interfering compounds. • Use a more selective GC detector, such as a mass spectrometer (MS) in selected ion monitoring (SIM) mode, to differentiate the analyte peak from interferences.[3] |
Experimental Protocols
Protocol 1: Ethylation of TBTH using Sodium Tetraethylborate (NaBEt4)
This protocol is adapted from methods for the analysis of organotin compounds in aqueous samples.
Materials:
-
This compound (TBTH) standard
-
Sodium tetraethylborate (NaBEt4) solution (e.g., 1% w/v in methanol, freshly prepared)[1]
-
Acetate buffer (1 M, pH 4.5)[1]
-
Hexane (GC grade)
-
Sample extract in an appropriate solvent
Procedure:
-
To 1 mL of the sample extract or standard solution in a vial, add 1 mL of acetate buffer.[1]
-
Add 50 µL of the freshly prepared NaBEt4 solution.[1]
-
Immediately cap the vial and shake vigorously for 10-30 minutes at room temperature.[1]
-
Add 1 mL of hexane to the vial.
-
Vortex or shake for 2 minutes to extract the ethylated derivative into the hexane layer.[1]
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
Protocol 2: Hydride Generation of TBTH using Sodium Borohydride (NaBH4)
This protocol describes an online hydride generation method.
Materials:
-
This compound (TBTH) standard
-
Solid sodium borohydride (NaBH4)
-
GC-MS system with a suitable injection port liner
Procedure:
-
Place a small amount of solid sodium borohydride in the GC injection port liner.[3]
-
Prepare standards and samples in a suitable solvent.
-
Inject the liquid sample or standard directly into the GC inlet containing the sodium borohydride.[3]
-
The TBTH is converted to tributyltin hydride in the hot inlet and is then separated on the GC column.[3]
-
The mass spectrometer is used for detection.[3]
Visualizations
Caption: General experimental workflow for the derivatization and analysis of this compound.
Caption: Troubleshooting logic for low or no derivatization product peak in TBTH analysis.
References
- 1. pjoes.com [pjoes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Derivatization of tributyltin with sodium tetrakis(4-fluorophenyl)-borate for sensitivity improvement of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing contamination in ultra-trace Tributyltin hydroxide analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during ultra-trace analysis of Tributyltin hydroxide (TBT-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of Tributyltin (TBT) contamination in the laboratory?
A1: The primary sources of TBT contamination in a laboratory setting are inadequately cleaned glassware and contaminated reagents.[1] Dibutyltin (DBT), a common stabilizer in polyvinylchloride (PVC) plastics, is a frequent contaminant, and thus any PVC materials should be avoided in organotin analysis.[1] Other sources can include laboratory water, the Grignard reagent used in some derivatization methods, and even environmental contamination from sources like preservative paints.[1]
Q2: I am observing a high background signal in my chromatograms. What are the likely causes and how can I troubleshoot this?
A2: A high background signal, or "ghost peaks," in your chromatogram can stem from several sources. Contamination is a primary suspect. Start by running a blank sample (all reagents and solvents without the actual sample) to determine if the contamination is from your reagents or glassware.[1] If the blank is clean, the contamination may be introduced during sample collection or preparation. Another common issue in gas chromatography (GC) is a "dirty" system. This can be due to a contaminated injection port liner, a leaky septum, or buildup on the GC column. A systematic check of these components is recommended.
Q3: Can I use plastic containers for sample collection and storage?
A3: It is strongly advised to avoid plastic containers, especially those made of PVC, as they are a known source of organotin leaching.[1] If plastic must be used, it should be tested for leachates before use. Glassware is the preferred material for all sample handling and storage in ultra-trace TBT analysis.
Q4: How should I properly clean my glassware to avoid TBT contamination?
A4: Standard laboratory cleaning procedures are often insufficient for removing all traces of butyltins.[1] A more rigorous cleaning protocol is necessary. This typically involves an initial wash with detergent and water, followed by an acid bath (e.g., 10% nitric acid solution or a hydrochloric acid bath at pH < 2) for at least 24 hours.[2][3] After the acid bath, rinse the glassware thoroughly with deionized water and then with a high-purity solvent like methanol.[3] For the most critical applications, baking the glassware in a muffle furnace at high temperatures (e.g., 450°C) can effectively remove residual organotin compounds.[1][4]
Q5: My TBT recovery is low. What are the potential reasons and solutions?
A5: Low recovery of TBT can be caused by several factors throughout the analytical process. Inefficient extraction from the sample matrix is a common issue. Ensure that the solvent and extraction conditions are optimized for your sample type (water, sediment, etc.). During derivatization, incomplete reaction can lead to low recovery. The derivatizing agent, such as sodium tetraethylborate, should be freshly prepared and used in sufficient excess.[2][5][6] Adsorption of TBT to active sites in the GC system, such as the liner or the column, can also reduce the measured amount. Using a deactivated liner and a well-conditioned column is crucial.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | 1. Analyze a method blank containing all reagents.[1] 2. If the blank shows the unexpected peaks, analyze each reagent individually to identify the source. 3. Use high-purity, certified reagents specifically for trace analysis. |
| Leaching from Labware | 1. Avoid all PVC-containing materials.[1] 2. Test all plasticware (if use is unavoidable) by leaching with a solvent and analyzing the leachate. 3. Switch exclusively to properly cleaned and baked glassware. |
| GC System Contamination | 1. Check the Septum: A leaking or cored septum can introduce contaminants. Replace the septum regularly. 2. Clean/Replace the Liner: The injector liner is a common site for contamination buildup. Clean or replace it. 3. Bake out the Column: Run the GC column at a high temperature (within its specified limits) to remove contaminants. |
| Sample Matrix Interferences | 1. For sediment samples, sulfur compounds can co-elute with TBT. Use methods like USEPA Method 3660 with activated copper to remove sulfur.[1] 2. Employ a more selective detector, such as a mass spectrometer (MS), to differentiate TBT from interfering compounds. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | 1. Deactivated Liner: Ensure you are using a liner that has been deactivated to minimize interaction with the analyte. 2. Column Degradation: The stationary phase of the column can degrade over time, exposing active sites. Condition the column according to the manufacturer's instructions or replace it if necessary. 3. Contamination Buildup: Contaminants at the head of the column can cause peak tailing. Break off the first few centimeters of the column (if possible) or use a guard column. |
| Improper Injection Technique | 1. Injection Speed: A slow injection can lead to peak broadening. Use an autosampler for consistent and rapid injections. 2. Injection Volume: Overloading the column with too much sample can cause peak distortion. Optimize the injection volume. |
| Inlet Temperature | 1. Too Low: If the inlet temperature is too low, the sample may not vaporize completely and quickly, leading to broad peaks. 2. Too High: Excessively high temperatures can cause degradation of the analyte or the column's stationary phase. Optimize the inlet temperature for TBT. |
Quantitative Data Summary
Table 1: Method Detection Limits (MDL) and Recoveries for TBT in Different Matrices
| Analytical Method | Matrix | Detection Limit (ng/L or µg/kg) | Recovery Rate (%) | Reference |
| SPE-GC-FPD | Water | - | 65 | [6] |
| LPGC-MS/MS | Water | 0.1 - 9.6 | 86 - 108 | [7] |
| LPGC-MS/MS | Sediment | 0.03 - 6.10 (µg/kg) | 78 - 110 | [7] |
| SFE-GC-FPD | Sediment | - | 82 | [8] |
| PLE-GC-IDMS | Sediment | ~1.5 (ng/g as Sn) | - | [9] |
| GC-MS | Spiked Water | - | 91 | [10] |
| GC-MS | Spiked Sediment | - | 93 | [10] |
Experimental Protocols
Protocol 1: Analysis of TBT in Water Samples by SPE-GC-MS/MS
This protocol is a synthesized procedure based on established methods.[4][11]
-
Sample Collection and Preservation:
-
Collect water samples in pre-cleaned amber glass bottles.
-
Preserve the samples by acidifying to a pH between 4 and 5 with a sodium acetate buffer solution.[4]
-
-
Derivatization:
-
To a 400 mL water sample, add a suitable internal standard (e.g., deuterated TBT).
-
Prepare a fresh 2% (w/v) solution of sodium tetraethylborate in 0.1 M NaOH.[11] This solution is unstable and must be prepared daily.[5]
-
Add the sodium tetraethylborate solution to the water sample and stir thoroughly to allow for the ethylation of TBT.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE disk according to the manufacturer's instructions.
-
Pass the derivatized water sample through the SPE disk.
-
Elute the ethylated TBT from the disk with an appropriate solvent (e.g., hexane).
-
-
Concentration:
-
GC-MS/MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS/MS system.
-
Use a suitable GC column (e.g., a 5% phenyl film column) and a temperature program that provides good separation of the target analytes.
-
Operate the mass spectrometer in a sensitive and selective mode, such as timed selected reaction monitoring (t-SRM), to achieve low detection limits.[11]
-
Protocol 2: Analysis of TBT in Sediment Samples
This protocol is a synthesized procedure based on established methods.[6]
-
Sample Preparation:
-
Freeze-dry the sediment sample.
-
Weigh approximately 1 g of the dried sediment into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetate buffer, 7 mL of methanol, and 10 mL of hexane to the sediment sample.
-
Add a suitable internal standard.
-
Vortex or sonicate the mixture to extract the organotin compounds.
-
-
Derivatization:
-
Add 4 mL of a 5% sodium tetraethylborate solution to the mixture while stirring.[12]
-
The derivatized organotins will be simultaneously extracted into the hexane layer.
-
-
Phase Separation and Cleanup:
-
Centrifuge the sample to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
The extract may require a cleanup step using a silica gel column to remove interferences.
-
-
Concentration and Analysis:
-
Concentrate the hexane extract to a suitable final volume.
-
Analyze by GC-MS or GC-FPD as described in Protocol 1.
-
Visualizations
Caption: A flowchart for troubleshooting sources of contamination in TBT analysis.
Caption: A generalized workflow for the analysis of TBT in water and sediment samples.
References
- 1. ortepa.org [ortepa.org]
- 2. resources.strem.com [resources.strem.com]
- 3. epa.gov [epa.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. agilent.com [agilent.com]
- 6. pjoes.com [pjoes.com]
- 7. Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. researchgate.net [researchgate.net]
- 10. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Gas Chromatography Analysis of Tributyltin Hydroxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of tributyltin hydroxide.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing for this compound is a common chromatographic problem that can significantly impact data quality and accuracy. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Diagram: Troubleshooting Workflow for Peak Tailing
Selecting an appropriate internal standard for Tributyltin hydroxide quantification
This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate internal standard for the accurate quantification of Tributyltin (TBT) hydroxide and related compounds. It includes frequently asked questions, a detailed experimental protocol, and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard, and why is it critical for the quantification of Tributyltin hydroxide?
An internal standard (IS) is a compound with chemical and physical properties similar to the analyte (in this case, Tributyltin), which is added in a known quantity to all samples, calibrants, and blanks before analysis. Its primary role is to correct for the loss of analyte during sample preparation and for variations in instrument response. The internal standard method offers high quantification precision compared to the external standard method, which can be less precise.[1]
Q2: What are the essential characteristics of a suitable internal standard for TBT analysis?
An ideal internal standard for TBT quantification should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to TBT to behave similarly during extraction, derivatization, and analysis.
-
Not Naturally Present: The internal standard must not be present in the original sample.
-
Chromatographic Resolution: It should be well-separated from the analyte and other matrix components in the chromatogram.[1]
-
Similar Detector Response: It should have a comparable response to the analyte in the detector.
-
Stability: It must be stable throughout the entire analytical procedure.
Q3: Which compounds are commonly used as internal standards for TBT quantification?
Several compounds are employed as internal standards for TBT analysis, with the choice often depending on the analytical technique (e.g., GC-MS, LC-MS). Isotopically labeled standards are considered excellent choices for mass spectrometry-based methods due to their nearly identical physicochemical properties to the target analyte.[1] Other organotin compounds with different alkyl groups are also frequently used.
Comparison of Common Internal Standards for TBT Analysis
| Internal Standard | Common Abbreviation | Typical Analytical Method(s) | Advantages | Disadvantages |
| Tripropyltin | TPrT | GC-MS, LC-ICP-MS | Good chromatographic separation from TBT, not typically found in environmental samples.[2][3][4] | May not perfectly mimic TBT's behavior during sample preparation. |
| Tripentyltin | TPeT | GC-FPD | Well-separated from other organotin compounds in gas chromatography.[1] | Its larger size may lead to different extraction and derivatization efficiencies compared to TBT. |
| Deuterated Tributyltin | d-TBT | GC-MS, LC-MS/MS | Excellent for correcting matrix effects and recovery losses due to its near-identical chemical and physical properties to TBT.[1] | Can be more expensive than unlabeled standards. Retention times are very close to the unlabeled TBT, which requires a mass spectrometer for differentiation.[1] |
| Tetrabutyltin | TeBT | GC-MS | Can be used when analyzing butyltin species, as it is structurally related.[5] | May be present in some samples, leading to inaccurate quantification. |
Internal Standard Selection Workflow
References
Reducing interferences in the electrochemical detection of Tributyltin hydroxide
Welcome to the technical support center for the electrochemical detection of Tributyltin hydroxide (TBT-OH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and interferences encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the electrochemical detection of this compound?
A1: Interferences in TBT-OH electrochemical detection can be broadly categorized into two groups:
-
Matrix Interferences: These originate from the sample matrix itself. Common sources include natural organic matter (NOM) such as humic and fulvic acids, which can adsorb onto the electrode surface and hinder the electrochemical reaction.[1] Other components of complex samples like seawater, sediment extracts, and biological tissues can also contribute to matrix effects.
-
Chemical Interferences: These are specific chemical species that can interfere with the electrochemical signal of TBT-OH. These include:
-
Heavy Metal Ions: Certain metal ions, such as copper (Cu(II)), lead (Pb(II)), cadmium (Cd(II)), and silver (Ag(I)), can have overlapping voltammetric signals with TBT or can interfere with the mercury film electrode typically used.[1]
-
Surfactants and Chelating Agents: Surfactants can adsorb on the electrode surface, while chelating agents like EDTA can form complexes with tin or other ions, altering their electrochemical behavior.[1]
-
Other Organotin Compounds: The presence of other butyltin species like monobutyltin (MBT) and dibutyltin (DBT) can sometimes interfere with the selective detection of TBT, depending on the electrochemical technique employed.[2]
-
Q2: How can I minimize matrix effects from natural organic matter (NOM)?
A2: Several strategies can be employed to mitigate interference from NOM:
-
Sample Pretreatment: This is the most common and effective approach. Techniques include:
-
Solid-Phase Extraction (SPE): Passing the sample through an appropriate SPE cartridge can effectively remove NOM and other organic interferents.[3]
-
Liquid-Liquid Extraction (LLE): Extracting the TBT-OH into an organic solvent can separate it from the aqueous matrix containing NOM.
-
UV Digestion: Irradiating the sample with UV light can break down organic matter, reducing its interfering effects.
-
-
Masking Agents: The addition of a masking agent mixture containing methanol, EDTA, and Mn(II) has been shown to effectively reduce the impact of NOM on TBT analysis.[1]
-
Electrode Modification: Using electrodes modified with materials that resist fouling from organic matter can improve signal stability and accuracy.
Q3: My voltammogram shows overlapping peaks. How can I resolve the signal for TBT-OH?
A3: Overlapping peaks, often from interfering metal ions, can be addressed by:
-
pH Adjustment: The electrochemical potential of both TBT-OH and interfering ions can be pH-dependent. Adjusting the pH of the supporting electrolyte can shift the peak potentials, potentially resolving the overlap.
-
Use of Complexing Agents: Adding a suitable complexing agent can selectively bind to the interfering metal ions, shifting their reduction/oxidation potentials away from that of TBT-OH.
-
Advanced Voltammetric Techniques: Techniques like differential pulse anodic stripping voltammetry (DPASV) or square-wave voltammetry (SWV) offer better resolution and sensitivity compared to simpler techniques like cyclic voltammetry, which can help in resolving closely spaced peaks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low TBT-OH signal | 1. Incorrect pH of the supporting electrolyte. 2. Presence of strong complexing agents in the sample. 3. Electrode surface fouling. 4. Incomplete hydrolysis of TBT precursors to TBT-OH. | 1. Optimize the pH of the supporting electrolyte (typically acidic to neutral). 2. Implement a sample pretreatment step like SPE or LLE to remove interfering complexing agents. 3. Clean and polish the electrode surface before each measurement. For severe fouling, consider electrode modification. 4. Ensure sufficient time and appropriate conditions for the hydrolysis of compounds like TBTO to TBT-OH.[2] |
| Poor reproducibility of measurements | 1. Inconsistent sample pretreatment. 2. Electrode surface contamination or degradation. 3. Fluctuations in experimental conditions (e.g., temperature, purge time). | 1. Standardize the sample preparation protocol and ensure consistency across all samples. 2. Implement a rigorous electrode cleaning procedure. If using a mercury film electrode, ensure the film is freshly prepared and has a consistent thickness. 3. Maintain stable experimental conditions. Use a thermostated cell and ensure consistent purging with an inert gas to remove oxygen. |
| Peak potential shift for TBT-OH | 1. Changes in the sample matrix composition. 2. Interaction with co-existing ions or organic molecules. 3. Instability of the reference electrode. | 1. Employ matrix-matching calibration or the standard addition method to compensate for matrix effects. 2. Use a masking agent or perform a cleanup step to remove interfering species. 3. Check the reference electrode for proper filling solution and ensure there are no air bubbles. Calibrate it against a standard reference if necessary. |
Quantitative Data on Interference Reduction
The following table summarizes the effectiveness of a masking agent mixture in improving the recovery of butyltin species from contaminated water and sediment samples.
| Analyte | Sample Type | Recovery without Masking Agent (%) | Recovery with Masking Agent (Methanol, EDTA, Mn(II)) (%) |
| Monobutyltin (MBT) | Contaminated Natural Water | 70 ± 36 | 102 ± 10 |
| Dibutyltin (DBT) | Contaminated Natural Water | 90 ± 11 | 98 ± 3 |
| Tributyltin (TBT) | Contaminated Natural Water | 91 ± 24 | 98 ± 4 |
| Monobutyltin (MBT) | Sediment Extract | 86 ± 17 | 97 ± 6.2 |
| Dibutyltin (DBT) | Sediment Extract | 79 ± 18 | 103 ± 3.6 |
| Tributyltin (TBT) | Sediment Extract | 59 ± 32 | 103 ± 5.0 |
Data sourced from a study on the characterization and minimization of interferences in butyltin determination.[1]
Experimental Protocols
Protocol 1: Sample Pretreatment using Solid-Phase Extraction (SPE) for Water Samples
This protocol describes a general procedure for removing organic interferences from water samples prior to electrochemical analysis of TBT-OH.
-
Cartridge Conditioning:
-
Select a C18 SPE cartridge.
-
Wash the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 100 mL) to pH 2 with hydrochloric acid.
-
Pass the acidified sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar impurities.
-
-
Elution:
-
Elute the retained TBT and other organotin compounds from the cartridge with a suitable organic solvent, such as acidified methanol or a mixture of hexane and tropolone.[1]
-
-
Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the supporting electrolyte for electrochemical analysis.
-
Protocol 2: Differential Pulse Anodic Stripping Voltammetry (DPASV) for TBT-OH Detection
This protocol outlines the key steps for the sensitive detection of TBT-OH using DPASV with a hanging mercury drop electrode (HMDE).
-
Electrolyte Preparation:
-
Prepare a suitable supporting electrolyte, for example, a 0.1 M acetate buffer at pH 4.5.
-
-
Cell Setup:
-
Add a known volume of the pretreated sample or standard solution to the electrochemical cell.
-
Insert the HMDE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen or argon for 5-10 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the measurement.
-
-
Deposition Step:
-
Apply a negative deposition potential (e.g., -1.0 V vs. Ag/AgCl) to the HMDE for a specified deposition time (e.g., 60-300 seconds) while stirring the solution. This reduces the TBT cations to metallic tin, which amalgamates with the mercury.
-
-
Equilibration:
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 15-30 seconds).
-
-
Stripping Step:
-
Scan the potential from the deposition potential towards a more positive potential (e.g., to +0.2 V) using a differential pulse waveform.
-
The oxidation of tin back to its ionic form produces a current peak, the height of which is proportional to the concentration of TBT-OH in the sample.
-
References
Enhancing the efficiency of pressurized liquid extraction for Tributyltin hydroxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of pressurized liquid extraction (PLE) for Tributyltin hydroxide (TBTH).
Troubleshooting Guide
This guide addresses common issues encountered during the pressurized liquid extraction of this compound and related compounds.
| Problem | Possible Causes | Recommended Solutions |
| Low Analyte Recovery | 1. Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently extract TBTH from the sample matrix. 2. Suboptimal Temperature and Pressure: The extraction temperature and pressure may not be sufficient to overcome matrix effects and solubilize the analyte. 3. Analyte Degradation: High temperatures can potentially lead to the degradation of thermally labile compounds like TBTH. 4. Incomplete Extraction: The static extraction time or the number of extraction cycles may be insufficient. 5. Matrix Effects: The sample matrix may strongly bind to TBTH, preventing its efficient extraction. | 1. Solvent Optimization: Use a non-polar solvent like hexane, often with a complexing agent such as tropolone, to improve extraction efficiency. Methanol has also been used in some applications.[1][2] 2. Optimize PLE Parameters: Systematically vary the temperature and pressure. Elevated temperatures and pressures generally increase extraction efficiency, but an optimal balance is necessary.[3][4] 3. Temperature Screening: Test a range of temperatures to find the highest possible temperature that does not lead to analyte degradation. 4. Increase Extraction Time/Cycles: Increase the static extraction time or the number of extraction cycles to ensure exhaustive extraction.[4] 5. Sample Pre-treatment: For complex matrices like sediment, consider pre-treatment steps such as drying or mixing with a dispersing agent like diatomaceous earth. |
| Poor Reproducibility | 1. Sample Inhomogeneity: The sample may not be uniform, leading to variations in analyte concentration between subsamples. 2. Inconsistent Sample Packing: Variations in how the extraction cell is packed can lead to channeling and inconsistent extraction. 3. Fluctuations in Instrument Parameters: Inconsistent temperature or pressure during the extraction can affect results. 4. Post-extraction Handling: Inconsistent post-extraction procedures, such as derivatization or solvent evaporation, can introduce variability. | 1. Homogenize Sample: Thoroughly homogenize the sample before taking a subsample for extraction. 2. Standardize Packing: Develop a consistent protocol for packing the extraction cell, ensuring uniform density. The use of dispersing agents can also help. 3. Instrument Calibration and Maintenance: Regularly calibrate and maintain the PLE instrument to ensure stable operation. 4. Standardize Post-extraction Steps: Follow a standardized protocol for all post-extraction steps, including the use of internal standards. |
| Contamination or Carryover | 1. Contaminated Solvents or Reagents: Impurities in the solvents or reagents can interfere with the analysis. 2. Instrument Contamination: Residual TBTH from previous runs can contaminate subsequent samples. 3. Contaminated Glassware: Improperly cleaned glassware can introduce contaminants. | 1. Use High-Purity Solvents/Reagents: Use high-purity or HPLC-grade solvents and reagents. 2. Thorough Rinsing: Perform a thorough rinse of the PLE system with a suitable solvent between extractions. 3. Acid Wash Glassware: Acid wash all glassware used in the extraction and analysis of organotins.[5] |
| High Backpressure | 1. Clogged Frits: Fine particles from the sample can clog the frits in the extraction cell. 2. Improper Sample Preparation: Samples with a high content of fine particles can lead to clogging. | 1. Replace Frits: Regularly inspect and replace the frits as needed. 2. Mix with Dispersing Agent: Mix the sample with a dispersing agent like sand or diatomaceous earth to improve flow characteristics. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for pressurized liquid extraction of this compound?
A mixture of a non-polar solvent like hexane with a chelating agent such as tropolone is commonly and effectively used for the extraction of tributyltin (TBT) compounds from sediment samples.[1][6] The tropolone acts as a complexing agent to facilitate the extraction. Other solvents like methanol have also been utilized.[2] The choice of solvent may need to be optimized depending on the specific sample matrix.
2. What are the optimal temperature and pressure settings for PLE of TBTH?
Elevated temperatures and pressures are key to the efficiency of PLE.[3][4] Temperature is generally the most critical parameter to optimize as it influences extraction speed and efficiency.[4] While specific optimal values can be matrix-dependent, temperatures in the range of 80-120°C and pressures around 1500 psi are often a good starting point for method development for organotin compounds.
3. Is derivatization necessary after PLE of TBTH?
For analysis by Gas Chromatography (GC), derivatization is typically required to make the organotin compounds volatile.[7] Common derivatization techniques include Grignard derivatization or ethylation with sodium tetraethylborate (NaBEt4).[1][2] However, if using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis, derivatization is often not necessary, allowing for a more direct analysis of the extracted TBT.[3]
4. How can I minimize matrix effects when extracting TBTH from complex samples like sediment?
Matrix effects can be minimized through several strategies:
-
Sample Pre-treatment: Lyophilizing (freeze-drying) the sample can be beneficial.
-
Use of Dispersing Agents: Mixing the sample with an inert material like sand or diatomaceous earth helps to break up the sample matrix and improve solvent penetration.
-
Selective Extraction: Optimizing the solvent and temperature can help to selectively extract the target analyte while leaving interfering compounds behind.
-
Post-extraction Clean-up: A solid-phase extraction (SPE) clean-up step after PLE can be employed to remove co-extracted interferences.
5. What are the typical detection limits for TBTH using PLE coupled with modern analytical techniques?
When PLE is combined with sensitive analytical techniques like GC-IDMS (Isotope Dilution Mass Spectrometry) or LC-MS/MS, very low detection limits can be achieved. For instance, a method using PLE-GC-IDMS reported a detection limit of approximately 1.5 ng/g for TBT as Sn in sediment.[1][6] Another study using PSE with LC-MS/MS established a method limit of detection of 1.25 ng Sn g⁻¹.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters from a study on the pressurized liquid extraction of tributyltin from marine sediment.
| Parameter | Value | Reference |
| Extraction Solvent | Hexane with tropolone | [1][6] |
| Analytical Method | GC-IDMS | [1][6] |
| Detection Limit (as Sn) | ~1.5 ng/g | [1][6] |
| Repeatability (CV) | 1.9% | [1][6] |
| Intermediate Precision (CV) | 3.2% | [1][6] |
| Expanded Uncertainty | 6.2% (k=2) | [1] |
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction of Tributyltin from Sediment Samples
This protocol is based on methodologies described for the extraction of TBT from marine sediment.[1][6]
1. Sample Preparation: a. Homogenize the sediment sample. b. Weigh an appropriate amount of the homogenized sample (e.g., 1-5 g) and mix it with a dispersing agent (e.g., diatomaceous earth) at a 1:1 ratio. c. Spike the sample with an appropriate isotopically labeled internal standard for quantification by isotope dilution mass spectrometry. d. Load the mixture into the PLE extraction cell.
2. Pressurized Liquid Extraction: a. Place the loaded extraction cell into the PLE system. b. Extraction Solvent: Hexane containing tropolone. c. Temperature: Set the extraction temperature (e.g., 100 °C). d. Pressure: Set the extraction pressure (e.g., 1500 psi). e. Static Time: Set the static extraction time (e.g., 10 minutes). f. Cycles: Perform 2-3 extraction cycles. g. Collect the extract in a collection vial.
3. Post-extraction Derivatization (for GC analysis): a. Concentrate the collected extract to a small volume under a gentle stream of nitrogen. b. Perform a Grignard derivatization (e.g., with pentylmagnesium bromide) or ethylation (with NaBEt4) to convert the TBT to a more volatile form. c. Perform a clean-up step if necessary.
4. Analysis: a. Analyze the derivatized extract using Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Caption: Experimental workflow for the pressurized liquid extraction of Tributyltin.
Caption: Troubleshooting workflow for low recovery in Tributyltin extraction.
References
- 1. Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction-gas chromatography-isotope dilution mass spectrometry (PLE-GC-IDMS) with a hexane-tropolone mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Analytical Methods for Tributyltin Hydroxide Using Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Tributyltin (TBT) hydroxide, a persistent environmental contaminant. The validation of these methods using Certified Reference Materials (CRMs) is crucial for ensuring data accuracy and reliability. This document details the performance of various analytical techniques, offers a comprehensive experimental protocol for a widely used method, and illustrates the validation workflow.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for TBT hydroxide analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques employed. The following table summarizes their performance characteristics based on validation studies using various CRMs.
| Analytical Method | Certified Reference Material (CRM) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery) | Precision (RSD) |
| GC-MS | PACS-2 | Marine Sediment | 1.5 ng/g (as Sn)[1] | - | 88% | 3.2%[1] |
| GC-MS/MS | - | Sediment | < 0.1 ng/g | < 1.5 ng/g | - | - |
| GC-ICP-MS | PACS-2 | Marine Sediment | 0.03 pg (as Sn) | - | 88.2% | - |
| LC-MS/MS | - | Seawater | 0.8 ng/L | 2.5 ng/L | 92-102% | < 16% |
| HPLC-ICP-MS | PACS-2 | Marine Sediment | 3 pg (as Sn) | - | 88.2% | - |
Note: Direct comparison between methods can be challenging due to variations in experimental conditions and the specific CRM used. The data presented is indicative of the performance achievable with each technique.
Experimental Protocol: GC-MS Analysis of Tributyltin in Sediment
This protocol describes a common method for the determination of TBT in sediment samples using GC-MS, which typically involves extraction, derivatization, cleanup, and instrumental analysis.[2][3]
1. Reagents and Materials:
-
Solvents: Diethyl ether, hexane, methanol, glacial acetic acid (all distilled in glass or equivalent).[2]
-
Reagents: Sodium acetate buffer (1 M, pH 4.5), sodium chloride (30% w/v aqueous solution), tropolone, sodium tetraethylborate (derivatizing agent), anhydrous sodium sulfate, activated silica gel.[2]
-
Internal Standard: Deuterated tributyltin (TBT-d27).[2]
-
Certified Reference Material (e.g., PACS-2 or equivalent).
2. Sample Preparation and Extraction:
-
Weigh approximately 10-15 g of the wet sediment sample into a vial.[2]
-
Spike the sample with a known amount of the TBT-d27 internal standard.[2]
-
Add 3 mL of glacial acetic acid, 2 mL of sodium acetate buffer, and 5 mL of sodium chloride solution.[2]
-
Add 5 mL of a diethyl ether:hexane (80:20) mixture containing 0.2% tropolone.[2]
-
Shake the vial mechanically for 1 hour.[2]
-
Separate the organic layer.[2]
-
Repeat the extraction of the sediment with another 5 mL of the tropolone-containing solvent mixture.[2]
-
Combine the organic extracts.[2]
3. Derivatization:
-
To the combined organic extract, add a solution of sodium tetraethylborate to convert the ionic TBT into a more volatile tetraalkyltin derivative suitable for GC analysis.[2]
-
Allow the reaction to proceed for a sufficient time as determined by method development.
4. Extract Cleanup:
-
Pass the derivatized extract through a silica gel column to remove interfering co-extractives.[2]
-
Elute the target analytes from the column with hexane.[2]
-
Concentrate the eluate to a final volume of 2 mL.[2]
-
Add a recovery standard (e.g., Tetrapropyltin) before instrumental analysis.[2]
5. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for organotin analysis (e.g., DB-5ms).
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[2]
-
Calibration: A multi-point calibration curve is generated using standards of the derivatized TBT.[2]
-
Quantification: The concentration of TBT in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.
Validation Workflow for Analytical Methods
The validation of an analytical method ensures that it is fit for its intended purpose. The following diagram illustrates the key steps in the validation process when using certified reference materials.
Caption: Workflow for the validation of an analytical method using CRMs.
References
A Guide to Inter-laboratory Comparison for the Analysis of Tributyltin Hydroxide in Marine Samples
The accurate and precise quantification of tributyltin (TBT) compounds, including tributyltin hydroxide, in marine environments is of paramount importance due to their high toxicity to non-target aquatic organisms. Inter-laboratory comparison studies are essential for ensuring the quality and comparability of analytical data generated by different laboratories. This guide provides a comparative overview of analytical methodologies, supported by experimental data from various studies and proficiency testing schemes.
Data Presentation: A Comparative Look at Analytical Performance
The performance of different analytical methods for TBT analysis can be evaluated based on several key parameters, including recovery rates, limits of detection (LOD), and precision. The following tables summarize quantitative data from various studies, providing a snapshot of the expected performance for different sample matrices.
Table 1: Recovery of Tributyltin (TBT) in Spiked Marine Water Samples
| Extraction Method | Derivatization Agent | Analytical Technique | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Sodium tetraethylborate (STEB) | GC-FID | 65 | [1] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Sodium tetraethylborate (STEB) | GC-FID | 111 ± 11 | [2] |
| Liquid-Liquid Extraction | Grignard Reagent | GC-MS | Not Specified | [3] |
Table 2: Performance Characteristics for TBT Analysis in Marine Sediment
| Method | Certified Reference Material | Certified Value (ng/g Sn) | Measured Value (ng/g Sn) | Limit of Detection (ng/g Sn) | Repeatability (CV%) | Intermediate Precision (CV%) | Reference |
| PLE–GC–IDMS | CCQM-P18 | 80.5 ± 10.6 | 95.3 ± 5.7 | ~1.5 | 1.9 | 3.2 | [4] |
| PLE–GC–IDMS | PACS-2 | 970 ± 13 | 1015 ± 61 | ~1.5 | 1.9 | 3.2 | [4] |
Table 3: Comparison of Derivatization Methods for TBT Analysis in Mussels (Mytilus galloprovincialis)
| Derivatization Reagent | Limit of Detection (ng/g) | Remarks | Reference |
| n-pentylmagnesium bromide (Grignard) | Higher than STEB | - | [3] |
| Sodium tetraethylborate (STEB) | Lower by over one order of magnitude | Simplifies and quickens the analytical procedure | [3] |
Experimental Protocols: A Step-by-Step Approach
Detailed and standardized experimental protocols are crucial for achieving comparable results in inter-laboratory studies. Below are generalized methodologies for the analysis of TBT in different marine matrices.
Protocol 1: Analysis of TBT in Marine Water
-
Sample Collection and Filtration: Collect water samples in appropriate containers. Filter the samples through a 0.45 µm / 0.2 µm double membrane filter to remove suspended particulate matter.[5]
-
Spiking (for Quality Control): For some proficiency tests, samples may need to be spiked with a known concentration of TBT in the laboratory due to stability issues.[5]
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge. Pass the water sample through the cartridge to adsorb the TBT. Elute the TBT with a suitable solvent.
-
Headspace Solid-Phase Microextraction (HS-SPME): Place the water sample in a vial. Add a derivatizing agent. Expose an SPME fiber to the headspace above the sample to adsorb the derivatized TBT.
-
-
Derivatization: Convert the ionic TBT into a more volatile form suitable for gas chromatography. A common derivatizing agent is sodium tetraethylborate (STEB), which ethylates the TBT.[1]
-
Instrumental Analysis: Analyze the extracted and derivatized sample using Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Protocol 2: Analysis of TBT in Marine Sediment
-
Sample Preparation: Dry the sediment samples at 40°C and mill them to pass through a 0.5 mm sieve.[6] Homogenize the sample thoroughly.
-
Spiking with Internal Standard: Spike the sample with an isotopically labeled TBT standard for quantification by isotope dilution mass spectrometry (IDMS).
-
Extraction:
-
Pressurized Liquid Extraction (PLE): Extract the TBT from the sediment using a solvent mixture under elevated temperature and pressure. A mixture of hexane and tropolone can be effective.[4]
-
Ultrasonic Sonication: Suspend the sediment in a mixture of acetic acid and methanol and sonicate to extract the TBT.[1]
-
-
Derivatization: Derivatize the extracted TBT using a Grignard reagent (e.g., n-pentylmagnesium bromide) or STEB.[3][4]
-
Clean-up: Remove interfering co-extracted substances using techniques like Florisil column chromatography.[3]
-
Instrumental Analysis: Quantify the derivatized TBT using GC-MS.
Protocol 3: Analysis of TBT in Marine Biota (e.g., Mussels)
-
Sample Preparation: Homogenize the tissue sample. Freeze-drying can be used for preservation and to facilitate extraction.
-
Extraction: Extract the TBT from the tissue homogenate using a solvent, often methanol containing tropolone, which acts as a complexing agent.[3]
-
Derivatization: The main difference in procedures often lies in the derivatization step. Both Grignard reagents and sodium tetraethylborate (STEB) are used. STEB allows for simultaneous derivatization and extraction, which can simplify the workflow.[3]
-
Purification: Clean up the extract using a solid-phase extraction cartridge, such as Florisil, to remove lipids and other interferences.[3]
-
Instrumental Analysis: Perform quantitative analysis using GC-MS, often in single ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3] Tripropyltin is commonly used as an internal standard.[3]
Mandatory Visualization: Experimental Workflows
To provide a clear visual representation of the analytical processes, the following diagrams illustrate the typical workflows for TBT analysis in marine samples.
Conclusion
The choice of analytical method for TBT in marine samples depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Inter-laboratory comparison exercises, such as those organized by WEPAL-QUASIMEME, are invaluable for laboratories to assess and improve their analytical performance.[5][7][8] The use of certified reference materials is also critical for method validation and ensuring the accuracy of results.[3] While various extraction and derivatization techniques exist, methods employing sodium tetraethylborate (STEB) for derivatization have been shown to offer advantages in terms of sensitivity and procedural simplicity.[3] Ultimately, adherence to standardized protocols and participation in proficiency testing are key to generating reliable and comparable data on TBT contamination in the marine environment.
References
- 1. pjoes.com [pjoes.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Seawater - WUR [wur.nl]
- 6. participants.wepal.nl [participants.wepal.nl]
- 7. Biota - WUR [wur.nl]
- 8. Marine Sediment - WUR [wur.nl]
A Comparative Analysis of the Toxicity Profiles of Tributyltin Hydroxide and Triphenyltin Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of two organotin compounds, Tributyltin hydroxide (TBTH) and Triphenyltin hydroxide (TPTH). Organotin compounds are widely utilized as biocides, fungicides, and stabilizers in various industrial applications. However, their persistence in the environment and potential for adverse health effects necessitate a thorough understanding of their toxicological profiles. This document summarizes key quantitative toxicity data, outlines common experimental methodologies for toxicity assessment, and visualizes known signaling pathways affected by these compounds to aid researchers in evaluating their relative risks.
Quantitative Toxicity Data
The following tables summarize the acute toxicity of this compound and Triphenyltin hydroxide across different species and exposure routes. It is important to note that much of the publicly available data for Tributyltin is for Tributyltin oxide (TBTO), which is readily converted to the hydroxide in aqueous environments and is considered to have a similar toxicological profile due to the common bioactive cation, tributyltin (TBT+).
Table 1: Mammalian Acute Toxicity Data
| Compound | Species | Route | LD50 (mg/kg body weight) | Reference(s) |
| Tributyltin Oxide (as proxy for TBTH) | Rat | Oral | 55 - 87 | [1][2] |
| Mouse | Oral | 55 - 87 | [1] | |
| Rat | Dermal | 200 | [1] | |
| Mouse | Dermal | 200 | [1] | |
| Rabbit | Dermal | 900 | [1] | |
| Triphenyltin Hydroxide | Rat | Oral | ~160 | [3] |
| Mouse | Oral | 100 - 245 | [3] | |
| Rabbit | Dermal | 127 | [3] | |
| Rat | Dermal | 1600 | [3] |
Table 2: Aquatic Acute Toxicity Data
| Compound | Species | Exposure Duration | LC50/EC50 | Reference(s) |
| Tributyltin (TBT) | Fathead Minnow (Pimephales promelas) | 96 hours | 0.008 mg/L | [1] |
| Daphnia magna | 48 hours | 0.004 mg/L | [1] | |
| Triphenyltin Hydroxide | Silver Catfish (Rhamdia quelen) | 96 hours | 9.73 µg/L | [4][5] |
| Mallard Duck | - | LD50 = 378 mg/kg | [6] |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 423)
The acute oral toxicity, typically expressed as the LD50 (Lethal Dose, 50%), is determined using methods like the Acute Toxic Class Method (OECD 423)[7][8][9][10][11]. This stepwise procedure is designed to minimize the number of animals required.
Experimental Workflow for OECD 423:
Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).
In this procedure, a small group of animals (typically three) of a single sex is dosed at a specific level. Depending on the outcome (mortality or survival), the dose for the next group is adjusted up or down. This process continues until a clear outcome is observed, allowing for classification of the substance into a toxicity category.
Fish, Acute Toxicity Test (Following OECD Guideline 203)
The acute toxicity to fish is commonly assessed using the OECD 203 guideline, which determines the LC50 (Lethal Concentration, 50%) over a 96-hour exposure period[12][13][14][15][16].
Experimental Workflow for OECD 203:
Caption: Workflow for OECD Guideline 203 (Fish, Acute Toxicity Test).
This test involves exposing fish to a range of concentrations of the test substance in water. The number of dead fish is recorded at specified intervals over 96 hours. The LC50 is then calculated, representing the concentration of the chemical that is lethal to 50% of the test fish.
Signaling Pathways of Toxicity
The mechanisms through which Tributyltin and Triphenyltin compounds exert their toxic effects are complex and involve multiple cellular pathways.
Tributyltin-Induced Apoptosis in Hepatocytes
Studies have shown that Tributyltin can induce programmed cell death (apoptosis) in liver cells (hepatocytes) by triggering stress in the endoplasmic reticulum and mitochondria[17].
Caption: Tributyltin-induced apoptotic signaling pathway in hepatocytes.
Immunotoxicity of Organotins
Both Tributyltin and Triphenyltin compounds are known to be immunotoxic, affecting the function of the immune system. The primary target appears to be T-lymphocytes, leading to immunosuppression[18][19][20][21][22][23].
Caption: General overview of the immunotoxic effects of organotins.
Conclusion
Based on the available acute toxicity data, both Tributyltin and Triphenyltin hydroxides exhibit significant toxicity to mammals and aquatic organisms. In mammals, Triphenyltin hydroxide appears to have a slightly lower acute oral toxicity in rats compared to Tributyltin oxide, but a higher dermal toxicity in rabbits. In the aquatic environment, Tributyltin is extremely toxic to invertebrates and fish at very low concentrations. Both compounds are potent immunotoxins. The choice of using either of these compounds in any application should be carefully weighed against their significant toxicological risks and environmental persistence. Further research into the specific signaling pathways affected by Triphenyltin hydroxide would be beneficial for a more complete comparative assessment.
References
- 1. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 2. Tributyltin compounds (PIM G018) [inchem.org]
- 3. Triphenyltin Compounds (CICADS) [inchem.org]
- 4. Toxicity of triphenyltin hydroxide to fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 10. bemsreports.org [bemsreports.org]
- 11. TOPIC- ACUTE ORAL TOXICITY OECD 423.pptx [slideshare.net]
- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of triphenyltin hydroxide on the immune system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunotoxicity of pesticides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 20. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. healthandenvironment.org [healthandenvironment.org]
- 22. iscientific.org [iscientific.org]
- 23. researchgate.net [researchgate.net]
The Enduring Challenge of a Toxin-Free Wake: Evaluating Alternatives to Tributyltin Hydroxide
The maritime industry's quest for effective antifouling solutions that do not harm the marine environment is a continuous endeavor. For decades, Tributyltin (TBT) compounds, particularly Tributyltin hydroxide, were the gold standard for preventing the accumulation of marine organisms on ship hulls. However, the severe ecotoxicological effects of TBT, leading to its global ban, have necessitated the development and evaluation of alternative tin-free antifouling agents. This guide provides a comparative analysis of the efficacy of several of these alternatives against the benchmark of TBT, supported by experimental data, for researchers, scientists, and drug development professionals.
The ideal antifouling agent combines broad-spectrum efficacy against a variety of fouling organisms with low environmental toxicity. While TBT was highly effective, its detrimental impact on non-target marine life, such as causing imposex in gastropods, led to its prohibition by the International Maritime Organization (IMO).[1] The search for replacements has focused on a range of organic biocides and inorganic compounds. This guide delves into the performance of some of the most prominent alternatives: DCOIT (Sea-Nine 211), Chlorothalonil, Irgarol 1051, and Zinc Pyrithione.
Comparative Efficacy of Antifouling Compounds
The following table summarizes the available quantitative data on the efficacy of various antifouling compounds against different marine organisms. The data is presented as the concentration required to inhibit 50% of a biological process (EC50) or to be lethal to 50% of the test organisms (LC50). Lower values indicate higher efficacy.
| Compound | Organism | Endpoint | Concentration (µg/L) | Reference |
| Tributyltin (TBT) | Botryllus schlosseri (Ascidian) | Larval Metamorphosis Inhibition (EC50) | 325.5 | [2] |
| Botryllus schlosseri (Ascidian) | Larval Mortality (LC50) | >325.5 | [2] | |
| DCOIT (Sea-Nine 211) | Botryllus schlosseri (Ascidian) | Larval Metamorphosis Inhibition (EC50) | 282.2 | [2] |
| Botryllus schlosseri (Ascidian) | Larval Mortality (LC50) | >282.2 | [2] | |
| Chlorothalonil | Botryllus schlosseri (Ascidian) | Larval Metamorphosis Inhibition (EC50) | 265.9 | [2] |
| Botryllus schlosseri (Ascidian) | Larval Mortality (LC50) | >265.9 | [2] | |
| Irgarol 1051 | Botryllus schlosseri (Ascidian) | Larval Metamorphosis Inhibition (EC50) | >255.4 | [2] |
| Botryllus schlosseri (Ascidian) | Larval Mortality (LC50) | >255.4 | [2] | |
| Zinc Pyrithione (ZnPT) | Botryllus schlosseri (Ascidian) | Larval Metamorphosis Inhibition (EC50) | 317.7 | [2] |
| Botryllus schlosseri (Ascidian) | Larval Mortality (LC50) | >317.7 | [2] | |
| Mytilus galloprovincialis (Mussel) | 7-day Mortality (LC50) | 2628.5 (8.27 µM) | [3] | |
| Skeletonema costatum (Diatom) | 72-hour Growth Inhibition (EC50) | 1.06 | [4] | |
| Navicula sp. (Diatom) | 72-hour Growth Inhibition (EC50) | Not specified | [4] | |
| Copper Pyrithione (CuPT) | Skeletonema costatum (Diatom) | 72-hour Growth Inhibition (EC50) | 0.46 | [4] |
Experimental Protocols
The evaluation of antifouling compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the comparison.
Larval Settlement and Metamorphosis Assay for Ascidians (Botryllus schlosseri)
This assay evaluates the effect of antifouling compounds on the settlement and metamorphosis of ascidian larvae.
-
Larval Collection: Newly hatched, swimming larvae of Botryllus schlosseri are collected.
-
Exposure Setup: Larvae are exposed to various concentrations of the test biocides in filtered seawater (FSW). The experiments are typically conducted in multi-well plates.
-
Test Conditions: For each biocide concentration, multiple replicates are prepared, each containing a specific number of larvae in a defined volume of the biocide solution. Control groups with only FSW are also included.
-
Observation: The plates are incubated under controlled conditions, and the larvae are observed for settlement and metamorphosis. The number of settled and metamorphosed individuals, as well as any larval mortality or abnormalities, are recorded.
-
Data Analysis: The median effective concentration (EC50) for the inhibition of settlement/metamorphosis and the median lethal concentration (LC50) are calculated.
Barnacle Larval Settlement Assay
This assay is crucial for assessing the efficacy of antifouling agents against a major hard-fouling organism.
-
Cyprid Larvae Collection: Competent cyprid larvae of barnacles (e.g., Amphibalanus amphitrite) are collected.
-
Assay Setup: The assay is typically performed in multi-well polystyrene plates. Each well contains a specific number of cyprids in filtered seawater.
-
Compound Addition: The test compound is added to the wells at various concentrations. A solvent control (e.g., DMSO in FSW) and a positive control with a known antifouling agent are included.
-
Incubation: The plates are incubated for a set period (e.g., 48 hours) under controlled temperature and light conditions.
-
Quantification: After incubation, the number of settled (metamorphosed) and swimming larvae, as well as any dead larvae, are counted under a microscope.
-
Data Analysis: The settlement rate and mortality rate are calculated for each concentration. The EC50 for settlement inhibition and the LC50 for mortality are then determined. A recovery assay can also be performed by washing the larvae after initial exposure and observing their ability to settle in clean seawater.
Algal Growth Inhibition Test
This test assesses the impact of antifouling compounds on the growth of marine microalgae, which are primary colonizers in the biofouling process.
-
Algal Culture: Axenic cultures of a relevant marine microalga (e.g., Skeletonema costatum or Dunaliella salina) are grown in an appropriate nutrient medium.
-
Test Preparation: The test is conducted in sterile flasks or multi-well plates. A series of test solutions with different concentrations of the antifouling compound in the culture medium are prepared.
-
Inoculation: Each flask or well is inoculated with a known density of exponentially growing algal cells.
-
Incubation: The cultures are incubated under controlled conditions of temperature, light intensity, and photoperiod for a specified duration (typically 72 hours).
-
Growth Measurement: Algal growth is measured at regular intervals (e.g., every 24 hours) by determining the cell density using a cell counter or by measuring absorbance with a spectrophotometer.
-
Data Analysis: The growth rate and yield are calculated for each concentration. The EC50, the concentration that causes a 50% reduction in growth compared to the control, is then determined.
Experimental Workflow for Antifouling Compound Evaluation
The following diagram illustrates a generalized workflow for the comprehensive evaluation of novel antifouling compounds, from initial screening to final formulation testing.
Caption: Generalized workflow for the evaluation of antifouling compounds.
Conclusion
The data presented indicates that while several tin-free alternatives demonstrate significant antifouling activity, a direct one-to-one replacement for the broad-spectrum efficacy of this compound remains a complex challenge. Compounds like DCOIT and Chlorothalonil show promise in inhibiting larval settlement of certain species. However, their efficacy can be species-specific, and their long-term environmental fate and potential for resistance development require ongoing investigation. The development of novel antifouling solutions will likely involve a multi-faceted approach, combining new biocides with different modes of action, innovative paint formulations that control biocide release, and non-toxic, fouling-release coatings. Rigorous and standardized testing, following protocols such as those outlined in this guide, is essential for the objective evaluation and validation of the next generation of antifouling technologies.
References
Comparative Analysis of Tributyltin Hydroxide Immunoassays: A Guide to Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount to generating reliable and reproducible data. This guide provides a framework for evaluating the cross-reactivity of immunoassays targeting Tributyltin hydroxide (TBT-OH), a toxic organotin compound of significant environmental and health concern.
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[1] In the context of this compound detection, cross-reactivity with other organotin compounds can lead to inaccurate quantification and false-positive results. Therefore, a thorough evaluation of an immunoassay's cross-reactivity profile is essential for data integrity.
Data Presentation: A Template for Comparison
Due to the lack of publicly available quantitative data, a direct comparison of existing this compound immunoassays is not feasible at this time. However, the following table provides a standardized format for researchers to summarize their own experimental cross-reactivity data. This structured approach facilitates easy comparison between different assays or antibody lots.
| Compound | Chemical Structure | Concentration Range Tested (ng/mL) | IC50 (ng/mL) | Cross-Reactivity (%)* |
| This compound (TBT-OH) | Sn(C₄H₉)₃OH | e.g., 0.1 - 100 | e.g., 5.0 | 100 |
| Tributyltin chloride (TBT-Cl) | Sn(C₄H₉)₃Cl | e.g., 0.1 - 1000 | e.g., 7.5 | e.g., 66.7 |
| Dibutyltin dichloride (DBT) | Sn(C₄H₉)₂Cl₂ | e.g., 1 - 10000 | e.g., 500 | e.g., 1.0 |
| Monobutyltin trichloride (MBT) | Sn(C₄H₉)Cl₃ | e.g., 10 - 100000 | e.g., >10000 | e.g., <0.05 |
| Triphenyltin hydroxide (TPT-OH) | Sn(C₆H₅)₃OH | e.g., 1 - 10000 | e.g., 800 | e.g., 0.63 |
| Unrelated Compound (e.g., Atrazine) | C₈H₁₄ClN₅ | e.g., up to 100000 | e.g., >100000 | e.g., <0.005 |
% Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of test compound) x 100
Experimental Protocol for Cross-Reactivity Determination
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) designed to determine the cross-reactivity of an anti-Tributyltin hydroxide antibody.
Materials:
-
Anti-Tributyltin hydroxide antibody
-
Tributyltin-protein conjugate (coating antigen)
-
Goat anti-mouse IgG-HRP (or other appropriate secondary antibody conjugate)
-
This compound standard
-
Potential cross-reacting compounds (e.g., other organotins)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the Tributyltin-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer to remove any unbound coating antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare a series of dilutions for the this compound standard and each potential cross-reacting compound.
-
Add a fixed concentration of the anti-Tributyltin hydroxide antibody to each dilution.
-
Transfer the antibody-analyte mixtures to the coated wells.
-
Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution will compete with the coated antigen for binding to the antibody.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A color change will occur.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for this compound and each of the tested compounds.
-
Calculate the percent cross-reactivity for each compound using the formula provided in the table caption.
-
Visualizing the Workflow and Cross-Reactivity Principle
The following diagrams illustrate the experimental workflow of a competitive ELISA and the underlying principle of antibody cross-reactivity.
References
A Head-to-Head Battle for Precision: Isotope Dilution Mass Spectrometry for Unrivaled Tributyltin Hydroxide Quantification
For researchers, scientists, and drug development professionals demanding the highest accuracy in the quantification of Tributyltin hydroxide (TBT-OH), Isotope Dilution Mass Spectrometry (IDMS) emerges as the gold standard. This guide provides a comprehensive comparison of IDMS with alternative analytical methods, supported by experimental data, to inform your selection of the most appropriate technique for your research needs.
Tributyltin (TBT) compounds, including TBT-OH, are persistent environmental pollutants with significant toxicological effects. Accurate quantification at trace levels is therefore critical for environmental monitoring, toxicology studies, and ensuring the safety of pharmaceutical and consumer products. While various analytical techniques are available, they differ significantly in their accuracy, precision, and susceptibility to matrix effects.
The Superiority of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision. By introducing a known amount of an isotopically labeled version of the analyte (e.g., ¹¹⁹Sn-enriched TBT) into the sample at the very beginning of the analytical process, IDMS effectively corrects for any sample loss during preparation and any variations in instrument response. This internal standardization approach minimizes errors that can plague other methods, resulting in highly reliable and reproducible data.
Comparative Analysis of Quantification Methods
To illustrate the performance of IDMS relative to other common analytical techniques for TBT quantification, the following table summarizes key performance metrics. The data presented is a synthesis of values reported in the scientific literature for TBT analysis, which is directly applicable to the quantification of TBT-OH following appropriate sample preparation.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Accuracy/Recovery |
| IDMS-GC-MS | Gas Chromatography-Mass Spectrometry with Isotope Dilution | 0.18 - 0.25 ng/L[1] | ~0.6 - 0.8 ng/L | 2 - 4%[1] | Quantitative[1] |
| SBSE-GC-MS/MS | Stir Bar Sorptive Extraction with Gas Chromatography-Tandem Mass Spectrometry | 11 pg/L[1] | 60 pg/L[1] | <20% at 200 pg/L[1] | Not explicitly stated |
| GC-FPD | Gas Chromatography with Flame Photometric Detection | 0.8 ng/L | Not explicitly stated | 1.1 - 5.3% | Not explicitly stated |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection | 0.70 ppm (TBT) | Not explicitly stated | 0.02 - 1.00% | 95 - 108%[2] |
| GC-MS (without IDMS) | Gas Chromatography-Mass Spectrometry | ~1 µg/L | Not explicitly stated | <5% | Good reproducibility |
Note: The performance of each method can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the key steps for the accurate quantification of TBT-OH in a water sample using IDMS-GC-MS.
1. Sample Preparation and Isotope Spiking:
-
Collect the water sample in a pre-cleaned container.
-
To a known volume of the sample (e.g., 100 mL), add a precise amount of a certified ¹¹⁹Sn-enriched TBT internal standard solution. The amount of the spike should be chosen to be in a similar order of magnitude as the expected TBT-OH concentration in the sample.
-
Acidify the sample with an appropriate acid (e.g., glacial acetic acid to 1% v/v) to preserve the organotin species.[1]
2. Extraction:
-
Perform a liquid-liquid extraction (LLE) using a suitable organic solvent such as hexane. The addition of a complexing agent like tropolone to the hexane can improve the extraction efficiency of organotin compounds.
-
Alternatively, solid-phase extraction (SPE) with a C18 cartridge can be employed for sample cleanup and concentration.
3. Derivatization:
-
Since TBT-OH is not sufficiently volatile for GC analysis, a derivatization step is mandatory.
-
Ethylation: React the extracted sample with sodium tetraethylborate (NaBEt₄) in an appropriate solvent (e.g., ethanol).[3] This converts the ionic TBT to the more volatile tetraethyltin derivative.
-
Pentylation: Alternatively, use a Grignard reagent such as pentylmagnesium bromide to form the pentylated TBT derivative.[3]
-
The derivatized compounds are then extracted into an organic solvent (e.g., hexane).[3]
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized extract into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A suitable temperature gradient to separate the target analyte from other components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of both the native (analyte) and the isotopically labeled TBT derivatives. The specific ions to be monitored will depend on the derivatization agent used.
-
5. Quantification:
-
The concentration of TBT-OH is calculated based on the measured ratio of the signal intensities of the native and the isotopically labeled TBT derivatives and the known amount of the added internal standard.
Alternative Method: Stir Bar Sorptive Extraction (SBSE) with GC-MS/MS
SBSE is a sensitive and environmentally friendly sample preparation technique that can be used as an alternative to traditional LLE.
1. Sample Preparation:
-
Place a known volume of the water sample into a vial.
-
Add a magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane - PDMS).
2. Extraction:
-
Stir the sample for a defined period (e.g., 1-2 hours) to allow the TBT-OH to be adsorbed onto the stir bar.
-
After extraction, the stir bar is removed, dried, and placed in a thermal desorption unit.
3. Thermal Desorption and GC-MS/MS Analysis:
-
The stir bar is heated, and the desorbed analytes are transferred directly into the GC-MS/MS system for analysis.
-
The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, which is particularly useful for complex matrices.
Visualizing the Methodologies
To further clarify the experimental workflows and the logical relationships between the analytical methods, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification using IDMS-GC-MS.
Caption: Comparison of analytical methods for this compound quantification.
Conclusion
For researchers requiring the utmost confidence in their this compound quantification results, Isotope Dilution Mass Spectrometry stands out as the superior analytical choice. Its inherent ability to correct for analytical errors throughout the workflow ensures data of the highest accuracy and precision. While alternative methods like SBSE-GC-MS/MS offer excellent sensitivity, and other techniques provide viable screening options, IDMS remains the definitive method for reference measurements and when data integrity is paramount. The choice of method will ultimately depend on the specific research question, required level of accuracy, and available instrumentation.
References
- 1. Isotope dilution GC-MS routine method for the determination of butyltin compounds in water | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Development and Application of an Analytical Method for the Determination of Partition Coefficients of Tributyltin in the Forth and Clyde Canal, Glasgow, Scotland [store.astm.org]
- 3. gcms.labrulez.com [gcms.labrulez.com]
A Comparative Guide to GC Columns for the Separation of Tributyltin Hydroxide Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, selecting the optimal Gas Chromatography (GC) column is a critical step for achieving accurate and reliable results. This guide provides a comparative overview of the performance characteristics of different GC columns for the separation of derivatized tributyltin, the form in which the non-volatile tributyltin hydroxide is analyzed.
Tributyltin (TBT) compounds, including this compound, are environmental pollutants of significant concern due to their high toxicity. Gas chromatography coupled with various detectors (GC-MS, GC-FPD, etc.) is a powerful technique for the determination of these compounds. However, due to the low volatility and thermal instability of this compound, a derivatization step is essential prior to GC analysis. This typically involves ethylation with sodium tetraethylborate (NaBEt4) or pentylation using a Grignard reagent to form more volatile tetraalkyltin derivatives. The choice of GC column is paramount for the successful separation of these derivatives from complex sample matrices.
This guide focuses on the performance of commonly used capillary GC columns with different stationary phase polarities for the analysis of derivatized tributyltin.
Performance Characteristics of Different GC Columns
The selection of a GC column is primarily dictated by the polarity of its stationary phase, which influences the retention and selectivity of the separation. For the analysis of derivatized tributyltin, non-polar to mid-polar columns are most frequently employed.
| Column Type | Stationary Phase | Typical Commercial Names | Performance Characteristics for Tributyltin Derivatives |
| Non-Polar | 100% Dimethylpolysiloxane | DB-1, HP-1, Rtx-1, ZB-1 | - Elution Order: Primarily based on the boiling points of the analytes. For ethylated butyltins, the elution order is typically Monobutyltin (MBT) < Dibutyltin (DBT) < Tributyltin (TBT) < Tetrabutyltin (TeBT).[1] - Peak Shape: Generally provides good peak shapes for non-polar analytes. However, active sites on the column can lead to peak tailing for more polar compounds or their degradation products.[2] |
| Mid-Polar | 5% Phenyl / 95% Dimethylpolysiloxane | DB-5, HP-5ms, Rtx-5ms, ZB-5MSi | - Selectivity: The introduction of phenyl groups enhances selectivity towards aromatic and slightly polar compounds. This is the most commonly used phase for organotin analysis, offering a good balance of retention and resolution.[3] - Inertness: "MS" designated columns (e.g., HP-5ms, ZB-5MSi) are specially deactivated to minimize analyte interaction with active sites, resulting in improved peak shapes for active compounds like organotins.[4] |
| Mid-Polar | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | DB-624 | - Selectivity: Offers different selectivity compared to 5% phenyl phases, particularly for compounds with dipole moments. May provide better resolution for specific co-eluting compounds. |
| Polar | Polyethylene Glycol (PEG) | DB-WAX, HP-WAX | - Retention: Strongly retains polar compounds. While not the primary choice for the relatively non-polar derivatized tributyltin, it can be useful in specific applications where separation from highly non-polar interferences is required. The elution order might be altered based on interactions with the polar stationary phase.[5] |
Experimental Protocols
A generalized experimental protocol for the analysis of derivatized tributyltin by GC-MS is outlined below. It is important to note that specific parameters should be optimized for the particular instrument and application.
1. Sample Preparation and Derivatization (Ethylation)
-
To an aqueous sample or an extract containing tributyltin, add a suitable buffer (e.g., acetate buffer, pH 4.9).[2]
-
Add a solution of 1% sodium tetraethylborate (NaBEt4) in an appropriate solvent (e.g., ethanol or methanol) to initiate the ethylation of the butyltin compounds.[1][2]
-
The derivatized (ethylated) organotins are then extracted into an organic solvent such as hexane.[1]
-
The organic extract is dried (e.g., with anhydrous sodium sulfate) and may be concentrated before GC analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
GC System: Agilent 6890 or equivalent.[1]
-
Column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is a common choice.
-
Injection: Splitless injection is typically used for trace analysis.[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5973N or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for ethylated tributyltin are monitored.
Logical Workflow for GC Column Selection and Analysis of Tributyltin
Caption: Workflow for Tributyltin Analysis.
Conclusion
For the routine analysis of derivatized tributyltin, a mid-polar GC column with a 5% phenyl-substituted stationary phase, particularly an inert "MS" version, offers the best combination of selectivity, resolution, and peak shape. Non-polar columns can also be effective, with the elution order primarily determined by boiling points. The choice of a polar column is less common but may be advantageous in specific cases to resolve target analytes from interfering matrix components. The provided experimental protocol serves as a starting point, and optimization of the parameters is crucial for achieving the desired performance for a given application.
References
A Comparative Analysis of the Environmental Fates of Tributyltin Hydroxide and Next-Generation Biocides
A comprehensive review of the ecotoxicological profiles of legacy and modern antifouling agents, providing key data and experimental methodologies for researchers in environmental science and drug development.
The phasing out of tributyltin (TBT) compounds, including tributyltin hydroxide (TBT-OH), due to their severe and lasting impact on marine ecosystems, has spurred the development of new biocidal agents. This guide offers a detailed comparison of the environmental impact of TBT-OH against a selection of these newer alternatives: copper-based compounds, zinc pyrithione, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), and medetomidine. The following sections present quantitative data on their toxicity, persistence, and bioaccumulation, alongside the standardized experimental protocols used for their assessment.
Quantitative Ecotoxicological Data
The following tables summarize the key environmental impact parameters for this compound and the selected newer biocides. Data is presented for aquatic toxicity, environmental persistence, and the potential for bioaccumulation.
Table 1: Aquatic Toxicity
| Biocide | Test Organism | Endpoint | Duration | Toxicity Value (µg/L) |
| This compound | Oncorhynchus tshawytscha (Chinook salmon) | LC50 | 96-hour | 1.46 |
| Cyprinodon variegatus (Sheepshead minnow) | LC50 | 96-hour | 25.9 | |
| Daphnia magna (Water flea) | EC50 | 48-hour | 2.2 - 6.6[1] | |
| Marine Algae (various) | EC50 | 72-hour | 0.33 - 1.03 | |
| Copper-based | Mytilus galloprovincialis (Mediterranean mussel) | LC50 | 48-hour | 3,940 (as CuCl)[2] |
| Ruditapes philippinarum (Manila clam) | LC50 | 48-hour | 4,330 (as CuCl)[2] | |
| Marine Algae (various) | EC50 | 72-hour | 5 - 58,000 | |
| Zinc Pyrithione | Corbicula fluminea (Asian clam) | LC50 | 96-hour | 2,170 |
| Thalassiosira pseudonana (Diatom) | EC50 | 72-hour | 28 | |
| DCOIT (Sea-Nine 211) | Mytilus galloprovincialis (Mediterranean mussel) | LC50 | 48-hour | >80 |
| Medetomidine | Cyclopterus lumpus (Lumpfish) larvae | LOEC (Oxygen consumption) | - | 5 nM |
| Psetta maxima (Turbot) | LOEC (Paling effect) | 1-hour | 2.1 nM[3] | |
| Freshwater Algae | EC50 | - | 340[4] |
Table 2: Environmental Persistence
| Biocide | Medium | Parameter | Value |
| This compound | Seawater | Half-life | 1-2 weeks[5] |
| Sediment | Half-life | ~2 years to several years[5][6] | |
| Copper-based | Seawater | - | Persistence is complex and depends on speciation and environmental conditions. |
| Zinc Pyrithione | Seawater (sunlight) | Photodegradation Half-life | 7-8 minutes[7][8] |
| Seawater (dark) | Half-life | >48 hours[7][8] | |
| DCOIT (Sea-Nine 211) | Seawater | Half-life | < 1 day to 13.1 days[9] |
| Medetomidine | Aquatic Environment | Half-life | < 36 hours |
Table 3: Bioaccumulation Potential
| Biocide | Organism | Parameter | Value |
| This compound | Nucella lapillus (Dog whelk) | BCF | up to 250,000[1] |
| Molluscs and Fish | BCF | up to 7,000[6] | |
| Copper-based | Various (phytoplankton, zooplankton, fish) | BCF | 100 - 26,000 |
| Zinc Pyrithione | - | - | Data not readily available |
| DCOIT (Sea-Nine 211) | Mytilus galloprovincialis (Mediterranean mussel) | BCF | < 2,000 (non-bioaccumulative)[10] |
| Medetomidine | Mytilus edulis (Blue mussel) | BCF | 134[11][12] |
| Crangon crangon (Brown shrimp) | BCF | 2.8[11][12] | |
| Periphyton communities | BCF | 1195[11][12] |
Experimental Protocols
The ecotoxicological data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reproducible and comparable across different laboratories and studies. Below are detailed methodologies for three key aquatic toxicity tests.
OECD Guideline 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[13][14][15][16]
1. Test Organism: A recommended fish species, such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected. Fish are acclimated to the test conditions for at least 12 days.
2. Test Conditions:
- Temperature: Maintained at a constant, appropriate level for the chosen species (e.g., 15 ± 1°C for rainbow trout).
- Light: A 16-hour light and 8-hour dark cycle is provided.
- Water: Reconstituted soft or hard water, with dissolved oxygen maintained above 60% saturation.
- Loading: The biomass of fish per volume of test solution is kept low to avoid depletion of the test substance and oxygen.
3. Procedure:
- A range-finding test is typically conducted to determine the concentrations for the definitive test.
- For the definitive test, at least seven fish are exposed to a minimum of five concentrations of the test substance arranged in a geometric series.[13] A control group is maintained in water without the test substance.
- The exposure period is 96 hours. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[13][17]
- Water quality parameters (pH, temperature, dissolved oxygen) and concentrations of the test substance are measured at regular intervals.[17]
4. Data Analysis: The LC50 values and their 95% confidence limits for each observation period are calculated using appropriate statistical methods, such as probit analysis.[17]
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the concentration of a substance that causes immobilization in 50% of the tested Daphnia (EC50) within a 48-hour period.[18][19]
1. Test Organism: Young daphnids (Daphnia magna or Daphnia pulex), less than 24 hours old at the start of the test, are used.
2. Test Conditions:
- Temperature: Maintained at 20 ± 1°C.
- Light: A 16-hour light and 8-hour dark cycle is provided.
- Medium: A defined culture medium is used.
3. Procedure:
- A range-finding test is performed to determine the test concentrations.
- In the definitive test, daphnids are exposed to at least five concentrations of the test substance in a geometric series. A control group is also included.
- At least 20 daphnids, divided into four replicates of five, are used for each concentration.
- The daphnids are not fed during the 48-hour exposure period.
- Immobilization (defined as the inability to swim within 15 seconds after gentle agitation) is observed and recorded at 24 and 48 hours.
4. Data Analysis: The EC50 at 48 hours, along with its 95% confidence limits, is calculated using statistical methods like probit analysis or a moving average method.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the effect of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).[20][21][22][23][24]
1. Test Organism: A recommended species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria (e.g., Anabaena flos-aquae) from an exponentially growing stock culture is used.[21]
2. Test Conditions:
- Temperature: Maintained at 21-24°C.
- Light: Continuous, uniform illumination is provided.
- Medium: A defined nutrient medium is used.
3. Procedure:
- Exponentially growing algae are exposed to at least five concentrations of the test substance in a batch culture system.[20] Three replicates are used for each concentration, and a control group with at least three replicates is included.[23]
- The initial cell concentration is low to allow for exponential growth over the test period.
- The cultures are incubated for 72 hours.
- Algal growth is measured at 24, 48, and 72 hours by determining cell counts, biomass, or a surrogate parameter like chlorophyll content.[22]
4. Data Analysis: The average specific growth rate for each concentration is calculated. The concentration-response curve is plotted, and the EC50 value is determined using regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by these biocides and a typical experimental workflow for ecotoxicity testing.
Caption: TBT's multifaceted endocrine disruption mechanism.
The diagram above illustrates the primary mechanisms by which Tributyltin (TBT) acts as an endocrine disruptor. TBT can enter cells and activate nuclear receptors like the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ), leading to altered gene expression.[22] Additionally, TBT can inhibit the aromatase enzyme, which is crucial for estrogen synthesis, and disrupt intracellular calcium homeostasis, potentially leading to apoptosis.[25]
Caption: Standardized workflow for aquatic ecotoxicity testing.
The workflow diagram outlines the standardized process for conducting aquatic ecotoxicity tests according to OECD guidelines. The process begins with thorough planning, including characterization of the test substance and selection of appropriate organisms and protocols. The execution phase involves the definitive test where organisms are exposed to a range of concentrations, and key parameters are monitored. The final phase includes data compilation, statistical analysis to determine toxicity endpoints, and the generation of a comprehensive report.
References
- 1. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. I-Tech and LANXESS unlock novel antifouling biocide combinations through R&D partnership - Selektope [selektope.com]
- 5. Tributyltin - Wikipedia [en.wikipedia.org]
- 6. www2.mst.dk [www2.mst.dk]
- 7. Indirect estimation of degradation time for zinc pyrithione and copper pyrithione in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Bioaccumulation of the new antifoulant medetomidine in marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 15. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 16. eurofins.com.au [eurofins.com.au]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. unopertutto.unige.net [unopertutto.unige.net]
- 19. umwelt-online.de [umwelt-online.de]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Tributyltin Hydroxide Dose-Response Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of dose-response data for Tributyltin (TBT) compounds, with a focus on Tributyltin hydroxide and its toxicological effects. While data specifically for this compound is limited in some contexts, the toxicological profiles of various TBT compounds, including the oxide and chloride forms, are considered comparable due to the primary role of the tributyltin cation in their mechanism of action.[1][2][3][4] This guide synthesizes findings from in vivo and in vitro studies to offer a comparative perspective on the potency of these compounds across different biological systems.
Quantitative Dose-Response Data
The following tables summarize key dose-response metrics for Tributyltin compounds across various experimental models.
Table 1: In Vivo Toxicity of Tributyltin Compounds in Rats
| Compound | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Effects Observed at LOAEL |
| Tributyltin chloride | 4 weeks | Not Identified | 0.315 | Hemorrhage and partial atrophy of lymph nodes |
| Tributyltin acetate | 3 months | 4 | 8.1 | Bile duct injury and reduced body weight gain |
| Tributyltin oxide | 2 years | 0.025 | 0.25 | Immunosuppression |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level
Table 2: Acute and Chronic Toxicity of Tributyltin in Aquatic Organisms
| Species | Endpoint | EC50 / LC50 / Chronic Value | Exposure Duration |
| Crassostrea virginica (Eastern Oyster) | Shell Deposition (EC50) | Not specified in retrieved results | 96 hours |
| Daphnia magna (Water Flea) | Survival and Reproduction (Chronic Value) | 0.2542 µg/L | 21 days |
EC50: Half maximal effective concentration; LC50: Median lethal concentration
Table 3: In Vitro Cytotoxicity of Tributyltin Compounds
| Cell Line | Compound | IC50 | Exposure Duration |
| Human Natural Killer (NK) cells | Tributyltin | 300 nM | 1 hour |
| Pancreatic β-cells (RIN-m5F) | Tributyltin | 0.1 - 1 µM | 1 - 24 hours |
| Various Breast Cancer Cell Lines | Triphenyltin(IV) carboxylates | 0.076–0.200 µM | Not specified |
IC50: Half maximal inhibitory concentration
Signaling Pathways Affected by Tributyltin
Tributyltin compounds are known to disrupt various intracellular signaling pathways, leading to cellular dysfunction and toxicity. Key among these are the Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.
Caption: TBT-induced activation of JNK and ERK signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the assessment of Tributyltin toxicity.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well microplate and incubate to allow for cell attachment.
-
Compound Exposure: Treat the cells with a serial dilution of this compound or other TBT compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period ranging from 24 to 72 hours, depending on the cell type and experimental design.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration by comparing the absorbance of treated wells to that of the control wells. The IC50 value can then be determined from the dose-response curve.[5][6][7][8][9]
Oyster Shell Deposition Acute Toxicity Test
This ecotoxicological assay assesses the sublethal impact of chemicals on the shell growth of bivalve mollusks, a sensitive indicator of environmental stress.[10][11]
Caption: Workflow for the oyster shell deposition toxicity test.
Detailed Steps:
-
Acclimation: Oysters, such as Crassostrea virginica, are acclimated to the test laboratory conditions for a specified period.[12]
-
Initial Measurement: A small notch is carefully filed on the edge of the oyster's shell to serve as a reference point for new growth. The initial shell height is recorded.
-
Exposure: Oysters are placed in individual chambers within a flow-through system and exposed to a range of Tributyltin concentrations. A control group is maintained in clean water.
-
Test Duration: The exposure is typically maintained for 96 hours. Water quality parameters such as temperature, salinity, and pH are monitored throughout the test.
-
Final Measurement: At the end of the exposure period, the new shell growth from the reference notch is measured to the nearest 0.1 mm.
-
Data Analysis: The mean shell deposition for each treatment group is calculated and compared to the control group. The EC50, the concentration causing a 50% reduction in shell growth, is then determined using statistical methods.[10][11]
References
- 1. iscientific.org [iscientific.org]
- 2. healthandenvironment.org [healthandenvironment.org]
- 3. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 4. Tributyltin - Wikipedia [en.wikipedia.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Analysis of Tributyltin Hydroxide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation products of Tributyltin hydroxide (TBT-OH), a persistent environmental contaminant. The following sections detail the degradation pathways, present quantitative data from experimental studies, outline the methodologies used for analysis, and visualize the molecular signaling pathways affected by these compounds.
Degradation of this compound: A Stepwise Detoxification
Tributyltin (TBT) compounds, including TBT-OH, undergo a sequential degradation process in the environment, primarily through the loss of their butyl groups. This process, known as debutylation, can be mediated by both biotic and abiotic factors. Microorganisms such as bacteria, algae, and fungi play a significant role in the biodegradation of TBT.[1] The degradation proceeds as follows:
-
Tributyltin (TBT) is first degraded to Dibutyltin (DBT) .
-
Dibutyltin (DBT) is further degraded to Monobutyltin (MBT) .
-
Monobutyltin (MBT) is ultimately broken down into inorganic tin (Sn).
This stepwise degradation is significant because the toxicity of the resulting compounds decreases with each debutylation step. TBT is the most toxic of the butyltin compounds, followed by DBT, and then MBT, which is the least toxic.[2]
Quantitative Analysis of TBT Degradation
The rate of Tributyltin (TBT) degradation and the resulting concentration of its breakdown products, Dibutyltin (DBT) and Monobutyltin (MBT), are influenced by various environmental conditions such as temperature, pH, and the presence of microorganisms. The following table summarizes quantitative data from biodegradation studies.
| Organism/Condition | Time (days) | TBT Degradation (%) | DBT Formation (%) | MBT Formation (%) | Reference |
| Marine Bacteria | 21 | ≥70 | 32 | 19 | [3] |
| Moraxella osloensis | 7 | 80 | 20 | Not Reported | [4] |
Note: The table presents available quantitative data from the cited studies. A direct comparison is challenging due to variations in experimental conditions.
Experimental Protocols
The analysis of Tributyltin and its degradation products requires sensitive and specific analytical methods. A common workflow involves several key steps:
1. Sample Preparation:
-
Extraction: Organotin compounds are extracted from the sample matrix (e.g., water, sediment, biological tissue) using an organic solvent, often in the presence of a complexing agent like tropolone.
-
Derivatization: To increase their volatility for gas chromatography, the extracted organotins are derivatized. A common method is ethylation using sodium tetraethylborate (NaBEt₄).
2. Chromatographic Separation:
-
Gas Chromatography (GC): The derivatized organotin compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
3. Detection:
-
Mass Spectrometry (MS): Coupled with GC, MS provides identification and quantification of the separated compounds based on their mass-to-charge ratio.
-
Flame Photometric Detector (FPD): This detector is sensitive to tin compounds and is often used for their analysis.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers very low detection limits and is highly specific for tin isotopes.
Visualization of Degradation and Signaling Pathways
To illustrate the processes involved in TBT degradation and its biological effects, the following diagrams were generated using Graphviz (DOT language).
Caption: Sequential debutylation of this compound.
The toxicity of Tributyltin extends to the cellular level, where it can interfere with critical signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is involved in regulating cell proliferation, differentiation, and apoptosis.
Caption: TBT-induced activation of the MAPK signaling cascade.
Tributyltin is also a known endocrine disruptor and has been shown to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) signaling pathway, which plays a key role in adipogenesis (fat cell development).
Caption: Disruption of the PPARγ/RXRα signaling pathway by TBT.
References
Safety Operating Guide
Proper Disposal of Tributyltin Hydroxide: A Guide for Laboratory Professionals
The safe handling and disposal of Tributyltin hydroxide (TBTH), a highly toxic organotin compound, are critical to ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate the risks associated with this hazardous material. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established laboratory safety and chemical handling practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection (goggles), and a face shield.[1][2] In situations where vapors or aerosols may be generated, respiratory protection is required.[1]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid Contact: Prevent any direct contact with the skin, eyes, or clothing. Do not inhale the substance or allow it to become airborne.[1]
-
Emergency Procedures: Familiarize yourself with the location and use of emergency equipment, such as safety showers and eyewash stations. In case of exposure, seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all applicable national and local regulations.[1][3] The primary method of disposal is through an approved hazardous waste disposal plant.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."
-
Do not mix this compound waste with other chemical waste streams.[1]
-
-
Container Management:
-
Keep this compound waste in its original container whenever possible.[1] The container must be tightly closed and in good condition.[1][2]
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.
-
Handle uncleaned, empty containers as you would the product itself.[1]
-
-
Spill and Contamination Cleanup:
-
In the event of a spill, prevent the material from entering drains or waterways.[3]
-
Carefully take up the spilled material with an inert, liquid-absorbent material (e.g., Chemizorb®).[1]
-
Place the absorbent material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Thoroughly clean the affected area.[1]
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Ensure that the waste is transported in accordance with all relevant transportation regulations for hazardous materials.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key hazard classifications that inform the stringent disposal requirements.
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed or if inhaled. Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] |
Experimental Protocols
The procedures outlined in this document are operational disposal protocols and are not based on experimental research. They are derived from established safety guidelines for handling and disposing of hazardous organotin compounds.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tributyltin hydroxide, a highly toxic organotin compound. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
This compound presents significant health hazards. It is toxic if swallowed or inhaled, harmful in contact with skin, and can cause severe skin and eye irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure.[1][2] Due to its high toxicity and environmental persistence, stringent safety protocols must be followed during its handling, storage, and disposal.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, preparing solutions) | Tightly fitting safety goggles with side-shields.[3] | Chemical impermeable gloves (e.g., nitrile, neoprene).[3] | Laboratory coat, long pants, and closed-toe shoes. | Required when vapors or aerosols are generated; use a NIOSH-approved respirator.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | Self-contained breathing apparatus (SCBA) for large spills. |
| Waste Disposal | Safety goggles with side-shields. | Chemical impermeable gloves. | Laboratory coat. | Not generally required if handling closed containers. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step plan outlines the procedures for receiving, storing, using, and disposing of this chemical.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leaks upon arrival.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.
-
Verify that the container is properly labeled and sealed.
-
Transport the chemical to the designated storage area immediately.
2. Storage:
-
Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated area.[1]
-
The storage area should be secure and accessible only to authorized personnel.[1]
-
Keep it separate from incompatible materials, such as strong oxidizing agents and foodstuff containers.[3]
3. Preparation and Use:
-
All work with this compound must be conducted in a certified chemical fume hood to avoid the inhalation of vapors or aerosols.[1]
-
Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition sources.[3]
4. Decontamination:
-
Thoroughly decontaminate all work surfaces after each use.
-
Wipe down the fume hood sash and surfaces with an appropriate cleaning agent.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, as hazardous waste.
-
Disposal Method: Waste material must be disposed of in accordance with national and local regulations at an approved waste disposal plant.[1] Do not mix with other waste.[1]
Emergency Procedures: Spill Response
In the event of a spill, a prompt and coordinated response is essential to contain the hazard and protect laboratory personnel. The following workflow outlines the steps for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
By implementing these comprehensive safety and handling procedures, research institutions can build a strong foundation of laboratory safety, fostering a culture of trust and responsibility among their scientific staff.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
